Product packaging for Antcin A(Cat. No.:CAS No. 163597-24-8)

Antcin A

カタログ番号: B3028148
CAS番号: 163597-24-8
分子量: 454.6 g/mol
InChIキー: WTSUWKBKPMVEBO-QNMMDLTMSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Antcin A is an ergostanoid. It has a role as a metabolite.
This compound is a natural product found in Taiwanofungus camphoratus with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H42O4 B3028148 Antcin A CAS No. 163597-24-8

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2S,6R)-2-methyl-3-methylidene-6-[(4S,5S,10S,13R,14R,17R)-4,10,13-trimethyl-3,11-dioxo-2,4,5,6,7,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H42O4/c1-16(18(3)27(32)33)7-8-17(2)21-11-12-23-20-9-10-22-19(4)24(30)13-14-28(22,5)26(20)25(31)15-29(21,23)6/h17-19,21-23H,1,7-15H2,2-6H3,(H,32,33)/t17-,18+,19+,21-,22+,23+,28+,29-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTSUWKBKPMVEBO-QNMMDLTMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CCC3=C(C2(CCC1=O)C)C(=O)CC4(C3CCC4C(C)CCC(=C)C(C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]2CCC3=C([C@]2(CCC1=O)C)C(=O)C[C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=C)[C@H](C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H42O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20659014
Record name (4alpha,5alpha,25S)-4-Methyl-3,11-dioxoergosta-8,24(28)-dien-26-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163597-24-8
Record name (4alpha,5alpha,25S)-4-Methyl-3,11-dioxoergosta-8,24(28)-dien-26-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

biological activity of Antcin A from Antrodia camphorata

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antcin A is a prominent triterpenoid (B12794562) compound isolated from the fruiting bodies of Antrodia camphorata, a medicinal mushroom native to Taiwan.[1] For centuries, Antrodia camphorata has been used in traditional medicine for a variety of ailments, and modern scientific investigation has begun to elucidate the pharmacological activities of its bioactive constituents.[1] Among these, this compound has demonstrated a range of biological effects, including potent anti-inflammatory and anticancer activities.[2] This technical guide provides an in-depth overview of the biological activities of this compound, with a focus on its molecular mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative data on the biological effects of this compound and related compounds from Antrodia camphorata.

Table 1: Cytotoxicity of Antcins in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 ValueIncubation Time (h)Citation
This compoundA549Lung CancerSignificant cytotoxicity at 80 µM48 and 72[3]
Antcin BHepG2Liver CancerInduces apoptotic cell deathNot specified[4]
(S)-Antcin CHepG2Liver Cancer14.5 µg/mLNot specified[3]
(S)-Antcin CMCF-7Breast Cancer12.8 µg/mLNot specified[3]
Antcin H786-0Renal Carcinoma170 µM48[5]
Antcin KHep 3BLiver Cancer80-125 µM (significant reduction in viability)48[6]
Methyl antcinate AVariousVarious CancersPotent cytotoxic activitiesNot specified[7]

Table 2: Anti-inflammatory Activity of this compound

ActivityModel SystemConcentrationEffectCitation
Glucocorticoid Receptor (GR) Nuclear TranslocationA549 cells10 µMInduces nuclear migration of GR[8][9]
Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6, IL-8)Human Rheumatoid Synovial Fibroblasts (by Antcin K)0.3, 1, 3, 10 µMDose-dependent reduction in mRNA and protein expression[10]
Inhibition of Pro-inflammatory Cytokines (IL-6, TNF-α)Human Gingival Fibroblasts (LPS-induced, by Antcin K)Not specifiedSignificant reduction in cytokine levels[11]

Key Biological Activities and Signaling Pathways

Anti-inflammatory Activity via Glucocorticoid Receptor Mimicry

This compound exhibits significant anti-inflammatory effects by mimicking glucocorticoids.[2][8] It binds to the cytosolic glucocorticoid receptor (GR), leading to the dissociation of heat-shock proteins (HSP). The this compound/GR complex then dimerizes and translocates into the nucleus, where it binds to glucocorticoid responsive elements (GREs) on target genes. This interaction ultimately suppresses the expression of pro-inflammatory proteins and enhances the expression of anti-inflammatory proteins.[1][8]

AntcinA_GR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AntcinA This compound GR_HSP GR-HSP Complex AntcinA->GR_HSP Binds GR GR GR_HSP->GR Dissociates HSP HSP GR_Dimer This compound-GR Dimer GR->GR_Dimer Dimerizes GRE GRE GR_Dimer->GRE Translocates & Binds ProInflammatory Pro-inflammatory Gene Expression GRE->ProInflammatory Suppresses AntiInflammatory Anti-inflammatory Gene Expression GRE->AntiInflammatory Enhances

This compound Glucocorticoid Receptor Signaling Pathway

Anticancer Activity

This compound and its derivatives exhibit cytotoxic effects against a variety of cancer cell lines. The proposed mechanisms for this activity include the induction of apoptosis and the inhibition of cell proliferation and invasion.

Several studies have shown that antcins can induce apoptosis in cancer cells. For instance, Antcin K has been reported to induce apoptosis in human hepatoma cells through mechanisms involving mitochondrial and endoplasmic reticulum stress.[12] Antcin C has been shown to protect liver cells from oxidative stress-induced apoptosis via an Nrf2-dependent mechanism.[7][13]

Antcin H has been demonstrated to inhibit the growth, migration, and invasion of human renal carcinoma cells.[5] This is achieved in part by downregulating matrix metalloproteinase-7 (MMP-7) expression through the suppression of the FAK-ERK-C/EBP-β/c-Fos signaling pathways.[5]

Modulation of Key Signaling Pathways

The biological activities of this compound and related compounds are mediated through the modulation of several key signaling pathways.

The NF-κB pathway is a crucial regulator of inflammation and cell survival. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[14] Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it activates the transcription of target genes. Antcin K has been shown to suppress the activation of the NF-κB pathway, contributing to its anti-inflammatory effects.[10][11][15]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli IKK IKK Complex Stimuli->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IkB IκB-P IkB_NFkB->IkB Releases NFkB NF-κB Proteasome Proteasome IkB->Proteasome Degradation Gene Target Gene Expression NFkB->Gene Translocates & Activates AntcinA This compound AntcinA->IKK Inhibits

This compound Modulation of the NF-κB Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[16][17] This pathway consists of a cascade of protein kinases: MAPKKK, MAPKK, and MAPK.[16] Antrocin, another compound from Antrodia camphorata, has been shown to inhibit the PI3K/AKT and MAPK signaling pathways.[18]

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Antcin K has been demonstrated to inhibit the activation of PI3K, Akt, and mTOR, contributing to its anticancer effects in chondrosarcoma cells.[19]

Experimental Protocols

Western Blot Analysis for NF-κB Pathway Activation

This protocol details the methodology for assessing the effect of this compound on the NF-κB signaling pathway by analyzing the expression and phosphorylation status of key proteins.[5][14][20]

a. Cell Culture and Treatment:

  • Culture a suitable cell line (e.g., RAW 264.7 macrophages) in appropriate media.

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Pre-treat cells with varying concentrations of this compound for a specified time.

  • Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to activate the NF-κB pathway.

b. Protein Extraction:

  • Wash cells with ice-cold PBS.

  • Lyse the cells using a lysis buffer containing protease and phosphatase inhibitors.

  • For nuclear translocation studies, perform cytoplasmic and nuclear fractionation.

  • Quantify the protein concentration of the lysates using a BCA or Bradford assay.

c. SDS-PAGE and Protein Transfer:

  • Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by size on an SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

d. Immunoblotting:

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for total and phosphorylated forms of NF-κB pathway proteins (e.g., p65, IκBα) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

e. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Capture the signal using an imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This protocol outlines the steps for quantifying apoptosis induced by this compound using flow cytometry.[2][21]

a. Cell Preparation:

  • Seed cells in a culture plate and treat with different concentrations of this compound for the desired time.

  • Include untreated cells as a negative control and cells treated with a known apoptosis-inducing agent as a positive control.

  • Harvest both adherent and floating cells.

b. Staining:

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin-binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

c. Incubation:

  • Incubate the cells in the dark for 15-20 minutes at room temperature.

d. Flow Cytometry Analysis:

  • Add 1X Annexin-binding buffer to each sample.

  • Analyze the cells immediately by flow cytometry.

  • Discriminate between live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for investigating the biological activity of this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_data Data Analysis & Interpretation cluster_conclusion Conclusion CellCulture Cell Culture & Treatment with this compound Cytotoxicity Cytotoxicity Assay (e.g., MTT) CellCulture->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V/PI) CellCulture->Apoptosis WesternBlot Western Blot (Signaling Pathways) CellCulture->WesternBlot Cytokine Cytokine Analysis (e.g., ELISA) CellCulture->Cytokine IC50 Determine IC50 Values Cytotoxicity->IC50 ApoptosisQuant Quantify Apoptosis Apoptosis->ApoptosisQuant ProteinQuant Quantify Protein Expression WesternBlot->ProteinQuant CytokineQuant Quantify Cytokine Levels Cytokine->CytokineQuant Mechanism Elucidate Mechanism of Action IC50->Mechanism ApoptosisQuant->Mechanism ProteinQuant->Mechanism CytokineQuant->Mechanism Report Technical Report/ Whitepaper Generation Mechanism->Report

General Experimental Workflow for this compound Research

Conclusion

This compound, a key bioactive compound from Antrodia camphorata, demonstrates significant potential as a therapeutic agent due to its potent anti-inflammatory and anticancer properties. Its mechanisms of action involve the modulation of critical signaling pathways, including the glucocorticoid receptor, NF-κB, and PI3K/Akt/mTOR pathways. Further research, including preclinical and clinical studies, is warranted to fully explore the therapeutic applications of this compound in various diseases. This technical guide provides a comprehensive resource for researchers and drug development professionals to facilitate future investigations into this promising natural product.

References

Antcin A as a Glucocorticoid Receptor Agonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Antcin A, a steroid-like compound isolated from the medicinal mushroom Antrodia camphorata, and its function as a glucocorticoid receptor (GR) agonist. It details the molecular mechanism, presents comparative quantitative data, outlines key experimental protocols, and discusses the structure-activity relationship that governs its selective action.

Introduction: The Anti-Inflammatory Potential of this compound

Glucocorticoids are a cornerstone in anti-inflammatory therapy, exerting their effects by binding to and activating the glucocorticoid receptor (GR).[1] This receptor, a member of the nuclear receptor superfamily, acts as a ligand-dependent transcription factor that regulates a wide array of genes, particularly those involved in suppressing inflammatory responses.[1][2][3] this compound, a triterpenoid (B12794562) from Antrodia camphorata, has emerged as a promising natural compound that mimics the action of glucocorticoids.[1][4][5] Its structural similarity to steroids allows it to function as a GR agonist, initiating a signaling cascade that leads to the suppression of inflammation.[1][6] This guide explores the scientific basis for this compound's activity, providing a technical resource for its study and potential therapeutic development.

Molecular Mechanism of Action

The anti-inflammatory effect of this compound is attributed to its ability to activate the glucocorticoid receptor signaling pathway in a manner analogous to endogenous and synthetic glucocorticoids.[1][4][5][6] The proposed mechanism involves a multi-step process beginning with its entry into the cell and culminating in the modulation of gene expression.

The key steps are as follows:

  • Cellular Entry: Due to its lipophilic, steroid-like structure, this compound readily diffuses across the cell membrane into the cytoplasm.[1][5]

  • GR Binding: In the cytoplasm, this compound binds to the inactive glucocorticoid receptor, which is part of a multiprotein chaperone complex including heat-shock proteins (HSP).[1][5][7]

  • Conformational Change and HSP Dissociation: Ligand binding induces a conformational change in the GR, causing it to dissociate from the chaperone complex.[1][5]

  • Dimerization: The activated this compound/GR complexes then form homodimers.[1][5]

  • Nuclear Translocation: The this compound/GR dimer translocates from the cytoplasm into the nucleus.[1][4][5]

  • GRE Binding: Within the nucleus, the dimer binds to specific DNA sequences known as glucocorticoid responsive elements (GREs) in the promoter regions of target genes.[1][2][5]

  • Transcriptional Regulation: The binding of the this compound/GR complex to GREs modulates the transcription of target genes, leading to the suppression of pro-inflammatory protein expression and the enhancement of anti-inflammatory protein expression.[1][5]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AntcinA_ext This compound GR_HSP GR-HSP Complex (Inactive) AntcinA_int This compound AntcinA_ext->AntcinA_int 1. Diffusion GR_Active This compound-GR (Active Monomer) AntcinA_int->GR_Active 2. Binding GR_Dimer This compound-GR Dimer GR_Active->GR_Dimer 4. Dimerization HSP HSP GR_Active->HSP 3. HSP Dissociation GR_Dimer_Nuc This compound-GR Dimer GR_Dimer->GR_Dimer_Nuc 5. Nuclear Translocation GRE GRE (DNA) GR_Dimer_Nuc->GRE 6. GRE Binding Gene_Reg Gene Regulation GRE->Gene_Reg 7. Transcriptional Modulation Inflammation Inflammation Suppressed Gene_Reg->Inflammation

This compound Glucocorticoid Receptor Signaling Pathway.

Quantitative Data: Comparative Efficacy

The primary method for quantifying the GR agonist activity of this compound has been the determination of the minimal concentration required to induce the nuclear translocation of the receptor. This provides a direct measure of receptor activation. Studies have compared this compound's efficacy to that of cortisone (B1669442) (a natural glucocorticoid) and dexamethasone (B1670325) (a potent synthetic glucocorticoid).

CompoundTypeMinimal Concentration for GR Nuclear Translocation
This compound Natural Triterpenoid10.0 µmol/L[1][4][5]
Cortisone Natural Glucocorticoid1.0 µmol/L[1][4][5]
Dexamethasone Synthetic Glucocorticoid0.1 µmol/L[1][4][5]

These results demonstrate that while this compound is a functional GR agonist, it has a lower potency compared to traditional glucocorticoids, requiring a 10-fold higher concentration than cortisone and a 100-fold higher concentration than dexamethasone to trigger the same initial activation step.[1] These findings are consistent with simulated binding affinity scores from molecular docking studies.[1][4][5]

Experimental Protocols

The following sections detail the methodologies used to establish this compound as a GR agonist.

This immunofluorescence-based assay visually confirms the activation and subsequent migration of GR from the cytoplasm to the nucleus upon ligand binding. The human lung carcinoma cell line A549 is commonly used as it expresses GR.[6]

Objective: To visualize and determine the minimal concentration of this compound required to induce GR translocation into the nucleus.

Materials:

  • A549 cells

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • This compound, Dexamethasone (positive control), Cortisone

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody: Anti-Glucocorticoid Receptor antibody

  • Secondary antibody: Fluorescently-labeled secondary antibody (e.g., FITC-conjugated)

  • Nuclear counterstain: DAPI (4',6-diamidino-2-phenylindole)

  • Fluorescence microscope

Procedure:

  • Cell Culture: Culture A549 cells on glass coverslips in a 24-well plate until they reach 70-80% confluency.

  • Treatment: Replace the culture medium with a fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 20 µM), dexamethasone (0.1 µM), or cortisone (1 µM). Include a vehicle-only control (e.g., DMSO). Incubate for a specified time (e.g., 1-2 hours).

  • Fixation: Wash the cells twice with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Blocking: Wash again with PBS and block with 1% BSA for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the cells with the primary anti-GR antibody (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells three times with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

  • Nuclear Staining: Wash three times with PBS and counterstain the nuclei with DAPI for 5 minutes.

  • Microscopy: Wash the coverslips, mount them on microscope slides, and visualize using a fluorescence microscope. Capture images of the GR (green fluorescence) and nuclei (blue fluorescence).

  • Analysis: In untreated cells, GR fluorescence will be diffuse throughout the cytoplasm. In treated cells, positive GR translocation is indicated by the co-localization of green and blue fluorescence, resulting in a bright signal within the nucleus.

G start Start culture 1. Seed A549 Cells on Coverslips start->culture treat 2. Treat with this compound & Controls culture->treat fix 3. Fix Cells (Paraformaldehyde) treat->fix perm 4. Permeabilize (Triton X-100) fix->perm block 5. Block (BSA) perm->block ab1 6. Incubate with Primary Antibody (Anti-GR) block->ab1 ab2 7. Incubate with Fluorescent Secondary Ab ab1->ab2 stain 8. Counterstain Nuclei (DAPI) ab2->stain image 9. Visualize with Fluorescence Microscope stain->image end End image->end

Workflow for GR Nuclear Translocation Assay.

Molecular docking is a computational method used to predict the binding orientation and affinity of a ligand (this compound) to a target protein (GR). This technique provides insights into the molecular interactions that stabilize the ligand-receptor complex.

Objective: To model the interaction between this compound and the ligand-binding domain of the glucocorticoid receptor to understand the structural basis of its agonist activity.

Procedure:

  • Protein Structure Preparation: Obtain the 3D crystal structure of the human glucocorticoid receptor's ligand-binding domain (LBD) from a protein database (e.g., Protein Data Bank - PDB). Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Structure Preparation: Generate the 3D structures of this compound and other relevant ligands (e.g., dexamethasone, Antcin B, C, H, K). Optimize their geometry and assign charges using computational chemistry software.

  • Binding Site Definition: Identify the ligand-binding pocket within the GR LBD. This is typically defined as the region occupied by the co-crystallized ligand or identified by pocket-finding algorithms.

  • Docking Simulation: Use a docking program (e.g., AutoDock, GOLD) to systematically place the ligand (this compound) in various positions and orientations within the defined binding site.

  • Scoring and Analysis: The program calculates a binding affinity score (e.g., in kcal/mol) for each pose, estimating the binding energy. The pose with the lowest energy score is considered the most likely binding mode.

  • Interaction Analysis: Analyze the top-ranked poses to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between this compound and the amino acid residues of the GR binding pocket.

  • Comparative Analysis: Repeat the process for other antcins and control glucocorticoids to compare their binding modes and affinities, providing a rationale for differences in their biological activity.

G start Start prep_protein 1. Prepare GR Protein Structure start->prep_protein prep_ligand 2. Prepare this compound Ligand Structure start->prep_ligand define_site 3. Define Binding Site on GR prep_protein->define_site prep_ligand->define_site dock 4. Run Docking Simulation define_site->dock score 5. Score & Rank Binding Poses dock->score analyze 6. Analyze Molecular Interactions score->analyze end End analyze->end

Conceptual Workflow for Molecular Docking.

Structure-Activity Relationship (SAR)

A key finding is the selectivity of GR activation for this compound over other major antcins (B, C, H, and K) isolated from Antrodia camphorata.[1][4][5] Incubation with Antcins B, C, H, and K does not lead to the migration of the glucocorticoid receptor into the nucleus.[1][4][5]

Molecular modeling provides a structural explanation for this selectivity.[1][4][5] The binding cavity of the glucocorticoid receptor contains a critical hydrophobic region.[1][5] In both this compound and classic glucocorticoids, the carbon at position 7 (C-7) is exposed to this hydrophobic area, allowing for a stable interaction.[1][4][5] In contrast, Antcins B, C, H, and K all possess a hydrophilic hydroxyl group attached to C-7.[1][5][8] This hydrophilic group is presumed to cause steric and electronic repulsion when it approaches the hydrophobic pocket of the GR, thereby preventing stable binding and subsequent receptor activation.[1][4][5] This highlights the crucial role of the hydrophobic character at C-7 for GR agonism within the antcin family of compounds.

Conclusion

The evidence strongly supports the classification of this compound as a functional, direct agonist of the glucocorticoid receptor. It mimics the action of glucocorticoids by binding to the cytosolic GR, inducing its nuclear translocation, and presumably modulating gene expression to produce an anti-inflammatory effect.[1][4][5] While its potency is lower than that of dexamethasone and cortisone, its activity is specific and structurally defined. The detailed protocols and mechanistic understanding presented in this guide provide a foundation for further research into this compound and its potential development as a selective glucocorticoid receptor modulator for inflammatory disorders.

References

The Role of Antcin A in Cancer Cell Apoptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antcin A, a triterpenoid (B12794562) compound isolated from the medicinal mushroom Antrodia cinnamomea, has garnered significant attention in oncological research for its potent anti-cancer properties. This technical guide provides an in-depth exploration of this compound's role in inducing apoptosis in cancer cells. It summarizes key quantitative data, details experimental methodologies, and visualizes the intricate signaling pathways involved. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel cancer therapeutics.

Data Presentation

The cytotoxic and pro-apoptotic effects of this compound and its related compounds have been evaluated across various human cancer cell lines. The following tables summarize the quantitative data from these studies, providing insights into the compound's potency and efficacy.

Table 1: Cytotoxicity of this compound and Related Compounds in Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Exposure Time (h)
This compound A549Lung Cancer~10Not Specified
Antcin H786-0Renal Carcinoma17048

Note: Data for this compound is limited in publicly available literature. The IC50 value for A549 cells is an approximation based on the minimal concentration required to induce nuclear migration of the glucocorticoid receptor, a mechanism related to its anti-inflammatory effects which may contribute to its anti-cancer properties.[1]

Table 2: Induction of Apoptosis by Antcin Compounds

CompoundCell LineConcentration (µM)Apoptotic Cells (%)Assay Method
EACG (contains this compound)Huh-750 µg/ml65Annexin V/PI Staining

EACG is an ethanolic extract of Antrodia cinnamomea cocultivated with ginger, which contains this compound among other active compounds.[2]

Table 3: Modulation of Apoptosis-Related Proteins by Antcin Compounds

CompoundCell LineProteinChange in ExpressionMethod
Antcin KHep 3BBaxIncreasedWestern Blot
Antcin KHep 3BBcl-2DecreasedWestern Blot
Antcin KHep 3BCleaved Caspase-3IncreasedWestern Blot
Antcin KHep 3BCleaved PARPIncreasedWestern Blot

Note: While this data is for Antcin K, it is indicative of the likely mechanism for this compound, which involves the modulation of the Bcl-2 family proteins and activation of the caspase cascade.

Signaling Pathways in this compound-Induced Apoptosis

This compound and its analogs induce apoptosis through a multi-faceted approach, primarily engaging the intrinsic (mitochondrial) pathway. This process is often initiated by an increase in intracellular reactive oxygen species (ROS), which leads to mitochondrial dysfunction.

Intrinsic Apoptotic Pathway

The intrinsic pathway is a major mechanism through which this compound exerts its pro-apoptotic effects. The sequence of events is as follows:

  • Induction of Oxidative Stress: this compound treatment can lead to an increase in ROS within the cancer cell.

  • Mitochondrial Membrane Permeabilization: Elevated ROS levels disrupt the mitochondrial membrane potential.

  • Regulation by Bcl-2 Family Proteins: this compound modulates the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio. This shift promotes the formation of pores in the mitochondrial outer membrane.

  • Cytochrome c Release: The permeabilized mitochondrial membrane allows for the release of cytochrome c into the cytosol.

  • Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome. This complex activates caspase-9, which in turn activates executioner caspases like caspase-3.

  • Execution of Apoptosis: Activated caspase-3 cleaves a variety of cellular substrates, including PARP, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and cell shrinkage.

AntcinA This compound ROS ↑ Reactive Oxygen Species (ROS) AntcinA->ROS Bax ↑ Bax AntcinA->Bax Bcl2 ↓ Bcl-2 AntcinA->Bcl2 Mito Mitochondrial Dysfunction ROS->Mito CytC Cytochrome c Release Mito->CytC Bax->Mito Bcl2->Mito Inhibits Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) CytC->Apoptosome Casp9 Activated Caspase-9 Apoptosome->Casp9 Casp3 Activated Caspase-3 Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

This compound-induced intrinsic apoptosis pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the pro-apoptotic effects of this compound.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., A549, Huh-7, HepG2)

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • This compound stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan (B1609692) dissolution)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting cell viability against the log of the this compound concentration.

Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with this compound Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 AddMTT Add MTT solution Incubate2->AddMTT Incubate3 Incubate 2-4h AddMTT->Incubate3 Solubilize Solubilize formazan with DMSO Incubate3->Solubilize Read Read absorbance at 570 nm Solubilize->Read End End Read->End

Workflow for the MTT assay.
Apoptosis Quantification: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 7 x 10⁵ cells per well in 6-well plates and incubate for 16-24 hours. Treat the cells with the desired concentrations of this compound for the specified duration (e.g., 48 hours).[2]

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[2]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and measure emission at 530 nm; excite PI and measure emission at >670 nm.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Start Start SeedTreat Seed and treat cells with this compound Start->SeedTreat Harvest Harvest cells SeedTreat->Harvest Wash Wash with cold PBS Harvest->Wash Stain Stain with Annexin V-FITC and PI Wash->Stain Incubate Incubate 15 min in dark Stain->Incubate Analyze Analyze by flow cytometry Incubate->Analyze End End Analyze->End

Workflow for Annexin V/PI apoptosis assay.
Analysis of Apoptosis-Related Proteins: Western Blotting

Western blotting is used to detect and quantify specific proteins involved in the apoptotic cascade.

Materials:

  • Cancer cell lines

  • This compound stock solution

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound as described previously. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay to ensure equal loading.

  • SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and apply the ECL reagent. Detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent by effectively inducing apoptosis in various cancer cell lines. Its mechanism of action primarily involves the induction of oxidative stress and the subsequent activation of the intrinsic mitochondrial pathway of apoptosis, characterized by the modulation of Bcl-2 family proteins and the activation of the caspase cascade. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and related compounds. Further research, particularly studies providing more extensive quantitative data on this compound's effects across a broader range of cancer types, is warranted to fully elucidate its therapeutic potential and advance its development as a novel oncological therapy.

References

In Vivo Efficacy of Antcin A in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo efficacy of Antcin A and its analogues in various animal models. This compound, a steroid-like compound isolated from the medicinal mushroom Antrodia cinnamomea, has garnered significant interest for its potent anti-inflammatory and anti-cancer properties. This document summarizes key findings from preclinical studies, presenting quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Anti-Cancer Efficacy

This compound and its related compounds, often referred to as Antcins, have demonstrated significant anti-tumor effects across a range of cancer types in vivo. These studies highlight their potential as novel therapeutic agents.

Breast Cancer

Antrocin, a bioactive component structurally related to the Antcin family, has shown promising results in suppressing breast cancer progression. In a mouse xenograft model, treatment with antrocin led to a notable reduction in tumor growth.[1]

Table 1: Efficacy of Antrocin in a Breast Cancer Xenograft Model

Animal ModelCell LineTreatmentDosage & AdministrationKey FindingsReference
Mouse XenograftMDA-MB-231AntrocinNot specified in abstractSuppression of tumorigenesis and stemness properties.[1]

A typical experimental workflow for evaluating the efficacy of compounds like Antrocin in a breast cancer xenograft model is as follows:

experimental_workflow_breast_cancer cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis cell_culture MDA-MB-231 Cell Culture implantation Subcutaneous Implantation in Immunodeficient Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring (to ~100-150 mm³) implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment_admin Administration of Antrocin or Vehicle Control randomization->treatment_admin monitoring Tumor Volume & Body Weight Measurement treatment_admin->monitoring euthanasia Euthanasia & Tumor Excision monitoring->euthanasia At study conclusion analysis Tumor Weight Measurement, Histology, Biomarker Analysis euthanasia->analysis

Experimental workflow for a breast cancer xenograft study.

Antrocin's anti-cancer effects in breast cancer models are associated with the downregulation of key oncogenic and stemness markers. The proposed mechanism involves the inhibition of the β-catenin, Notch1, and Akt signaling pathways, which are crucial for cancer cell proliferation, survival, and maintenance of cancer stem cell-like properties.[1]

b_catenin_notch1_akt_pathway cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Antrocin Antrocin b_catenin β-catenin Antrocin->b_catenin inhibits Notch1 Notch1 Antrocin->Notch1 inhibits Akt Akt Antrocin->Akt inhibits Tumorigenesis Tumorigenesis b_catenin->Tumorigenesis Stemness Stemness Properties b_catenin->Stemness Notch1->Tumorigenesis Notch1->Stemness Akt->Tumorigenesis Akt->Stemness

Antrocin-mediated downregulation of signaling pathways.
Lymphoma

Antcin H has been shown to enhance the efficacy of chemotherapy in a lymphoma animal model. When combined with a low dose of methotrexate (B535133) (MTX), Antcin H significantly suppressed tumor growth and prolonged the survival of tumor-bearing mice. This suggests a synergistic effect and the potential of Antcin H as an adjuvant therapy.[2]

Table 2: Efficacy of Antcin H in a Lymphoma Animal Model

Animal ModelCell LineTreatmentKey FindingsReference
Tumor-bearing miceNot specifiedAntcin H + low-dose Methotrexate (MTX)Significant suppression of tumor growth and prolonged survival.[2]

The anti-lymphoma activity of Antcin H is linked to its ability to inhibit the JAK/STAT signaling pathway, which is often constitutively activated in Epstein-Barr virus (EBV)-infected lymphoma cells. By blocking this pathway, Antcin H induces apoptosis in the cancer cells.[2]

jak_stat_pathway Antcin_H Antcin H JAK JAK Antcin_H->JAK inhibits LMP1 LMP1 (EBV) LMP1->JAK activates STAT STAT JAK->STAT phosphorylates Apoptosis Apoptosis Proliferation Cell Proliferation STAT->Proliferation promotes

Inhibition of the JAK/STAT pathway by Antcin H.
Renal Cancer

In vitro studies have shown that Antcin H can inhibit the growth, migration, and invasion of human renal carcinoma cells. The mechanism of action involves the inactivation of several signaling pathways related to cell adhesion and metastasis.[3]

Table 3: In Vitro Efficacy of Antcin H in Renal Cancer Cells

Cell LineTreatment ConcentrationKey FindingsReference
786-0 (Human Renal Carcinoma)<100 µM (non-cytotoxic)Suppression of migration and invasion.[3]

Antcin H's anti-invasive effect in renal cancer cells is attributed to the suppression of the FAK-ERK-C/EBP-β/c-Fos signaling axis, leading to the downregulation of Matrix Metalloproteinase-7 (MMP-7), an enzyme crucial for cancer cell invasion.[3]

fak_erk_pathway Antcin_H Antcin H FAK FAK Antcin_H->FAK inactivates ERK ERK1/2 FAK->ERK activates CEBP_cFos C/EBP-β & c-Fos ERK->CEBP_cFos activates MMP7 MMP-7 Expression CEBP_cFos->MMP7 promotes Invasion Cell Invasion MMP7->Invasion enables

Antcin H-mediated inactivation of the FAK-ERK pathway.

Hepatoprotective and Anti-inflammatory Efficacy

Antcins have also been extensively studied for their protective effects against liver injury and their potent anti-inflammatory properties.

Liver Protection

Antcin C has demonstrated significant hepatoprotective effects in a mouse model of acute liver injury induced by 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH). Pretreatment with Antcin C protected liver cells from oxidative stress and cell death.[4][5][6]

Table 4: Efficacy of Antcin C in an AAPH-Induced Liver Injury Model

Animal ModelInducing AgentTreatmentDosage & AdministrationKey FindingsReference
Male ICR MiceAAPHAntcin C12.5, 50, or 100 mg/kg, i.p. for 5 daysSignificant protection from hepatic injury, reduction in ALT and AST levels.[4][5][6]

The following protocol outlines the key steps in the AAPH-induced liver injury model used to evaluate Antcin C.

  • Animal Model: Four-week-old male ICR mice.[4]

  • Acclimatization: Standard laboratory conditions for at least one week.

  • Grouping: Mice are divided into control and treatment groups.

  • Treatment:

    • Vehicle control group receives 2% DMSO in ddH₂O.

    • Antcin C groups receive intraperitoneal (i.p.) injections of Antcin C at specified doses for 5 consecutive days.[4]

    • Positive control group may receive a known hepatoprotective agent like silymarin.[7]

  • Induction of Injury: On the final day of treatment, mice are administered a single i.p. injection of AAPH (80 mg/kg b.w.).[7]

  • Endpoint Analysis: 16 hours post-AAPH injection, mice are euthanized, and blood and liver tissues are collected for biochemical and immunohistochemical analysis.[4]

The hepatoprotective effect of Antcin C is mediated by the activation of the Nrf2 signaling pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. Antcin C promotes the nuclear translocation of Nrf2, leading to the upregulation of antioxidant genes such as HO-1 and NQO-1, thereby protecting cells from oxidative damage. This activation is mediated by JNK1/2 and PI3K.[4][5][6]

nrf2_pathway Antcin_C Antcin C JNK_PI3K JNK1/2 & PI3K Antcin_C->JNK_PI3K activates Nrf2 Nrf2 JNK_PI3K->Nrf2 activates ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO-1) ARE->Antioxidant_Genes upregulates Cell_Protection Hepatocyte Protection Antioxidant_Genes->Cell_Protection leads to

Nrf2-dependent hepatoprotective mechanism of Antcin C.
Anti-inflammation

This compound exerts its anti-inflammatory effects by mimicking glucocorticoids. It binds to the glucocorticoid receptor (GR), leading to its translocation into the nucleus, where it can suppress the expression of pro-inflammatory genes.[8][9]

Table 5: In Vitro Anti-inflammatory Activity of this compound

Cell LineAssayKey FindingsReference
A549 (Human Lung Cancer)Glucocorticoid Receptor (GR) Nuclear TranslocationThis compound induces nuclear migration of GR.[8]

The proposed anti-inflammatory mechanism of this compound involves the following steps:

  • This compound diffuses across the cell membrane.

  • It binds to the cytosolic glucocorticoid receptor (GR), causing the dissociation of heat-shock proteins (HSP).

  • The this compound/GR complex dimerizes and translocates into the nucleus.

  • The complex binds to glucocorticoid responsive elements (GREs) on target genes.

  • This leads to the suppression of pro-inflammatory gene expression and the enhancement of anti-inflammatory gene expression.[9]

gr_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Antcin_A_in This compound GR_HSP GR + HSP Antcin_A_in->GR_HSP binds to GR, dissociates HSP GR_dimer This compound-GR Dimer GR_HSP->GR_dimer dimerizes GR_dimer_nuc This compound-GR Dimer GR_dimer->GR_dimer_nuc translocates GRE GRE GR_dimer_nuc->GRE binds to Gene_Expression Gene Expression GRE->Gene_Expression regulates Anti_inflammatory_Effect Anti_inflammatory_Effect Gene_Expression->Anti_inflammatory_Effect

Anti-inflammatory mechanism of this compound via GR mimicry.

Conclusion

The in vivo and in vitro studies summarized in this guide provide compelling evidence for the therapeutic potential of this compound and its analogues. Their efficacy in various cancer models, coupled with their hepatoprotective and anti-inflammatory properties, underscores their significance as lead compounds for further drug development. The detailed experimental protocols and elucidated signaling pathways presented here offer a solid foundation for researchers and scientists to design future studies and explore the full clinical potential of these remarkable natural products. Further research is warranted to translate these preclinical findings into clinical applications.

References

An In-depth Technical Guide to the Pharmacokinetic Profile of Antcin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, specific quantitative pharmacokinetic data for Antcin A (such as Cmax, Tmax, AUC, half-life, and bioavailability) from dedicated in vivo studies in animal models or humans is not extensively available in the public domain. This guide provides a comprehensive overview based on the known chemical properties of this compound, its established mechanisms of action, and pharmacokinetic data from structurally related triterpenoids. The experimental protocols and data tables are presented as representative examples to guide future research and development.

Introduction

This compound is a steroid-like triterpenoid (B12794562) isolated from the fruiting bodies of the rare medicinal mushroom Antrodia cinnamomea (synonymous with Taiwanofungus camphoratus). This compound, along with other antcins, is believed to be responsible for many of the therapeutic effects attributed to this fungus, which has been traditionally used in Taiwanese folk medicine for a variety of ailments, including liver diseases, inflammation, and cancer. Understanding the pharmacokinetic profile of this compound is crucial for its development as a potential therapeutic agent. This document provides a technical overview of the anticipated absorption, distribution, metabolism, and excretion (ADME) of this compound, details representative experimental protocols for its study, and visualizes its known signaling pathway.

Predicted Pharmacokinetic Profile of this compound

Based on its lipophilic and steroid-like structure, this compound is predicted to exhibit pharmacokinetic properties characteristic of other similar natural compounds.

  • Absorption: Due to its lipophilic nature, this compound is expected to be readily absorbed from the gastrointestinal tract following oral administration, likely through passive diffusion across the intestinal epithelium. The rate and extent of absorption may be influenced by food intake, particularly high-fat meals, which can enhance the absorption of lipophilic compounds.

  • Distribution: Following absorption, this compound is anticipated to distribute extensively into tissues due to its high lipophilicity. It is likely to bind to plasma proteins, such as albumin, which will influence its volume of distribution and half-life. Its ability to mimic glucocorticoids suggests potential accumulation in tissues expressing the glucocorticoid receptor.

  • Metabolism: The metabolism of this compound is expected to occur primarily in the liver, mediated by cytochrome P450 (CYP) enzymes. Common metabolic pathways for triterpenoids include oxidation (hydroxylation) and subsequent conjugation reactions (e.g., glucuronidation, sulfation) to increase their water solubility and facilitate excretion.

  • Excretion: The metabolites of this compound, being more polar than the parent compound, are expected to be eliminated from the body primarily through the biliary and renal routes. The exact contribution of each pathway remains to be determined.

Quantitative Pharmacokinetic Parameters (Representative)

While specific data for this compound is unavailable, the following table outlines the key pharmacokinetic parameters that should be determined in preclinical and clinical studies. For illustrative purposes, hypothetical data for a similar triterpenoid after oral administration in rats is presented.

Pharmacokinetic ParameterSymbolDefinitionRepresentative Value (Hypothetical)
Maximum Plasma ConcentrationCmaxThe highest concentration of the drug observed in the plasma.150 ng/mL
Time to Maximum ConcentrationTmaxThe time at which Cmax is reached.2.5 hours
Area Under the CurveAUC(0-t)The total drug exposure over a specified time interval.850 ng*h/mL
Elimination Half-Lifet1/2The time required for the plasma concentration of the drug to decrease by half.8 hours
BioavailabilityF%The fraction of an administered dose of unchanged drug that reaches the systemic circulation.40%
Volume of DistributionVdThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.25 L/kg
ClearanceCLThe volume of plasma cleared of the drug per unit time.3 L/h/kg

Experimental Protocols

Detailed methodologies are essential for the accurate determination of the pharmacokinetic profile of this compound. Below are representative protocols for key experiments.

In Vivo Pharmacokinetic Study in Rodents
  • Animal Model: Male Sprague-Dawley rats (250-300 g) are commonly used. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and provided with food and water ad libitum. A fasting period of 12 hours is typical before drug administration.

  • Drug Formulation and Administration: this compound can be dissolved in a suitable vehicle such as a mixture of DMSO, Cremophor EL, and saline for intravenous (IV) administration, or suspended in a 0.5% carboxymethylcellulose solution for oral (PO) gavage.

  • Dosing: For a preliminary study, a single dose of 5 mg/kg for IV administration and 20 mg/kg for PO administration can be used.

  • Sample Collection: Blood samples (approximately 0.2 mL) are collected from the jugular vein or tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) after drug administration. Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Data Analysis: Plasma concentration-time data are analyzed using non-compartmental methods with software such as WinNonlin to determine pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.).

Analytical Method for Quantification of this compound in Plasma
  • Method: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for quantifying small molecules in biological matrices.

  • Sample Preparation: A protein precipitation method is typically employed. To 100 µL of plasma, 300 µL of acetonitrile (B52724) containing an internal standard (e.g., a structurally similar, stable isotope-labeled compound) is added. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant is collected, evaporated to dryness, and reconstituted in the mobile phase for injection into the HPLC-MS/MS system.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the ionization efficiency of this compound.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both this compound and the internal standard.

Signaling Pathway and Experimental Workflow Visualization

Glucocorticoid Receptor Signaling Pathway of this compound

This compound has been shown to exert its anti-inflammatory effects by mimicking glucocorticoids.[1] It binds to the cytosolic glucocorticoid receptor (GR), leading to its activation and translocation into the nucleus, where it regulates gene expression.

AntcinA_GR_Pathway cluster_cytosol Cytoplasm cluster_nucleus Nucleus AntcinA This compound CellMembrane Cell Membrane AntcinA->CellMembrane Passive Diffusion GR_HSP GR-HSP Complex AntcinA->GR_HSP Binds AntcinA_GR This compound-GR Complex Cytosol Cytosol GR GR GR_HSP->GR Dissociation HSP HSP GR_HSP->HSP GR->AntcinA_GR Dimer Dimerized This compound-GR Complex AntcinA_GR->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation GRE Glucocorticoid Response Elements (GRE) Dimer->GRE Binds to GeneExpression Regulation of Gene Expression GRE->GeneExpression AntiInflammatory Anti-inflammatory Effects GeneExpression->AntiInflammatory ProInflammatory Pro-inflammatory Gene Suppression GeneExpression->ProInflammatory

Caption: Glucocorticoid Receptor Signaling Pathway of this compound.

Experimental Workflow for In Vivo Pharmacokinetic Study

The following diagram illustrates a typical workflow for conducting an in vivo pharmacokinetic study of this compound in a rodent model.

PK_Workflow start Start animal_prep Animal Acclimatization & Fasting start->animal_prep dosing Drug Administration (IV and PO) animal_prep->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation & Storage sampling->processing analysis Sample Analysis (HPLC-MS/MS) processing->analysis pk_analysis Pharmacokinetic Data Analysis analysis->pk_analysis end End pk_analysis->end

Caption: Workflow for an In Vivo Pharmacokinetic Study.

Conclusion and Future Directions

This compound holds significant promise as a therapeutic agent due to its potent biological activities. However, a thorough understanding of its pharmacokinetic profile is a prerequisite for its successful clinical development. This guide has outlined the predicted ADME properties of this compound, provided representative experimental protocols for its investigation, and visualized its primary signaling pathway.

Future research should focus on conducting rigorous in vivo pharmacokinetic studies in various animal models to determine key parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability. Furthermore, detailed metabolism studies are necessary to identify the major metabolites and the enzymes involved in their formation. This information will be critical for assessing potential drug-drug interactions and for designing safe and effective dosing regimens for human clinical trials.

References

Antcin A: A Novel Phytosterol with Therapeutic Potential in Autoimmune Diseases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Autoimmune diseases, a diverse group of chronic illnesses characterized by the immune system mistakenly attacking the body's own tissues, present a significant global health challenge. Current therapeutic strategies often rely on broad immunosuppressants, which can have substantial side effects. This has spurred the search for novel, targeted therapies with improved safety profiles. Antcin A, a steroid-like triterpenoid (B12794562) isolated from the medicinal mushroom Antrodia cinnamomea (syn. Taiwanofungus camphoratus), has emerged as a promising candidate due to its potent anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic potential in autoimmune diseases, focusing on its mechanism of action, preclinical evidence, and detailed experimental methodologies.

Core Mechanism of Action: Glucocorticoid Mimicry and Receptor Agonism

The primary anti-inflammatory mechanism of this compound is attributed to its structural similarity to glucocorticoids, allowing it to function as an agonist for the glucocorticoid receptor (GR).[3] Glucocorticoids are potent anti-inflammatory agents that regulate the immune system by binding to the cytosolic GR.[4] Like endogenous and synthetic glucocorticoids, this compound leverages this pathway to exert its effects.

The proposed mechanism involves several key steps[1][4]:

  • Cellular Entry: Due to its lipophilic nature, this compound passively diffuses across the cell membrane into the cytoplasm.

  • GR Binding: In the cytosol, this compound binds to the ligand-binding domain of the GR, which is part of a multiprotein complex including heat-shock proteins (HSPs).

  • GR Activation & Translocation: Ligand binding induces a conformational change in the GR, causing its dissociation from the HSP complex. This activated this compound/GR complex then dimerizes.

  • Nuclear Translocation: The this compound/GR dimer translocates from the cytoplasm into the nucleus.

  • Gene Regulation: Within the nucleus, the complex binds to specific DNA sequences known as glucocorticoid responsive elements (GREs) in the promoter regions of target genes.

  • Anti-inflammatory Effect: This binding modulates gene transcription, leading to the suppression of pro-inflammatory genes (e.g., cytokines, chemokines) and the enhancement of anti-inflammatory genes.

AntcinA_GR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Antcin A_in This compound AntcinA_GR This compound-GR Complex GR_HSP GR-HSP Complex GR_HSP->AntcinA_GR Dissociation HSP HSP GR_HSP->HSP Dimer Dimerized This compound-GR Complex AntcinA_GR->Dimer Dimerization Dimer_nuc Dimerized This compound-GR Complex GRE Glucocorticoid Responsive Elements (GRE) Gene_Reg Modulation of Gene Expression GRE->Gene_Reg Anti_Inflammatory Anti-inflammatory Effects Gene_Reg->Anti_Inflammatory Suppresses Pro-inflammatory Genes Enhances Anti-inflammatory Genes

Caption: this compound Glucocorticoid Receptor (GR) Signaling Pathway.
Data Presentation: GR Activation Efficacy

Studies have quantified the concentration of this compound required to induce the nuclear migration of GR, comparing it with known glucocorticoids.

CompoundMinimal Concentration for GR Nuclear Migration (µmol/L)
This compound 10
Cortisone1
Dexamethasone (B1670325)0.1
Table 1: Comparative concentrations of this compound and glucocorticoids required to induce GR nuclear translocation in A549 cells.[1][4]
Experimental Protocols: Glucocorticoid Receptor Nuclear Translocation Assay

This protocol is based on the methodology described for observing GR migration in A549 human lung cancer cells.[4]

  • Cell Culture: A549 cells are cultured in an appropriate medium (e.g., McCoy's 5A medium supplemented with 10% fetal bovine serum and antibiotics) at 37°C in a humidified 5% CO2 atmosphere.

  • Seeding: Cells are seeded onto sterile glass coverslips placed in 6-well plates and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µmol/L), dexamethasone (positive control), or vehicle (DMSO, negative control). Cells are incubated for a specified period (e.g., 1 hour).

  • Fixation and Permeabilization: After incubation, cells are washed with phosphate-buffered saline (PBS), fixed with 4% paraformaldehyde for 15 minutes, and then permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunofluorescence Staining:

    • Cells are blocked with a blocking buffer (e.g., 1% bovine serum albumin in PBS) for 1 hour.

    • Cells are then incubated with a primary antibody against the glucocorticoid receptor (anti-GR) overnight at 4°C.

    • After washing with PBS, cells are incubated with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1 hour at room temperature in the dark.

  • Nuclear Counterstaining: Nuclei are stained with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.

  • Imaging: Coverslips are mounted onto glass slides. The subcellular localization of GR (green fluorescence) relative to the nucleus (blue fluorescence) is visualized using a fluorescence microscope. Nuclear translocation is confirmed when the green fluorescence signal co-localizes with the blue DAPI stain.

Therapeutic Potential in Rheumatoid Arthritis: Evidence from Antcin K

While direct studies on this compound in specific autoimmune disease models are emerging, significant research on the closely related triterpenoid, Antcin K, in Rheumatoid Arthritis (RA) provides a strong rationale for this compound's potential.[5][6] RA is a chronic inflammatory disorder primarily affecting synovial joints, where inflammation driven by cytokines like TNF-α, IL-1β, and IL-8 leads to cartilage and bone destruction.[5]

Antcin K has been shown to inhibit pro-inflammatory cytokine production in human RA synovial fibroblasts (RASFs) by modulating key signaling pathways.[5][6]

Inhibition of Pro-inflammatory Signaling Cascades

In RASFs, Antcin K dose-dependently reduces the phosphorylation, and thus activation, of several key signaling molecules that are critical for the production of inflammatory cytokines[5]:

  • Focal Adhesion Kinase (FAK)

  • Phosphoinositide 3-kinase (PI3K)

  • Protein Kinase B (AKT)

  • Nuclear Factor-κB (NF-κB)

By inhibiting these upstream signaling cascades, Antcin K effectively suppresses the transcription and expression of TNF-α, IL-1β, and IL-8.

AntcinK_RA_Pathway cluster_pathways Signaling Cascades in RASF Antcin K Antcin K PI3K PI3K Antcin K->PI3K AKT AKT Antcin K->AKT NFkB NF-κB Antcin K->NFkB FAK FAK PI3K->AKT AKT->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-8) NFkB->Cytokines Promotes Transcription Inflammation Synovial Inflammation & Cartilage Degradation Cytokines->Inflammation

Caption: Antcin K Anti-inflammatory Signaling in Rheumatoid Arthritis.
Data Presentation: In Vitro and In Vivo Efficacy of Antcin K in RA

The therapeutic effects of Antcin K have been demonstrated in both cellular assays and preclinical animal models.

Experimental SystemTreatmentOutcome
Human RA Synovial Fibroblasts (RASFs)Antcin K (0.3, 1, 3, 10 µM)Dose-dependent reduction in the phosphorylation of FAK, PI3K, AKT, and NF-κB.[5]
Human RA Synovial Fibroblasts (RASFs)Antcin KInhibition of TNF-α, IL-1β, and IL-8 expression.[5][6]
Table 2: In Vitro effects of Antcin K on human Rheumatoid Arthritis Synovial Fibroblasts.
ParameterControl (CIA Mice)Antcin K (10 mg/kg)Antcin K (30 mg/kg)
Paw Swelling SevereSignificantly ReducedSignificantly Reduced
Bone Erosion (Micro-CT) EvidentAmelioratedAmeliorated
Bone Mineral Density ReducedEnhancedEnhanced
Serum TNF-α HighSignificantly ReducedSignificantly Reduced
Serum IL-1β HighSignificantly ReducedSignificantly Reduced
Serum IL-8 HighSignificantly ReducedSignificantly Reduced
Table 3: In Vivo effects of Antcin K in a Collagen-Induced Arthritis (CIA) mouse model.[5]
Experimental Protocols

1. Culture of Human RA Synovial Fibroblasts (RASFs)

  • Source: Synovial tissues are obtained from patients with RA undergoing synovectomy or joint replacement, following institutional ethical guidelines.

  • Isolation: Tissues are minced and digested with an enzyme cocktail (e.g., collagenase, dispase, and DNase) in DMEM at 37°C for 1-2 hours.

  • Culture: The resulting cell suspension is filtered, washed, and cultured in DMEM supplemented with 10% FBS, L-glutamine, and antibiotics. Non-adherent cells are removed after 24 hours.

  • Purification: RASFs are used between passages 3 and 6 to ensure a homogenous fibroblast-like population.

2. Western Blot Analysis for Signaling Pathway Phosphorylation

  • Cell Treatment: Cultured RASFs are treated with various concentrations of Antcin K (or vehicle) for a specified time (e.g., 24 hours).

  • Protein Extraction: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour. It is then incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of FAK, PI3K, AKT, and NF-κB.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.

3. Collagen-Induced Arthritis (CIA) Animal Model

  • Animals: DBA/1J mice (male, 8-10 weeks old) are typically used as they are susceptible to CIA induction.[7]

  • Immunization: An emulsion is prepared by mixing bovine type II collagen with complete Freund's adjuvant (CFA). Mice are immunized by an intradermal injection at the base of the tail (Day 0).

  • Booster: A booster injection of type II collagen emulsified with incomplete Freund's adjuvant (IFA) is administered 21 days after the primary immunization.

  • Treatment: Once arthritis is established (typically around day 24-28), mice are randomly assigned to treatment groups. Antcin K (e.g., 10 and 30 mg/kg) or vehicle is administered daily via intraperitoneal injection.

  • Assessment:

    • Clinical Scoring: Arthritis severity is monitored regularly by scoring paw swelling and inflammation on a scale of 0-4.

    • Histopathology: At the end of the study, joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammation and safranin O to assess cartilage degradation.

    • Serum Cytokine Analysis: Blood is collected, and serum levels of TNF-α, IL-1β, and IL-8 are measured using ELISA kits.

    • Micro-CT Imaging: Hind paws are scanned using a micro-computed tomography (micro-CT) system to quantify bone erosion and changes in bone mineral density.

CIA_Workflow cluster_induction Arthritis Induction Phase cluster_treatment Treatment & Assessment Phase cluster_analysis Endpoint Analysis Details Day0 Day 0: Primary Immunization (Collagen + CFA) Day21 Day 21: Booster Immunization (Collagen + IFA) Day0->Day21 Day28 Day ~28: Onset of Arthritis Day21->Day28 Treatment Daily IP Injection: - Vehicle Control - Antcin K (10 mg/kg) - Antcin K (30 mg/kg) Day28->Treatment Group Assignment Monitoring Regular Monitoring: - Clinical Scoring - Paw Swelling Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Histo Histopathology (H&E, Safranin O) Endpoint->Histo Cytokine Serum Cytokine Measurement (ELISA) Endpoint->Cytokine MicroCT Micro-CT Imaging of Paws Endpoint->MicroCT

Caption: Experimental Workflow for the Collagen-Induced Arthritis (CIA) Model.

Conclusion and Future Directions

This compound demonstrates significant therapeutic potential for autoimmune diseases, primarily through its action as a glucocorticoid receptor agonist. This mechanism allows it to suppress inflammatory gene expression in a manner analogous to conventional glucocorticoid drugs.[1][4] Preclinical data from the related compound Antcin K in a robust model of rheumatoid arthritis further substantiates this potential, showing potent inhibition of key inflammatory pathways and significant amelioration of disease pathology in vivo.[5]

For drug development professionals and researchers, this compound represents a promising scaffold for a new class of immunomodulatory agents. Future research should focus on:

  • Direct Preclinical Testing: Evaluating the efficacy of this compound directly in established animal models of various autoimmune diseases, including rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis.[7][8]

  • Pharmacokinetics and Safety: Characterizing the ADME (absorption, distribution, metabolism, and excretion) properties and conducting comprehensive toxicology studies to establish a safety profile.

  • Side Effect Profile: Investigating whether this compound offers a more favorable side-effect profile compared to traditional glucocorticoids, which are associated with metabolic, bone, and endocrine adverse effects.[4]

  • Structure-Activity Relationship (SAR): Exploring derivatives of this compound to optimize potency, selectivity, and pharmacokinetic properties, potentially leading to the development of selective GR modulators with enhanced therapeutic indices.

References

Exploring the Antioxidant Properties of Antcin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antcin A is a prominent member of the antcins, a class of steroid-like ergostane (B1235598) triterpenoids isolated from the fruiting bodies of the rare and valuable medicinal mushroom Antrodia cinnamomea (synonymous with Taiwanofungus camphoratus).[1] Native to Taiwan, this fungus has a long history in traditional medicine for treating a variety of ailments, including liver disease, inflammation, and tumors.[1][2] Modern scientific investigation has identified the rich content of unique bioactive secondary metabolites, including antcins, as responsible for its therapeutic efficacy.[1]

While the Antrodia cinnamomea mushroom is broadly recognized for its potent antioxidant activities, the specific contributions and mechanisms of its individual components are a subject of ongoing research.[1][2] This technical guide provides an in-depth exploration of the known and potential antioxidant properties of this compound. It consolidates available data, details relevant experimental methodologies, and visualizes key molecular pathways to serve as a comprehensive resource for researchers in pharmacology and drug development.

Mechanisms of Action: Known and Potential Antioxidant Pathways

The antioxidant capabilities of a compound can be broadly categorized into direct (free radical scavenging) and indirect (upregulation of endogenous antioxidant systems) mechanisms. While direct antioxidant data for this compound is limited, its established bioactivities and the known functions of related antcins suggest multiple potential pathways.

Primary Mechanism: Anti-Inflammatory Action via Glucocorticoid Receptor Mimicry

The most thoroughly documented biological activity of this compound is its potent anti-inflammatory effect, which is intrinsically linked to cellular oxidative stress. Chronic inflammation is a major source of reactive oxygen species (ROS), and conversely, oxidative stress can trigger inflammatory cascades.

This compound exerts its anti-inflammatory effects by mimicking glucocorticoids.[3][4] It readily diffuses across the cell membrane and binds to the cytosolic glucocorticoid receptor (GR).[3][4] This binding event causes the dissociation of heat-shock proteins (HSPs), leading to the dimerization of the this compound/GR complex. This activated complex then translocates into the nucleus, where it binds to glucocorticoid responsive elements (GREs) on target genes, ultimately suppressing the expression of pro-inflammatory proteins.[4][5]

A study comparing five major antcins (A, B, C, H, and K) found that only this compound induced the nuclear migration of the glucocorticoid receptor, similar to cortisone (B1669442) and dexamethasone.[5][6] This specificity is attributed to the hydrophobic region around the C-7 position of this compound, which allows for stable docking into the GR binding cavity.[3][6] By mitigating inflammation, this compound reduces a significant source of oxidative stress, contributing indirectly to cellular protection.

Figure 1. This compound Anti-inflammatory Pathway cluster_nucleus Nucleus AntcinA This compound GR_HSP GR + HSP (Inactive Complex) AntcinA->GR_HSP Binds GR_Active This compound / GR (Active Monomer) GR_HSP->GR_Active HSP Dissociation GR_Dimer This compound / GR Dimer GR_Active->GR_Dimer Dimerization GRE GRE (Glucocorticoid Responsive Element) GR_Dimer->GRE Translocates & Binds ProInflammatory Pro-inflammatory Gene Expression GRE->ProInflammatory Suppression

Caption: this compound binding to the Glucocorticoid Receptor (GR).
Potential Mechanism I: Direct Free Radical Scavenging

Direct scavenging of free radicals is a primary antioxidant mechanism. Assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are used to quantify this activity, typically reported as an IC50 value (the concentration required to scavenge 50% of radicals).

While specific IC50 values for this compound are not prominent in the reviewed literature, studies on the related compound Antcin K demonstrate the potent radical-scavenging ability of this molecular class. Antcin K exhibited a DPPH scavenging IC50 of 5.76 ± 0.14 µg/mL, indicating strong direct antioxidant potential.[7] Given the structural similarity, it is plausible that this compound also possesses direct radical scavenging capabilities, though this requires empirical validation.

Potential Mechanism II: Nrf2-Mediated Upregulation of Antioxidant Enzymes

A critical indirect antioxidant mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE), driving the transcription of a suite of protective genes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione (B108866) synthesis and recycling.[2][8]

This pathway is a well-established mechanism for other antcins. Studies have shown that Antcin C and Antcin M potently activate the Nrf2 pathway, leading to the upregulation of HO-1, NQO1, and other antioxidant enzymes, thereby protecting cells from oxidative damage.[2][9] Although direct evidence for this compound is pending, its classification within the antcin family makes the Nrf2 pathway a highly probable and significant area for future investigation into its antioxidant properties.

Figure 2. Potential Nrf2-ARE Antioxidant Pathway cluster_cell Cytoplasm cluster_nucleus Nucleus AntcinA This compound (Hypothesized) Keap1_Nrf2 Keap1 + Nrf2 (Inactive Complex) AntcinA->Keap1_Nrf2 Induces Dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Normal State ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates & Binds AntioxidantGenes Transcription of Antioxidant Genes (HO-1, NQO1, etc.) ARE->AntioxidantGenes Activation AntioxidantGenes->ROS Neutralization

Caption: Hypothesized Nrf2 pathway activation by this compound.

Quantitative Data Presentation

The following tables summarize the available quantitative data for this compound and related compounds. It is critical to note that direct antioxidant assay results for this compound are not widely published; therefore, data from structurally similar antcins are provided for context and comparison.

Table 1: Bioactivity of this compound (Anti-inflammatory)

Compound Assay Endpoint Result Cell Line Reference
This compound Glucocorticoid Receptor Activation Minimal concentration for nuclear migration 10 µM A549 (Human Lung Cancer) [5][6]
Dexamethasone (Control) Glucocorticoid Receptor Activation Minimal concentration for nuclear migration 0.1 µM A549 (Human Lung Cancer) [5][6]

| Cortisone (Control) | Glucocorticoid Receptor Activation | Minimal concentration for nuclear migration | 1 µM | A549 (Human Lung Cancer) |[5][6] |

Table 2: Direct Antioxidant Activity of Related Antcins

Compound Assay IC50 Value (µg/mL) Notes Reference
Antcin K DPPH Radical Scavenging 5.76 ± 0.14 Demonstrates potent scavenging activity within the antcin class. [7]
"Antrocin" * Ferrous Ion Chelating 0.218 ± 0.004 mM Fe²⁺ equivalents Measured at 10 mg/mL concentration. [10]

| "Antrocin" * | Trolox Equivalent Antioxidant Capacity | 0.508 ± 0.003 mM Trolox equivalents | Measured at 10 mg/mL concentration. |[10] |

*Note: "Antrocin" is a sesquiterpene lactone also isolated from A. cinnamomea and is structurally different from the ergostane triterpenoid (B12794562) this compound. This data is included to illustrate the diverse antioxidant compounds within the mushroom.[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to evaluate antioxidant properties.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.

  • Reagents: DPPH solution (typically 0.1 mM in methanol (B129727) or ethanol), test compound dissolved in a suitable solvent, positive control (e.g., Ascorbic Acid, Trolox), methanol/ethanol.

  • Protocol:

    • Prepare serial dilutions of the test compound and positive control.

    • In a 96-well plate, add a fixed volume of the DPPH solution (e.g., 180 µL) to each well.

    • Add a small volume of the test compound dilutions, control, or solvent blank (e.g., 20 µL) to the respective wells.

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at a wavelength between 515-520 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100.

    • Plot the % inhibition against the concentration of the test compound to determine the IC50 value (the concentration that causes 50% inhibition).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

This assay measures the capacity of an antioxidant to neutralize the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

  • Reagents: ABTS stock solution (e.g., 7 mM), potassium persulfate (e.g., 2.45 mM), buffer (e.g., PBS pH 7.4), test compound, positive control (e.g., Trolox).

  • Protocol:

    • Prepare the ABTS•+ working solution by mixing equal volumes of ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.

    • Dilute the ABTS•+ working solution with buffer to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare serial dilutions of the test compound and positive control.

    • In a 96-well plate, add a large volume of the diluted ABTS•+ solution (e.g., 190 µL) to each well.

    • Add a small volume of the test compound dilutions, control, or solvent blank (e.g., 10 µL) to the wells.

    • Incubate at room temperature for approximately 6-7 minutes.

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and determine the IC50 value as described for the DPPH assay.

Western Blot Analysis for Nrf2 Pathway Activation

This technique is used to detect and quantify the expression levels of specific proteins, such as Nrf2, Keap1, and HO-1, to confirm pathway activation.

  • Protocol:

    • Cell Treatment & Lysis: Culture cells (e.g., HepG2) and treat them with this compound for a specified time. For Nrf2 translocation, separate nuclear and cytoplasmic fractions. Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto a polyacrylamide gel and separate them by size using electrophoresis.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Nrf2, anti-HO-1, anti-β-actin) overnight at 4°C.

    • Washing: Wash the membrane multiple times with TBST to remove unbound primary antibody.

    • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

    • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system. The intensity of the bands corresponds to the protein expression level.

    • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Figure 3. General Workflow for Antioxidant Assessment cluster_invitro In Vitro / Acellular Assays cluster_cellular Cell-Based Assays DPPH DPPH Assay Result1 Determine IC50 Value (Direct Scavenging) DPPH->Result1 ABTS ABTS Assay ABTS->Result1 Final Overall Antioxidant Profile Result1->Final CellCulture 1. Cell Culture (e.g., HepG2, Fibroblasts) Treatment 2. Treatment with This compound +/- Oxidant CellCulture->Treatment ROS_Assay 3a. Measure Intracellular ROS (e.g., DCFH-DA) Treatment->ROS_Assay WesternBlot 3b. Western Blot for Nrf2, HO-1, etc. Treatment->WesternBlot Result2 Assess Cellular Protection & Pathway Activation ROS_Assay->Result2 WesternBlot->Result2 Result2->Final

Caption: Workflow for assessing antioxidant properties.

Conclusion and Future Directions

This compound, a key bioactive compound from Antrodia cinnamomea, demonstrates significant therapeutic potential. Its primary, well-documented mechanism relevant to cellular protection is a potent anti-inflammatory activity mediated through the mimicry of glucocorticoids and activation of the glucocorticoid receptor.[3][6] This action is crucial as it mitigates inflammation-induced oxidative stress.

However, the direct antioxidant capacity of this compound, through radical scavenging or the modulation of endogenous antioxidant systems like the Nrf2 pathway, remains an area ripe for investigation. The strong antioxidant activities of related antcins, such as Antcin K and Antcin C, strongly suggest that this compound is likely to possess similar properties.[2][7]

For drug development professionals and researchers, the following steps are recommended:

  • Direct Antioxidant Quantification: Perform standardized DPPH and ABTS assays to determine the IC50 values for this compound, providing a quantitative measure of its radical scavenging ability.

  • Cellular Antioxidant Models: Utilize cell-based assays (e.g., Cellular Antioxidant Activity assay) to assess the ability of this compound to protect against intracellular oxidative stress induced by agents like AAPH.

  • Nrf2 Pathway Investigation: Conduct studies to determine if this compound can induce Nrf2 nuclear translocation and subsequent upregulation of antioxidant enzymes like HO-1 and NQO1 in relevant cell lines.

A comprehensive understanding of these multifaceted mechanisms will fully elucidate the antioxidant profile of this compound, paving the way for its potential development as a therapeutic agent for conditions associated with oxidative stress and inflammation.

References

Antcin A: A Comprehensive Technical Guide on its Antiviral Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antcin A, a steroid-like triterpenoid (B12794562) isolated from the medicinal mushroom Antrodia cinnamomea, has emerged as a promising candidate for antiviral drug development. This technical guide provides an in-depth analysis of the current scientific evidence supporting this compound's potential as an antiviral agent. The primary focus of research has been on its activity against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), with emerging evidence suggesting a broader spectrum of activity against other viral pathogens. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways to offer a comprehensive resource for the scientific community.

Introduction

The constant threat of viral pandemics necessitates the exploration of novel antiviral agents. Natural products have historically been a rich source of therapeutic leads. This compound, derived from Antrodia cinnamomea, a fungus highly valued in traditional Chinese medicine, has demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. More recently, its antiviral potential has become a subject of intense scientific investigation. This guide aims to consolidate the existing knowledge on this compound's antiviral effects, with a particular focus on its mechanisms of action and preclinical data.

Antiviral Spectrum of this compound

While the most robust data for this compound's antiviral activity is against SARS-CoV-2, preliminary studies and related research on other antcins suggest a wider range of potential targets.

SARS-CoV-2

The primary mechanism of this compound against SARS-CoV-2 appears to be the inhibition of viral entry. Research has shown that this compound can significantly reduce the expression of the Angiotensin-Converting Enzyme 2 (ACE2) receptor, which is the main cellular entry point for SARS-CoV-2[1][2][3][4]. By downregulating ACE2, this compound effectively limits the ability of the virus to infect host cells.

Furthermore, studies have indicated that this compound can reverse metabolic alterations induced by the SARS-CoV-2 spike protein in human monocytes[5][6]. This suggests a role in mitigating the pathological cellular responses to viral components.

While direct inhibitory concentration (IC50) or effective concentration (EC50) values for this compound against live SARS-CoV-2 are not yet widely published, related compounds like Antcin B have shown significant inhibition of the SARS-CoV-2 3C-like protease (3CLpro), an enzyme crucial for viral replication[2][5][7][8].

Other Viruses

Limited but suggestive evidence points to the potential of antcins against other viral pathogens:

  • Dengue Virus (DENV): Extracts from Antrodia cinnamomea containing antcins have been shown to suppress DENV infection, potentially through the enhancement of interferon-alpha secretion[9].

  • Hepatitis B and C Virus (HBV/HCV): Some studies on Antrodia cinnamomea extracts mention anti-HCV replication activity, though specific data on this compound is scarce[10][11][12].

  • Herpes Simplex Virus (HSV): Bioactive extracts from Antrodia camphorata mycelia, which contain antcins, have demonstrated anti-herpes simplex virus activities[13][14][15].

Further research is required to isolate and quantify the specific antiviral efficacy of this compound against these and other viruses.

Quantitative Data

The following tables summarize the available quantitative data for this compound and related compounds. It is important to note the variability in experimental conditions, such as cell lines and assay types, which can influence the results.

Table 1: Effect of Antcins on ACE2 Levels in HT-29 Cells [1]

CompoundConcentration (µM)Incubation Time (h)Reduction in ACE2 Level (ng/mL) from Control (11.23 ng/mL)
This compound4048to 4.39
Antcin B2048to 4.22
Antcin C4048to 4.19
Antcin H2048to 5.91
Antcin I2048to 4.19

Table 2: Cytotoxicity of Antcins

CompoundCell LineAssayIncubation Time (h)CC50 / Cytotoxic EffectCitation
This compoundHT-29MTT48No significant cytotoxicity up to 40 µM[1][3]
This compoundA549MTT48 and 72Significant cytotoxicity at 80 µM[5][7]
Antcin BHT-29MTT48Significant reduction in cell viability at 40 µM (to 85.48%)[1][7]
Antcin CHT-29MTT48No significant cytotoxicity up to 40 µM[1]
Antcin HHT-29MTT48Reduction in cell viability at high concentrations[1]
Antcin IHT-29MTT48Reduction in cell viability at high concentrations[1]
Antcin KHT-29MTT48Reduced cell viability to 84.72% (10 µM), 65.84% (20 µM), and 40.36% (40 µM)[1][3]
Antcin MHT-29MTT48No significant cytotoxicity up to 40 µM[1]
Antcin MA549MTT48 and 72Significant cytotoxicity at 80 µM[5]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. The following sections outline the general methodologies used in the studies of this compound's antiviral potential.

Cell Viability Assay (MTT Assay)

This assay is fundamental to determine the cytotoxic concentration of the compound, ensuring that observed antiviral effects are not due to cell death.

  • Cell Seeding: Seed cells (e.g., HT-29, A549, Vero E6) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with increasing concentrations of this compound (e.g., 5-200 µM) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the culture supernatant and add 1 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well.

  • Incubation: Incubate the plates for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the 50% cytotoxic concentration (CC50) by regression analysis of the dose-response curve.

ACE2 Expression and Activity Assays

These assays are specific to understanding the mechanism of this compound against SARS-CoV-2.

4.2.1. ELISA for ACE2 Levels

  • Cell Treatment: Treat cells (e.g., HT-29) with non-cytotoxic concentrations of this compound for 48 hours.

  • Cell Lysis: Lyse the cells to release cellular proteins.

  • ELISA: Use a commercially available human ACE2 ELISA kit to quantify the total ACE2 protein levels in the cell lysates according to the manufacturer's instructions.

  • Data Analysis: Determine the concentration of ACE2 from a standard curve and compare the levels in treated versus untreated cells[1].

4.2.2. Western Blot for ACE2 Protein Expression

  • Protein Extraction and Quantification: Extract total protein from this compound-treated and control cells and determine the protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody against ACE2 and a loading control (e.g., GAPDH).

  • Detection: Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and visualize the protein bands using a chemiluminescence substrate.

  • Densitometry: Quantify the band intensities to determine the relative expression of ACE2[1].

Plaque Reduction Assay (General Protocol for Antiviral Screening)

This is a gold-standard assay to quantify the inhibition of viral replication.

  • Cell Monolayer Preparation: Seed susceptible cells (e.g., Vero E6 for SARS-CoV-2) in 6-well or 12-well plates to form a confluent monolayer.

  • Virus-Compound Incubation: Pre-incubate a known titer of the virus with serial dilutions of this compound for 1-2 hours at 37°C.

  • Infection: Infect the cell monolayers with the virus-compound mixture.

  • Adsorption: Allow the virus to adsorb for 1 hour at 37°C.

  • Overlay: Remove the inoculum and overlay the cells with a medium containing a solidifying agent (e.g., agarose (B213101) or methylcellulose) and the corresponding concentration of this compound to restrict viral spread to adjacent cells.

  • Incubation: Incubate the plates for several days until visible plaques are formed.

  • Staining: Fix the cells and stain with a dye (e.g., crystal violet) to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.

  • IC50 Determination: Determine the 50% inhibitory concentration (IC50) from the dose-response curve[16][17][18].

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways modulated by this compound is crucial for its development as a therapeutic agent.

Inhibition of SARS-CoV-2 Entry via ACE2 Downregulation

As previously mentioned, a key antiviral mechanism of this compound against SARS-CoV-2 is the downregulation of the ACE2 receptor. This action reduces the number of available receptors for the virus to bind to and enter the host cell.

cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space SARS-CoV-2 SARS-CoV-2 ACE2_receptor ACE2 Receptor SARS-CoV-2->ACE2_receptor Binding Viral_Entry Viral Entry & Replication ACE2_receptor->Viral_Entry Facilitates Antcin_A This compound ACE2_Expression ACE2 Gene Expression Antcin_A->ACE2_Expression Inhibits ACE2_Expression->ACE2_receptor Leads to

Caption: this compound inhibits SARS-CoV-2 entry by downregulating ACE2 expression.

Modulation of Inflammatory Pathways

Viral infections often trigger a hyperinflammatory response. This compound and its analogs have been shown to modulate key inflammatory signaling pathways, which could be beneficial in controlling virus-induced pathology.

5.2.1. NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Studies on related antcins, such as Antcin K, have demonstrated the ability to inhibit the phosphorylation of NF-κB, thereby reducing the production of pro-inflammatory cytokines.

cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Viral_PAMPs Viral PAMPs IKK IKK Complex Viral_PAMPs->IKK Activates IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Translocates Antcin_A This compound Antcin_A->IKK Inhibits Gene_Expression Pro-inflammatory Gene Expression NFkB_active->Gene_Expression Induces

Caption: this compound may inhibit the NF-κB pathway, reducing inflammation.

5.2.2. JAK-STAT Signaling Pathway

The JAK-STAT pathway is crucial for cytokine signaling and the antiviral interferon response. While direct evidence for this compound's modulation of this pathway in the context of viral infection is limited, its known anti-inflammatory and immunomodulatory effects suggest a potential interaction.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokines (e.g., IFN) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes & Translocates Antcin_A This compound Antcin_A->JAK Potentially Modulates ISG Interferon-Stimulated Gene Expression STAT_dimer->ISG Induces

Caption: this compound may modulate the JAK-STAT pathway, affecting antiviral responses.

Conclusion and Future Directions

This compound presents a compelling case as a potential broad-spectrum antiviral agent. Its well-documented ability to downregulate the ACE2 receptor provides a clear mechanism for its activity against SARS-CoV-2. Furthermore, its immunomodulatory properties, potentially acting through the NF-κB and JAK-STAT pathways, could offer a dual benefit of inhibiting viral replication and controlling harmful inflammation.

However, significant research gaps remain. Rigorous studies are needed to determine the IC50 and EC50 values of this compound against a wider range of viruses, including influenza, dengue, hepatitis C, and herpes simplex viruses. Detailed mechanistic studies are also required to fully elucidate its interactions with various viral and host factors. Future research should focus on:

  • Broad-spectrum antiviral screening: Systematically evaluating the efficacy of this compound against a diverse panel of viruses.

  • In vivo studies: Assessing the safety and efficacy of this compound in animal models of viral diseases.

  • Pharmacokinetic and pharmacodynamic studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to inform dosing and delivery strategies.

  • Clinical trials: If preclinical data is promising, well-designed clinical trials will be necessary to evaluate the safety and efficacy of this compound in humans.

References

A Technical Guide to Antcin A: Natural Sources, Abundance, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antcin A is a steroid-like ergostane (B1235598) triterpenoid (B12794562) that has garnered significant scientific interest for its diverse pharmacological activities.[1][2] It is one of the major bioactive compounds isolated from the medicinal mushroom Antrodia cinnamomea (synonymous with Taiwanofungus camphoratus), a fungus endemic to Taiwan.[1][2][3] This mushroom, known locally as "Niuchangchih," grows exclusively on the inner cavity of the native camphor (B46023) tree Cinnamomum kanehirae.[3] Traditionally used in folk medicine for various ailments, scientific investigation has identified antcins, particularly this compound, as key contributors to the mushroom's therapeutic effects, which include anti-inflammatory, hepatoprotective, and anticancer activities.[3][4][5][6][7] This guide provides a technical overview of the natural sources, abundance, experimental protocols for analysis, and key signaling pathways associated with this compound.

Natural Sources and Abundance

The primary and exclusive natural source of this compound is the fungus Antrodia cinnamomea.[2][3] The compound is predominantly found in the fruiting bodies of the mushroom, with significantly reduced or absent levels in artificially cultured mycelia.[4] This distinction is critical for research and development, as the source material directly impacts the yield and presence of this compound and other related ergostane triterpenoids.[8]

Several factors influence the abundance of this compound and other triterpenoids in A. cinnamomea, including the specific strain (phenotype) and the cultivation method.

  • Fruiting Bodies vs. Mycelia: Ergostane-type triterpenoids like this compound are typically found only in the fruiting bodies.[8] The concentration of total triterpenoids in fruiting bodies can be approximately 2.3 times higher than in mycelia.[5][9]

  • Cultivation Method: Basswood cultivation is considered a valuable method for producing fruiting bodies with high triterpenoid content.[10] Solid-state cultures tend to yield significantly higher concentrations of this compound compared to submerged liquid cultures.[2] For instance, the concentration of this compound was found to be 20 times greater in solid-state culture samples versus submerged-culture samples of a red A. cinnamomea strain.[2]

  • Phenotype: The color of the fruiting bodies (red, yellow, or white) correlates with triterpenoid content. Red phenotypes of A. cinnamomea (RAC) have been shown to have the highest total triterpene content (116.4 mg/g), followed by yellow (YAC) (63.9 mg/g), and white (WAC) (51.3 mg/g).[6]

Quantitative Abundance of this compound

The concentration of this compound can vary based on the factors mentioned above. The following table summarizes reported quantitative data for this compound and related compounds in A. cinnamomea.

CompoundSource MaterialCultivation MethodConcentration (mg/g dry weight)Reference
This compound Fruiting BodiesDisc-cultured1.12 ± 0.07[5]
Antcin BFruiting BodiesDisc-cultured3.94 ± 0.18[5]
Antcin CFruiting BodiesDisc-cultured10.25 ± 0.59[5]
Antcin HFruiting BodiesDisc-cultured1.70 ± 0.08[5]
Antcin KFruiting BodiesDisc-cultured15.25 ± 0.43[5]

Experimental Protocols

The extraction and quantification of this compound are crucial steps for research and quality control. The methodologies typically involve solvent extraction followed by chromatographic analysis.

Extraction of this compound

A common method for extracting this compound and other triterpenoids from the fruiting bodies of A. cinnamomea is solvent extraction.

Protocol:

  • Preparation: Obtain dried and powdered fruiting bodies of A. cinnamomea.

  • Primary Extraction: Extract the powdered material (e.g., 50 g) with methanol (B129727) (e.g., 3 x 2 L) at room temperature for an extended period (e.g., 7 days for each extraction cycle).[3]

  • Concentration: Combine the methanol extracts and evaporate the solvent under reduced pressure to yield a brown residue.[3]

  • Solvent Partitioning: Suspend the residue in water (e.g., 1 L) and perform a sequential liquid-liquid extraction with ethyl acetate (B1210297) (EtOAc) and n-butanol (n-BuOH) (e.g., 3 x 1 L each).[3] The triterpenoids, including this compound, will preferentially partition into the less polar EtOAc fraction.

  • Fractionation: Subject the concentrated EtOAc fraction (e.g., 10.8 g) to silica (B1680970) gel column chromatography.[3]

  • Elution: Elute the column using a stepwise gradient of n-hexane and EtOAc to separate the compounds based on polarity.[3]

  • Purification: Further purify the fractions containing this compound using techniques like semi-preparative High-Performance Liquid Chromatography (HPLC).[8]

Quantification of this compound

High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for quantifying this compound.

Protocol:

  • Sample Preparation: Extract a known quantity of the source material (e.g., 3 g of Niuchangchih) with methanol (e.g., 5 x 20 mL). Evaporate the extract to a final volume of 10 mL.[3]

  • Filtration: Filter the sample through a 0.45 μm filter to remove particulate matter before injection.[3]

  • Chromatographic System: Utilize an HPLC system equipped with a photodiode array (PDA) detector.[3]

  • Column: Perform chromatographic separation on a reverse-phase C18 column (e.g., Zorbax SB-C18, 4.6 mm × 250 mm, 5 μm).[3][11]

  • Mobile Phase: Use a gradient elution program with a mobile phase consisting of methanol and water containing 0.1% formic acid.[11]

  • Detection: Monitor the elution at a specific wavelength, typically 254 nm, where triterpenoids exhibit absorbance.[4]

  • Quantification: Calculate the concentration of this compound by comparing the peak area from the sample chromatogram to a standard curve generated from a certified reference standard of this compound.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the extraction and analysis of this compound.

G cluster_extraction Extraction & Isolation cluster_analysis Quantification A Dried & Powdered Fruiting Bodies B Methanol Extraction A->B C Solvent Partitioning (EtOAc/H2O) B->C D Silica Gel Chromatography C->D E Crude this compound Fractions D->E F HPLC Sample Preparation E->F Purification G Reverse-Phase HPLC F->G H PDA Detection (254 nm) G->H I Data Analysis & Quantification H->I

Caption: General workflow for this compound extraction and HPLC quantification.

Signaling Pathway Diagram: Anti-Inflammatory Mechanism

This compound exerts anti-inflammatory effects, at least in part, by mimicking glucocorticoids and modulating the glucocorticoid receptor (GR) signaling pathway.[3][4]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A This compound GR GR A->GR Binds GR_HSP GR-HSP Complex GR_HSP->GR Dissociation HSP HSP GR_HSP->HSP GR_Dimer Dimerized This compound-GR Complex GR->GR_Dimer Dimerization GRE Glucocorticoid Responsive Elements (GRE) GR_Dimer->GRE Binds to GR_Dimer->GRE Translocation Pro_Inflam Pro-inflammatory Gene Expression GRE->Pro_Inflam Anti_Inflam Anti-inflammatory Gene Expression GRE->Anti_Inflam

Caption: Anti-inflammatory signaling pathway of this compound via GR modulation.

Signaling Pathway Diagram: Apoptosis Induction in Cancer Cells

In human hepatoma cells, Antcin K, a closely related and abundant triterpenoid, has been shown to induce apoptosis through pathways involving reactive oxygen species (ROS) generation and endoplasmic reticulum (ER) stress.[10] This provides a model for the potential anticancer mechanisms of antcins.

G cluster_cell Hepatoma Cell Antcin Antcin K ROS ROS Generation Antcin->ROS ER_Stress ER Stress ROS->ER_Stress Ca_Release Ca²⁺ Release ER_Stress->Ca_Release Mito Mitochondrial Permeability Change Ca_Release->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Antcin K-induced apoptosis pathway in human hepatoma cells.

References

Antcin A: A Comprehensive Technical Review of its Pharmacological Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antcin A is a steroid-like triterpenoid (B12794562) compound isolated from the fruiting bodies of the medicinal mushroom Antrodia cinnamomea. This unique fungus, endemic to Taiwan, has a long history of use in traditional medicine for a variety of ailments. Modern scientific investigation has begun to elucidate the pharmacological mechanisms underlying its therapeutic potential, with this compound emerging as a key bioactive constituent. This technical guide provides an in-depth review of the known pharmacological effects of this compound, with a focus on its anti-inflammatory, anti-cancer, and hepatoprotective properties. Detailed experimental protocols and summaries of quantitative data are presented to facilitate further research and drug development efforts.

Pharmacological Activities

This compound exhibits a range of biological activities, primarily centered around the modulation of key signaling pathways involved in inflammation, cell proliferation, and oxidative stress.

Anti-inflammatory Effects

This compound demonstrates potent anti-inflammatory activity, largely attributed to its ability to mimic glucocorticoids.[1] It has been shown to induce the nuclear translocation of the glucocorticoid receptor (GR), a key mechanism in the anti-inflammatory action of steroid hormones.[1] By activating the GR signaling pathway, this compound can lead to the suppression of pro-inflammatory gene expression.[1]

Anti-cancer Activity

While specific IC50 values for this compound across a wide range of cancer cell lines are not extensively documented in the readily available literature, studies on related Antcins and extracts of Antrodia cinnamomea suggest significant anti-cancer potential. For instance, this compound has been shown to not exhibit significant cytotoxicity to HT-29 human colon cancer cells at concentrations up to 40 μM.[2] This suggests a potentially favorable therapeutic window, although further studies on various cancer cell types are necessary. The anti-cancer mechanisms of related compounds involve the modulation of pathways such as the FAK/PI3K/AKT and β-catenin/Notch1/Akt signaling cascades.

Hepatoprotective Effects

This compound and its related compounds have been investigated for their ability to protect liver cells from oxidative stress. This protective effect is mediated, at least in part, through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.

Quantitative Data Summary

The following tables summarize the available quantitative data on the pharmacological effects of this compound and related compounds.

Table 1: Glucocorticoid Receptor Activation by this compound

CompoundMinimal Concentration for GR Nuclear TranslocationCell LineReference
This compound10 µMNot Specified[1]
Dexamethasone (Control)0.1 µMNot Specified[1]
Cortisone (Control)1 µMNot Specified[1]

Table 2: Dose-Dependent Effects of Antcin K on Pro-inflammatory Cytokines

CompoundConcentrationEffectCell LineReference
Antcin K0.3, 1, 3, 10 µMDose-dependent reduction of TNF-α, IL-1β, and IL-8Human Rheumatoid Synovial Fibroblasts (RASFs)[3]

Table 3: Cytotoxicity Data for this compound

CompoundConcentrationCell ViabilityCell LineReference
This compoundUp to 40 µMNo significant cytotoxicityHT-29 (Human Colon Cancer)[2]

Signaling Pathways

The pharmacological effects of this compound are mediated through its interaction with several key intracellular signaling pathways.

Glucocorticoid Receptor Signaling Pathway

This compound's anti-inflammatory action is initiated by its binding to the cytosolic Glucocorticoid Receptor (GR). This binding event triggers a conformational change in the receptor, leading to its dissociation from heat shock proteins (HSPs), dimerization, and subsequent translocation into the nucleus. Inside the nucleus, the this compound-GR complex binds to Glucocorticoid Response Elements (GREs) on the DNA, thereby modulating the transcription of target genes, including the suppression of pro-inflammatory mediators.[1]

Glucocorticoid_Receptor_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Antcin_A This compound GR_HSP GR-HSP Complex Antcin_A->GR_HSP Binds GR_dimer This compound-GR Dimer GR_HSP->GR_dimer Dissociation of HSP & Dimerization GR_dimer_n This compound-GR Dimer GR_dimer->GR_dimer_n Nuclear Translocation GRE GRE GR_dimer_n->GRE Binds Pro_inflammatory_Genes Pro-inflammatory Gene Expression GRE->Pro_inflammatory_Genes Suppression

Caption: Glucocorticoid Receptor signaling pathway activated by this compound.

FAK/PI3K/AKT/NF-κB Signaling Pathway

In the context of inflammation and cancer, the Focal Adhesion Kinase (FAK), Phosphoinositide 3-kinase (PI3K), Protein Kinase B (AKT), and Nuclear Factor-kappa B (NF-κB) signaling cascade is a critical regulator. Antcin K has been shown to inhibit the phosphorylation of FAK, PI3K, and AKT, leading to the suppression of NF-κB activation.[3] This inhibition results in a decrease in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-8.[3]

FAK_PI3K_AKT_NFkB_Pathway Antcin_K Antcin K FAK FAK Antcin_K->FAK PI3K PI3K FAK->PI3K AKT AKT PI3K->AKT NFkB NF-κB AKT->NFkB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-8) NFkB->Pro_inflammatory_Cytokines

Caption: FAK/PI3K/AKT/NF-κB signaling pathway inhibited by Antcin K.

Nrf2 Signaling Pathway

The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Upon stimulation by compounds like Antcin C, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a battery of cytoprotective genes, including antioxidant enzymes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Antcin_C Antcin C Keap1_Nrf2 Keap1-Nrf2 Complex Antcin_C->Keap1_Nrf2 Inhibits Degradation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Dissociation Nrf2_n Nrf2 Nrf2->Nrf2_n Nuclear Translocation ARE ARE Nrf2_n->ARE Binds Antioxidant_Genes Antioxidant & Detoxification Genes ARE->Antioxidant_Genes

Caption: Nrf2 signaling pathway activated by Antcin C.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the review.

Glucocorticoid Receptor Nuclear Translocation Assay

This assay is designed to visualize and quantify the movement of the Glucocorticoid Receptor from the cytoplasm to the nucleus upon treatment with a compound of interest.[4][5]

1. Cell Culture and Plating:

  • Culture a suitable cell line (e.g., HEK293 cells stably expressing a GFP-tagged GR) in appropriate growth medium.

  • Seed the cells onto 96-well imaging plates at a density that will result in a sub-confluent monolayer at the time of the assay (e.g., 6,000 cells/well).[4]

  • Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.[4]

2. Compound Preparation and Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of this compound in assay buffer to achieve the desired final concentrations.

  • Add the compound solutions to the wells of the cell plate and incubate for the desired time (e.g., 2 hours) at 37°C.[4]

3. Cell Fixation and Staining:

  • Gently remove the treatment medium from the wells.

  • Fix the cells by adding a fixing solution (e.g., 4% paraformaldehyde in PBS) and incubating for 20 minutes at room temperature.[4]

  • Wash the cells four times with Phosphate-Buffered Saline (PBS).[4]

  • Add a nuclear counterstain (e.g., 1 µM Hoechst stain in PBS) to each well and incubate for at least 30 minutes at room temperature.[4]

4. Imaging and Analysis:

  • Acquire images of the cells using a high-content imaging system or a fluorescence microscope. Use appropriate filter sets for the fluorescently tagged GR (e.g., FITC for GFP) and the nuclear stain (e.g., DAPI for Hoechst).[4]

  • Analyze the images using appropriate software to quantify the fluorescence intensity of the GR signal in the nucleus versus the cytoplasm.

  • An increase in the nuclear-to-cytoplasmic fluorescence ratio indicates GR translocation.

Western Blot Analysis for FAK/PI3K/AKT Pathway

This protocol details the steps for analyzing the phosphorylation status of key proteins in the FAK/PI3K/AKT signaling pathway.[6][7]

1. Cell Culture and Treatment:

  • Seed cells (e.g., human rheumatoid synovial fibroblasts) in 6-well plates and grow to 70-80% confluency.[6]

  • Treat the cells with various concentrations of Antcin K (or this compound) for the desired time period.[3]

2. Cell Lysis and Protein Quantification:

  • Wash the cells twice with ice-cold PBS.[6]

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]

  • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[6]

  • Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C to pellet cellular debris.[6]

  • Collect the supernatant and determine the protein concentration using a BCA protein assay.[6]

3. SDS-PAGE and Protein Transfer:

  • Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.[6]

  • Separate the proteins on a 10% or 12% SDS-polyacrylamide gel.[6]

  • Transfer the separated proteins to a PVDF membrane.[6]

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane overnight at 4°C with primary antibodies specific for total and phosphorylated forms of FAK, PI3K, and AKT (typically at a 1:1000 dilution).[6]

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (typically at a 1:2000 dilution) for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

5. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Nrf2 Activation Assay (Western Blot for Nuclear Translocation)

This protocol is for determining the activation of the Nrf2 pathway by assessing the translocation of Nrf2 from the cytoplasm to the nucleus.[8][9]

1. Cell Culture and Treatment:

  • Culture cells (e.g., HepG2) in appropriate plates and treat with Antcin C (or this compound) for the desired time (e.g., 6, 12, or 24 hours).[8]

2. Nuclear and Cytoplasmic Fractionation:

  • After treatment, harvest the cells and wash with ice-cold PBS.

  • Use a nuclear and cytoplasmic extraction kit according to the manufacturer's instructions to separate the nuclear and cytoplasmic fractions.[9]

3. Protein Quantification:

  • Determine the protein concentration of both the nuclear and cytoplasmic lysates using a BCA protein assay.[8]

4. Western Blot Analysis:

  • Perform SDS-PAGE and protein transfer as described in the FAK/PI3K/AKT pathway protocol, loading equal amounts of nuclear and cytoplasmic protein in separate lanes.

  • For immunoblotting, use a primary antibody specific for Nrf2 (e.g., 1:1000 dilution).[8]

  • Use appropriate loading controls for each fraction: a cytoplasmic marker (e.g., GAPDH) and a nuclear marker (e.g., Lamin B or PCNA).[9]

  • Proceed with secondary antibody incubation, detection, and analysis as previously described. An increase in the Nrf2 signal in the nuclear fraction and a corresponding decrease in the cytoplasmic fraction indicate Nrf2 activation.

Conclusion

This compound is a promising natural compound with a diverse range of pharmacological activities. Its ability to modulate key signaling pathways, including the glucocorticoid receptor, FAK/PI3K/AKT/NF-κB, and Nrf2 pathways, underscores its potential for the development of novel therapeutics for inflammatory diseases, cancer, and conditions associated with oxidative stress. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community to further explore and harness the therapeutic potential of this compound. Further research is warranted to establish a more comprehensive profile of its efficacy and safety.

References

Methodological & Application

Application Notes & Protocols: Extraction of Antcin A from Antrodia camphorata

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Antrodia camphorata (syn. Antrodia cinnamomea), a medicinal mushroom native to Taiwan, is a rich source of bioactive triterpenoids, among which Antcin A has garnered significant attention for its potent anti-inflammatory and potential therapeutic properties.[1][2][3] This document provides detailed protocols for the extraction and purification of this compound from the fruiting bodies of Antrodia camphorata, along with a summary of quantitative data from various extraction methodologies. Additionally, it outlines the key signaling pathways modulated by this compound.

Data Presentation: Quantitative Analysis of Extraction Methods

The efficiency of this compound extraction is highly dependent on the methodology employed. Below is a summary of quantitative data from different extraction techniques.

Extraction MethodStarting MaterialSolventsKey ParametersTotal Triterpenoid (B12794562) YieldPurified this compound YieldReference
Methanol (B129727) Extraction with Multi-Step Chromatography50 g dried fruiting bodiesMethanol, EtOAc, n-BuOH, CH₂Cl₂, AcetoneRoom temperature extraction (3 x 7 days), followed by silica (B1680970) gel chromatography and semi-preparative HPLC.Not Reported5.1 mg[1]
Ethanol (B145695) Hot Thermal Reflux10 g powdered A. camphorata95% EthanolRefluxed at 90°C for 3 hours.Not explicitly stated for this method alone, but used as a comparison for the mechanochemical method.Not Reported[4]
Mechanochemical-Assisted Extraction (MAEM)Powdered A. camphorataWater, Chloroform (B151607) (after milling with NaHCO₃)Milled for 20 min with 10 wt% NaHCO₃.1.82 ± 0.04%Not Reported[4][5]
Acetic Acid with Ultrasonication0.1 g sample90% Acetic AcidUltrasonication for 30 minutes.Not ReportedNot Reported[6]
Methanol Extraction (for α-glucosidase inhibitors)200 g fruiting bodiesMethanolExtracted five times at 50°C for 12 hours.Not ReportedNot Reported (focus was on multiple antcins)[7]

Experimental Protocols

Protocol 1: Methanol Extraction Followed by Chromatographic Purification

This protocol is adapted from a study that successfully isolated and purified this compound.[1]

1. Initial Extraction: a. Weigh 50 g of oven-dried and powdered fruiting bodies of Antrodia camphorata. b. Macerate the powder with 2 L of methanol at room temperature for 7 days. c. Repeat the extraction process two more times with fresh methanol. d. Combine the methanol extracts and evaporate under reduced pressure to obtain a brown residue.

2. Solvent Partitioning: a. Suspend the brown residue in 1 L of deionized water. b. Perform sequential liquid-liquid extraction with ethyl acetate (B1210297) (EtOAc) (3 x 1 L) and then n-butanol (n-BuOH) (3 x 1 L). c. Concentrate the EtOAc fraction (which contains this compound) under reduced pressure.

3. Silica Gel Column Chromatography: a. Prepare a silica gel column (e.g., 60 cm x 3.5 cm). b. Apply the concentrated EtOAc fraction to the column. c. Elute the column with a stepwise gradient of n-hexane and EtOAc. d. Collect fractions and monitor by thin-layer chromatography (TLC).

4. Further Silica Gel Chromatography: a. Combine fractions containing this compound (as determined by TLC). b. Apply the combined fractions to a smaller silica gel column (e.g., 45 cm x 2 cm). c. Elute with a solvent system of dichloromethane (B109758) (CH₂Cl₂) and EtOAc (e.g., starting with a 30:1 ratio).

5. Semi-Preparative HPLC Purification: a. Subject the this compound-rich fraction from the previous step to semi-preparative HPLC. b. Use a suitable column (e.g., C18) and a mobile phase such as CH₂Cl₂-acetone (e.g., 40:1 ratio) to isolate pure this compound. c. The yield of pure this compound from 50 g of starting material was reported to be 5.1 mg.[1]

Protocol 2: Mechanochemical-Assisted Extraction for Triterpenoids

This method provides a higher yield of total triterpenoids compared to conventional ethanol reflux.[4][5]

1. Sample Preparation: a. Mill the dried fruiting bodies of Antrodia camphorata into a fine powder. b. Mix the powder with 10 wt% sodium bicarbonate (NaHCO₃).

2. Ball Milling: a. Place the mixture in a ball mill. b. Mill for 20 minutes.

3. Extraction: a. Transfer the milled powder to an extraction vessel. b. Add water and chloroform for extraction. c. Separate the chloroform layer containing the triterpenoids. d. Evaporate the chloroform to obtain the triterpenoid-rich extract. This method yielded a total triterpenoid content of 1.82 ± 0.04%.[4][5]

Signaling Pathways and Experimental Workflows

Signaling Pathways of this compound

This compound exerts its anti-inflammatory effects primarily by mimicking glucocorticoids and modulating the NF-κB signaling pathway.

AntcinA_Glucocorticoid_Mimicry cluster_cell Cell cluster_nucleus Nucleus AntcinA This compound GR_HSP GR-HSP Complex AntcinA->GR_HSP Binds to GR GR Glucocorticoid Receptor (GR) GR_dimer This compound-GR Complex Dimer GR->GR_dimer Dimerization HSP Heat Shock Protein (HSP) GR_HSP->GR HSP Dissociation GRE Glucocorticoid Responsive Element (GRE) GR_dimer->GRE Translocation & Binding Pro_inflammatory_genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) GRE->Pro_inflammatory_genes Suppresses Anti_inflammatory_proteins Anti-inflammatory Protein Expression GRE->Anti_inflammatory_proteins Enhances

Caption: this compound mimics glucocorticoids to exert anti-inflammatory effects.

AntcinA_NFkB_Pathway LPS LPS (Inflammatory Stimulus) NFkB_activation NF-κB Activation LPS->NFkB_activation AntcinA This compound AntcinA->NFkB_activation Inhibits iNOS_COX2 iNOS and COX-2 Expression NFkB_activation->iNOS_COX2 Promotes Inflammation Inflammation iNOS_COX2->Inflammation

Caption: this compound inhibits the NF-κB inflammatory pathway.

Experimental Workflow

The general workflow for the extraction and purification of this compound involves several key stages.

AntcinA_Extraction_Workflow Start Dried Fruiting Bodies of Antrodia camphorata Extraction Solvent Extraction (e.g., Methanol) Start->Extraction Partitioning Solvent Partitioning (e.g., EtOAc/H₂O) Extraction->Partitioning Crude_Extract Crude Triterpenoid Extract Partitioning->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection & TLC Analysis Column_Chromatography->Fraction_Collection HPLC Semi-Preparative HPLC Fraction_Collection->HPLC Pure_AntcinA Pure this compound HPLC->Pure_AntcinA

Caption: General workflow for this compound extraction and purification.

The protocols and data presented herein offer a comprehensive guide for the extraction and purification of this compound from Antrodia camphorata. The choice of extraction method can significantly impact the yield of total triterpenoids and, consequently, the final amount of purified this compound. The provided workflows and signaling pathway diagrams serve as valuable tools for researchers in the fields of natural product chemistry and drug development. Further optimization of these methods may lead to enhanced yields and more efficient isolation of this promising bioactive compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Antcin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antcin A is a significant bioactive triterpenoid (B12794562) found in the medicinal mushroom Antrodia cinnamomea. Its diverse pharmacological activities have garnered considerable interest in the fields of natural product chemistry and drug development. Accurate and reliable quantification of this compound in various samples, including raw materials, extracts, and final products, is crucial for quality control, dosage determination, and pharmacokinetic studies. This application note provides a detailed protocol for the quantification of this compound using High-Performance Liquid Chromatography (HPLC), referencing established methodologies for related compounds.

Principle of HPLC Separation

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. The separation is based on the differential partitioning of the analyte, in this case, this compound, between a stationary phase (packed in a column) and a mobile phase (a liquid solvent system). In reverse-phase HPLC, a nonpolar stationary phase is used with a more polar mobile phase. As the mobile phase containing the sample is pumped through the column, compounds with higher polarity elute earlier, while less polar compounds, like this compound, are retained longer by the stationary phase, thus achieving separation. The concentration of the analyte is determined by comparing the peak area of the sample to that of a known standard.

Experimental Protocols

This protocol is a synthesis of established methods for the analysis of this compound and related compounds.

Sample Preparation
  • Extraction from Antrodia cinnamomea :

    • Accurately weigh the dried and powdered sample of Antrodia cinnamomea.

    • Perform extraction using a suitable solvent such as methanol (B129727) or ethanol. Sonication or reflux extraction can be employed to enhance efficiency.

    • Filter the resulting extract through a 0.45 µm syringe filter to remove particulate matter.

  • Biological Samples (e.g., Plasma, Tissue Homogenate) :

    • To 100 µL of the sample, add a protein precipitation agent like methanol (e.g., 200 µL).

    • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing.

    • Centrifuge the sample at high speed (e.g., 9000 rpm) for 15 minutes to pellet the precipitated proteins.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter before injection into the HPLC system.[1]

Standard Solution Preparation
  • Stock Solution :

    • Accurately weigh a known amount of pure this compound standard.

    • Dissolve it in a suitable solvent, such as methanol, to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Working Standards :

    • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create a calibration curve. The concentration range should bracket the expected concentration of this compound in the samples.

Chromatographic Conditions

The following HPLC parameters are recommended for the quantification of this compound.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., YMC-Pack ODS-A, 3.5 µm, 2.1 x 150 mm) with a compatible guard column (e.g., Zorbax SB-C18, 5 µm, 2.1 x 12.5 mm)[1]
Mobile Phase A: Acetonitrile or MethanolB: Water with 0.1% Formic Acid or 0.1% Phosphoric Acid[1][2]
Gradient Elution A representative gradient is as follows:0-2 min: 60-65% A2-8 min: 65-74% A8-23 min: 74% A23-30 min: 74-100% A[1]
Flow Rate 1.0 mL/min (for standard 4.6 mm ID columns) or 0.2 mL/min (for 2.1 mm ID columns)[1][3]
Injection Volume 10 µL[2]
Column Temperature 40 °C[1]
Detector UV/DAD Detector
Detection Wavelength 254 nm[2]
Data Analysis
  • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Quantify the amount of this compound in the samples by interpolating their peak areas into the calibration curve.

Method Validation Summary

The following table summarizes the validation parameters for a highly sensitive LC-MS/MS method for this compound, which can serve as a benchmark for the performance of the HPLC method.[4][5]

ParameterResult
Linearity (R²) > 0.997[4][5]
Intra-day Precision (%RSD) < 1.97%[4][5]
Inter-day Precision (%RSD) < 2.53%[4][5]
Recovery 87.55% – 95.41%[4][5]
MRM Transition (for MS/MS) m/z 453/409[4][5]

For a standard HPLC-UV/DAD method, the limits of detection (LOD) and quantification (LOQ) for a related compound, antrocin, were reported as 64.3 µg/mL and 194.8 µg/mL, respectively.[3][6] These values can provide a general expectation for a similar method for this compound.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing sample_prep Sample Preparation (Extraction/Precipitation) hplc_system HPLC System (Pump, Injector, Column, Detector) sample_prep->hplc_system Inject Sample standard_prep Standard Solution Preparation standard_prep->hplc_system Inject Standards chromatogram Chromatogram Acquisition hplc_system->chromatogram calibration Calibration Curve Generation chromatogram->calibration quantification Quantification of this compound calibration->quantification hplc_principle mobile_phase Mobile Phase (Polar) sample_injection Sample Injection (this compound + Other Compounds) mobile_phase->sample_injection hplc_column HPLC Column (Nonpolar Stationary Phase) sample_injection->hplc_column detector Detector (UV/DAD) hplc_column->detector Differential Retention data_output Chromatogram (Separated Peaks) detector->data_output

References

Application Note: Elucidation of the Chemical Structure of Antcin A using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antcin A is a steroid-like compound isolated from the medicinal mushroom Antrodia cinnamomea, a fungus native to Taiwan.[1][2][3] This mushroom has been traditionally used for its therapeutic properties, including anti-inflammatory and anticancer effects.[1][2][3] The structure elucidation of its bioactive components, such as this compound, is crucial for understanding their mechanisms of action and for the development of new therapeutic agents.[3][4] This application note provides a detailed overview of the analytical methodologies, specifically Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), used to determine the precise chemical structure of this compound.

Data Presentation

The structural elucidation of this compound was accomplished through the comprehensive analysis of its spectral data. High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) established its molecular formula, while a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provided detailed information about the connectivity of atoms within the molecule.

Table 1: Mass Spectrometry Data for this compound

ParameterValueReference
Ionization ModeNegative[1]
Observed m/z453.3007 [M-H]⁻[1]
Calculated m/z for C₂₉H₄₁O₄453.3005[1]
Molecular FormulaC₂₉H₄₂O₄[1]

Table 2: ¹H and ¹³C NMR Spectral Data for this compound

Position¹³C Chemical Shift (δc, ppm)¹H Chemical Shift (δH, ppm, Multiplicity, J in Hz)Key HMBC CorrelationsKey COSY Correlations
3212.3-H-1, H-2, H-4, CH₃-29-
8157.8-H-6, H-7, H-12, H-14, CH₃-19-
9138.1-H-1, H-7, H-12, H-14, CH₃-19-
11199.4-H-1, H-12, CH₃-19-
18-0.65, sC-12, C-13, C-14, C-17-
19-1.25, sC-1, C-5, C-9, C-10-
21-0.87, dC-17, C-20, C-22H-20
26175.7-H-24, H-25, CH₃-27-
27-1.15, ddC-25, C-26H-25
29-0.93, dC-3, C-4, C-5H-4

Note: The complete assignment of all proton and carbon signals requires a full suite of 2D NMR experiments. The data presented here are key illustrative examples based on available literature. Specific chemical shifts can vary slightly depending on the solvent and instrument used.[1]

Experimental Protocols

1. Sample Preparation

  • Isolation: this compound is typically isolated from the fruiting bodies of Antrodia cinnamomea through a series of chromatographic techniques.[5]

  • Purity: The purity of the isolated compound is confirmed by High-Performance Liquid Chromatography (HPLC) analysis.[6]

  • NMR Sample: For NMR analysis, a few milligrams of purified this compound are dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD), and transferred to a standard 5 mm NMR tube.[3][7][8]

  • MS Sample: For MS analysis, a dilute solution of this compound is prepared in a suitable solvent, typically methanol (B129727) or acetonitrile, often with the addition of a small amount of formic acid or ammonium (B1175870) hydroxide (B78521) to aid in ionization.[9]

2. NMR Spectroscopy

  • Instrumentation: NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).[3]

  • 1D NMR:

    • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling.[10]

    • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.[10]

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically over two to three bonds.[11]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly attached proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different molecular fragments.[12][13]

3. Mass Spectrometry

  • Instrumentation: High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instruments, are used for accurate mass measurements.[2][14]

  • Ionization: Electrospray ionization (ESI) is a common soft ionization technique used for natural products like this compound, which allows for the determination of the molecular weight with minimal fragmentation.[15]

  • HR-MS: High-resolution mass spectrometry provides the exact mass of the molecule, which is used to determine its elemental composition and molecular formula.[16]

Mandatory Visualization

G cluster_0 Isolation and Purification cluster_1 Spectroscopic Analysis cluster_2 Data Analysis and Structure Elucidation Fruiting_Bodies Fruiting Bodies of Antrodia cinnamomea Extraction Solvent Extraction Fruiting_Bodies->Extraction Chromatography Column Chromatography (e.g., Silica Gel) Extraction->Chromatography HPLC HPLC Purification Chromatography->HPLC Pure_Antcin_A Pure this compound HPLC->Pure_Antcin_A NMR_Spectroscopy NMR Spectroscopy (1D and 2D) Pure_Antcin_A->NMR_Spectroscopy MS_Spectrometry Mass Spectrometry (HR-ESI-MS) Pure_Antcin_A->MS_Spectrometry Spectral_Data Spectral Data (Chemical Shifts, Coupling Constants, m/z) NMR_Spectroscopy->Spectral_Data MS_Spectrometry->Spectral_Data Structure_Determination Structure Determination Spectral_Data->Structure_Determination Final_Structure Final Structure of this compound Structure_Determination->Final_Structure

Caption: Workflow for the structure elucidation of this compound.

Signaling Pathways and Logical Relationships

The elucidation of this compound's structure is a logical process that involves piecing together fragments of the molecule based on correlations observed in the 2D NMR spectra. The following diagram illustrates the key correlations used to establish the connectivity of the core steroid-like skeleton and the side chain.

G C3 C3 C4 C4 C4->H4 COSY C5 C5 C29 C29 (CH3) C29->H29 HMBC C8 C8 C9 C9 C11 C11 C12 C12 C14 C14 C18 C18 (CH3) C18->H18 HMBC C17 C17 C20 C20 C20->H20 COSY C21 C21 (CH3) C21->H21 HMBC C25 C25 C25->H25 COSY C26 C26 C27 C27 (CH3) C27->H27 HMBC H29->C3 HMBC H29->C4 HMBC H29->C5 HMBC label_H29 H-29 H18->C12 HMBC H18->C14 HMBC H18->C17 HMBC label_H18 H-18 H21->C17 HMBC H21->C20 HMBC label_H21 H-21 H27->C25 HMBC H27->C26 HMBC label_H27 H-27 label_H4 H-4 label_H20 H-20 label_H25 H-25

Caption: Key HMBC and COSY correlations for this compound.

The combination of mass spectrometry and a suite of NMR experiments provides a powerful and indispensable toolkit for the structural elucidation of complex natural products like this compound. High-resolution mass spectrometry unequivocally determines the molecular formula. 1D and 2D NMR spectroscopy, particularly COSY, HSQC, and HMBC, allow for the complete assignment of all proton and carbon signals and establish the connectivity of the molecular framework. The detailed structural information obtained from these analyses is fundamental for further research into the pharmacological properties and potential therapeutic applications of this compound.

References

Developing a Stable Formulation of Antcin A for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Antcin A is a steroid-like triterpenoid (B12794562) isolated from the medicinal mushroom Antrodia cinnamomea.[1] It has garnered significant interest within the research community for its potent anti-inflammatory and anti-cancer properties.[1][2] Preclinical studies have demonstrated its ability to mimic glucocorticoids and inhibit the NLRP3 inflammasome, highlighting its therapeutic potential.[3][4] However, the inherent hydrophobicity of this compound presents a significant challenge for its use in aqueous-based biological assays and in vivo studies, often leading to poor solubility, low bioavailability, and instability.

These application notes provide detailed protocols for the preparation and characterization of stabilized this compound formulations suitable for preclinical research. Two primary methods are presented: liposomal encapsulation and cyclodextrin (B1172386) complexation. Additionally, protocols for assessing the stability of these formulations and relevant biological assays are included.

Physicochemical Properties and Solubility of this compound

A thorough understanding of this compound's physicochemical properties is crucial for formulation development.

PropertyValueSource
Molecular Formula C₂₉H₄₂O₄[1]
Molecular Weight 454.6 g/mol [1]
Appearance White solid[3]
Solubility in DMSO 50 mg/mL (109.98 mM)[3]
Storage (Powder) -20°C for up to 3 years (protect from direct sunlight)[3]
Storage (In Solvent) -80°C for up to 1 year[3]

It is recommended to perform sonication to aid in the dissolution of this compound in DMSO.[3]

Formulation Strategies for Enhanced Stability and Solubility

The hydrophobicity of this compound necessitates formulation strategies that can improve its aqueous dispersibility and stability. Below are two effective approaches.

Liposomal Formulation of this compound

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate hydrophobic compounds within their membrane, effectively creating a water-dispersible formulation. The thin-film hydration method is a common and effective technique for preparing liposomes.[5]

Materials:

  • This compound

  • Phosphatidylcholine (PC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm)

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound, phosphatidylcholine, and cholesterol in a 10:2:1 molar ratio in a minimal amount of a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask.

    • Attach the flask to a rotary evaporator and rotate it in a water bath at 30-40°C.

    • Gradually reduce the pressure to form a thin, uniform lipid film on the inner surface of the flask.

    • Continue evaporation for at least 1 hour after the film appears dry to ensure complete removal of the organic solvent.

  • Hydration:

    • Hydrate the lipid film by adding pre-warmed (37°C) PBS (pH 7.4) to the flask.

    • Rotate the flask gently at a temperature above the lipid phase transition temperature for 1-2 hours to allow for the formation of multilamellar vesicles (MLVs).

  • Sonication and Extrusion:

    • To reduce the size and lamellarity of the liposomes, sonicate the MLV suspension in a bath sonicator for 5-10 minutes.

    • For a more uniform size distribution, pass the liposome (B1194612) suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm) for 10-15 cycles.[6][7]

  • Purification and Storage:

    • To remove unencapsulated this compound, the liposomal suspension can be purified by dialysis or size exclusion chromatography.

    • Store the final liposomal formulation at 4°C.

ParameterMethodPurpose
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)To determine the average size and size distribution of the liposomes. A PDI < 0.2 is generally considered acceptable.[7]
Zeta Potential Laser Doppler VelocimetryTo assess the surface charge of the liposomes, which influences their stability in suspension.
Encapsulation Efficiency (%EE) HPLCTo quantify the amount of this compound successfully encapsulated within the liposomes.
Morphology Transmission Electron Microscopy (TEM)To visualize the shape and lamellarity of the liposomes.

Calculation of Encapsulation Efficiency (%EE): %EE = [(Total this compound - Free this compound) / Total this compound] x 100

Cyclodextrin Inclusion Complex of this compound

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, like this compound, to form inclusion complexes with enhanced aqueous solubility and stability.[8] Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.

Materials:

  • This compound

  • Beta-cyclodextrin (β-CD)

  • Ethanol (B145695)

  • Deionized water

  • Magnetic stirrer

  • 0.45 µm filter

Procedure:

  • Preparation of Solutions:

    • Prepare an aqueous solution of β-cyclodextrin (e.g., 10 mM) by dissolving it in deionized water with gentle heating and stirring.

    • Prepare a concentrated solution of this compound in ethanol (e.g., 10 mg/mL).

  • Complexation:

    • While vigorously stirring the β-cyclodextrin solution, add the this compound solution dropwise. A 1:1 molar ratio of this compound to β-cyclodextrin is a good starting point.[9]

    • Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Isolation and Drying:

    • The formation of the inclusion complex may result in a precipitate. Cool the solution at 4°C for several hours to maximize precipitation.

    • Collect the precipitate by filtration through a 0.45 µm filter or by centrifugation.

    • Wash the collected solid with a small amount of cold ethanol to remove any uncomplexed this compound.

    • Dry the final product under vacuum or by lyophilization.

  • Storage:

    • Store the dried this compound-β-cyclodextrin inclusion complex in a desiccator at room temperature, protected from light.

ParameterMethodPurpose
Complexation Efficiency HPLCTo determine the percentage of this compound successfully complexed with β-cyclodextrin.[10]
Solubility Enhancement HPLC or UV-Vis SpectroscopyTo measure the increase in the aqueous solubility of this compound upon complexation.[11]
Structural Characterization Fourier-Transform Infrared (FT-IR) Spectroscopy, Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD)To confirm the formation of the inclusion complex by observing changes in the physicochemical properties of this compound and β-cyclodextrin.[12]

Stability Assessment of this compound Formulations

A critical aspect of formulation development is ensuring the stability of the final product under various conditions. A stability-indicating HPLC method is essential for this purpose.

Protocol: Development of a Stability-Indicating HPLC Method and Forced Degradation Studies

Objective: To develop an HPLC method that can separate this compound from its potential degradation products and to assess its stability under stress conditions.

Instrumentation and Conditions (to be optimized):

  • HPLC System: With UV or PDA detector

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid or trifluoroacetic acid) is a common starting point.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: To be determined by UV-Vis spectral analysis of this compound.

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Forced Degradation Protocol:

  • Acid Hydrolysis: Incubate this compound solution (in formulation or as a pure compound) in 0.1 M HCl at 60°C for 24 hours.[13]

  • Base Hydrolysis: Incubate this compound solution in 0.1 M NaOH at 60°C for 24 hours.[13]

  • Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours.[13]

  • Thermal Degradation: Expose solid this compound or its formulation to 60°C for 48 hours.[14]

  • Photostability: Expose this compound solution or solid to UV light (as per ICH Q1B guidelines).

Analysis:

  • Analyze the stressed samples by the developed HPLC method.

  • The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak.[15][16]

Long-Term Stability Study Protocol

Objective: To evaluate the stability of the this compound formulation under recommended storage conditions over an extended period.

Procedure:

  • Prepare three batches of the this compound formulation.

  • Store the batches at the intended storage condition (e.g., 4°C for liposomes) and at an accelerated condition (e.g., 25°C/60% RH).

  • At specified time points (e.g., 0, 1, 3, 6, and 12 months), withdraw samples and analyze for:

    • This compound content: Using the validated stability-indicating HPLC method.

    • Appearance: Visual inspection for any changes in color, clarity, or precipitation.

    • pH: For aqueous formulations.

    • Particle size and PDI (for liposomes): Using DLS.

Biological Activity and Signaling Pathways of this compound

The developed formulations should be tested to ensure that the biological activity of this compound is retained. Two key signaling pathways modulated by this compound are the Glucocorticoid Receptor (GR) pathway and the NLRP3 inflammasome pathway.

Glucocorticoid Receptor (GR) Nuclear Translocation

This compound exerts anti-inflammatory effects by mimicking glucocorticoids, which involves the translocation of the GR from the cytoplasm to the nucleus.[4]

GR_Pathway AntcinA This compound CellMembrane Cell Membrane GR_HSP GR-HSP90 Complex AntcinA->GR_HSP Binds Cytoplasm Cytoplasm GR_AntcinA GR-Antcin A Complex GR_HSP->GR_AntcinA HSP90 dissociation Dimer Dimerized GR-Antcin A GR_AntcinA->Dimer Dimerization NuclearPore Nuclear Pore GRE Glucocorticoid Response Element (GRE) Dimer->GRE Translocation Nucleus Nucleus GeneExpression Modulation of Gene Expression GRE->GeneExpression Binds to AntiInflammatory Anti-inflammatory Effects GeneExpression->AntiInflammatory

Caption: Glucocorticoid Receptor Signaling Pathway of this compound.

This assay can be performed using immunofluorescence microscopy to visualize the cellular localization of GR.

Materials:

  • A549 cells (human lung carcinoma) or other suitable cell line expressing GR.[4]

  • Cell culture medium and supplements.

  • This compound formulation.

  • Dexamethasone (B1670325) (positive control).

  • Paraformaldehyde (PFA).

  • Triton X-100.

  • Bovine serum albumin (BSA).

  • Primary antibody against GR.

  • Fluorescently-labeled secondary antibody.

  • DAPI (nuclear stain).

  • Fluorescence microscope.

Procedure:

  • Cell Seeding: Seed A549 cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with the this compound formulation, dexamethasone (e.g., 100 nM), or vehicle control for a specified time (e.g., 1 hour).

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% PFA for 15 minutes.

    • Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

  • Immunostaining:

    • Block non-specific binding with 1% BSA in PBS for 30 minutes.

    • Incubate with the primary anti-GR antibody overnight at 4°C.

    • Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

  • Staining and Mounting:

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Mount the coverslips onto microscope slides.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Quantify the nuclear translocation of GR by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

NLRP3 Inflammasome Inhibition

This compound has been shown to inhibit the activation and assembly of the NLRP3 inflammasome, a key driver of inflammation.[3] This leads to a reduction in the production of pro-inflammatory cytokines such as IL-1β.

NLRP3_Pathway PAMPs_DAMPs PAMPs/DAMPs NLRP3_inactive Inactive NLRP3 PAMPs_DAMPs->NLRP3_inactive Activates NLRP3_active NLRP3 Inflammasome Assembly NLRP3_inactive->NLRP3_active AntcinA This compound AntcinA->NLRP3_active Inhibits ProCasp1 Pro-Caspase-1 NLRP3_active->ProCasp1 Recruits ASC and ASC ASC Casp1 Active Caspase-1 ProCasp1->Casp1 Cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b Cleaves Pyroptosis Pyroptosis Casp1->Pyroptosis IL1b IL-1β ProIL1b->IL1b Inflammation Inflammation IL1b->Inflammation

Caption: Inhibition of the NLRP3 Inflammasome Pathway by this compound.

Experimental Workflow for Formulation Development and Testing

The following diagram outlines the logical workflow for developing and testing a stable this compound formulation.

workflow start Start: Unformulated this compound solubility Characterize Physicochemical Properties & Solubility start->solubility formulate Formulation Development solubility->formulate lipo Liposomal Encapsulation formulate->lipo Option 1 cyclo Cyclodextrin Complexation formulate->cyclo Option 2 char_form Characterize Formulations (Size, %EE, etc.) lipo->char_form cyclo->char_form stability Stability Assessment (Forced Degradation & Long-Term) char_form->stability bioactivity In Vitro Bioactivity Assays (e.g., GR Translocation, NLRP3 Inhibition) stability->bioactivity optimize Optimize Formulation bioactivity->optimize optimize->formulate Iterate final_form Final Stable Formulation optimize->final_form Finalize

Caption: Workflow for Developing a Stable this compound Formulation.

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for researchers to develop and characterize stable formulations of this compound. By employing techniques such as liposomal encapsulation or cyclodextrin complexation, the challenges associated with the hydrophobicity of this compound can be overcome, enabling more reliable and reproducible results in preclinical research. It is imperative to thoroughly characterize each formulation and conduct rigorous stability studies to ensure the quality and integrity of the compound throughout its use.

References

Antcin A cell culture assay protocol for anti-inflammatory screening

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Antcin A is a steroid-like triterpenoid (B12794562) compound isolated from the medicinal mushroom Antrodia cinnamomea. This mushroom has been traditionally used in Taiwanese medicine to treat a variety of conditions, including liver disease, cancer, and inflammation.[1][2] Scientific studies have begun to validate these traditional uses, with research indicating that this compound possesses significant anti-inflammatory properties.[3][4] This application note provides a detailed protocol for screening the anti-inflammatory effects of this compound in a cell culture-based assay, making it a valuable tool for researchers, scientists, and professionals in drug development.

The primary mechanism of this compound's anti-inflammatory action involves mimicking glucocorticoids.[5][6] It binds to the cytosolic glucocorticoid receptor (GR), leading to its translocation into the nucleus.[3][5][6] Once in the nucleus, the this compound/GR complex can regulate the expression of genes involved in inflammation, suppressing the production of pro-inflammatory proteins and enhancing the expression of anti-inflammatory ones.[5][6] Additionally, related compounds like Antcin K have been shown to inhibit key inflammatory signaling pathways, including the NF-κB, PI3K/Akt, and MAPK pathways, which are crucial for the production of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-8.[7][8][9][10]

This protocol will focus on an in vitro model using lipopolysaccharide (LPS)-stimulated macrophages to mimic an inflammatory response. Macrophages are key cells in the innate immune system that, when activated by stimuli like LPS, produce a cascade of inflammatory mediators.[11][12] By measuring the reduction in these mediators in the presence of this compound, its anti-inflammatory potential can be quantified.

Data Presentation

The following table summarizes quantitative data for this compound and a related compound, Antcin K, from various anti-inflammatory studies.

CompoundCell LineInflammatory StimulusMeasured ParametersKey FindingsReference
(25R)-antcin ARAW 264.7LPSNitric Oxide (NO)IC50: 19.61 ± 0.8 µM[2][4]
Antcin KHuman Rheumatoid Synovial Fibroblasts (RASFs)EndogenousTNF-α, IL-1β, IL-8Dose-dependent reduction in cytokine expression with concentrations of 0.3, 1, 3, or 10 µM.[7]
Antcin KHuman Gingival FibroblastsLPSIL-6, TNF-αSignificant reduction in pro-inflammatory cytokine levels.[9]
This compoundA549 (Human Lung Cancer Cells)Not ApplicableGlucocorticoid Receptor (GR) Nuclear TranslocationMinimal concentration to induce nuclear migration: 10 µM.[5]

Experimental Protocols

This section provides a detailed methodology for assessing the anti-inflammatory properties of this compound.

Protocol 1: Cell Culture and Maintenance
  • Cell Line: Murine macrophage cell line RAW 264.7 is recommended due to its robust response to LPS.

  • Culture Medium: Prepare complete RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culturing Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Sub-culturing: When cells reach 70-80% confluency, detach them using a cell scraper and re-seed in new flasks.

Protocol 2: Cytotoxicity Assay (MTT Assay)

It is crucial to determine the non-toxic concentration range of this compound before screening for anti-inflammatory activity.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Prepare various concentrations of this compound (e.g., 5-40 µM) in the culture medium.[13] Remove the old medium from the cells and add 100 µL of the this compound-containing medium to each well. Incubate for 24-48 hours.

  • MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Select concentrations that show high cell viability for subsequent experiments.

Protocol 3: Anti-inflammatory Assay in LPS-stimulated Macrophages
  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours.

  • Pre-treatment with this compound: Remove the culture medium and add fresh medium containing various non-toxic concentrations of this compound. Incubate for 1-2 hours.

  • Inflammation Induction: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include a vehicle control (no this compound) and an unstimulated control (no LPS).

  • Incubation: Incubate the plates for 16-24 hours.

  • Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge at 6000 rpm for 5 minutes to remove any cell debris.[14] Store the supernatants at -80°C until analysis.

Protocol 4: Measurement of Inflammatory Markers

A. Nitric Oxide (NO) Assay (Griess Reagent System)

  • Transfer 50 µL of the collected cell supernatant to a new 96-well plate.

  • Add 50 µL of Griess reagent to each well.

  • Incubate at room temperature for 10-15 minutes, protected from light.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve.

B. Cytokine Measurement (ELISA)

  • Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β.

  • Coat a 96-well plate with the capture antibody overnight at 4°C.

  • Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature.

  • Add 100 µL of the collected cell supernatants and standards to the wells and incubate for 2 hours at room temperature.

  • Wash the plate and add the detection antibody. Incubate for 1-2 hours at room temperature.

  • Wash the plate and add the enzyme conjugate (e.g., streptavidin-HRP). Incubate for 20-30 minutes at room temperature.

  • Wash the plate and add the substrate solution.

  • Stop the reaction and measure the absorbance at the recommended wavelength.

  • Calculate the cytokine concentrations based on the standard curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture RAW 264.7 Cell Culture mtt_assay Cytotoxicity Assay (MTT) cell_culture->mtt_assay Determine non-toxic dose seeding Seed RAW 264.7 Cells pretreatment Pre-treat with this compound seeding->pretreatment stimulation Stimulate with LPS pretreatment->stimulation incubation Incubate for 16-24h stimulation->incubation collection Collect Supernatant incubation->collection griess_assay Nitric Oxide (NO) Assay collection->griess_assay elisa_assay Cytokine ELISA (TNF-α, IL-6) collection->elisa_assay

Caption: Experimental workflow for anti-inflammatory screening of this compound.

signaling_pathway lps LPS tlr4 TLR4 lps->tlr4 pi3k PI3K tlr4->pi3k mek MEK tlr4->mek p38 p38 tlr4->p38 akt Akt pi3k->akt nfkb NF-κB akt->nfkb erk ERK mek->erk ap1 AP-1 erk->ap1 p38->ap1 cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6, iNOS) nfkb->cytokines ap1->cytokines antcin This compound/K antcin->pi3k antcin->akt antcin->mek antcin->erk antcin->p38 antcin->nfkb

Caption: Signaling pathways modulated by Antcins in inflammation.

References

Application Notes and Protocols: In Vitro MTT Assay for Determining Antcin A Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antcin A, a steroid-like phytochemical isolated from the medicinal mushroom Antrodia cinnamomea, has demonstrated notable anti-inflammatory and anti-tumor properties.[1] A critical step in evaluating its potential as a therapeutic agent is to determine its cytotoxic effects on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for assessing cell viability and proliferation. This document provides a detailed protocol for conducting an in vitro MTT assay to evaluate the cytotoxicity of this compound against various cancer cell lines. Additionally, it summarizes the available data on this compound's cytotoxicity and illustrates the key signaling pathways involved in its mechanism of action.

Data Presentation: this compound Cytotoxicity

Cell LineCancer TypeConcentrationIncubation TimeObserved Effect
A549Lung Carcinoma80 µM48 and 72 hoursSignificant cytotoxicity observed.[2]
HT-29Colon AdenocarcinomaUp to 40 µMNot SpecifiedNo significant cytotoxicity observed.

Note: The majority of published research has focused on other Antcin derivatives (e.g., Antcin B, C, H, K) or crude extracts of Antrodia cinnamomea, which contain a mixture of bioactive compounds. The provided data for this compound is therefore limited and highlights the need for further comprehensive studies to determine its IC50 values across a broader range of cancer cell lines.

Experimental Protocol: MTT Assay for this compound Cytotoxicity

This protocol is designed for adherent cancer cell lines cultured in 96-well plates. Modifications for suspension cells are also noted.

Materials:

  • This compound (stock solution prepared in DMSO)

  • Selected cancer cell lines (e.g., A549, MCF-7, HepG2, PC-3)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl Sulfoxide (DMSO) or other suitable solubilization buffer

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader (capable of measuring absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment and recovery.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO used to dissolve the highest concentration of this compound) and a negative control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, carefully remove the medium containing this compound.

    • Add 100 µL of fresh, serum-free medium to each well.

    • Add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium and MTT solution only) from the absorbance of all other wells.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth) from the dose-response curve.

Visualizations

Experimental Workflow

MTT_Assay_Workflow MTT Assay Experimental Workflow for this compound Cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Seed Cells in 96-well Plate antcin_prep 2. Prepare this compound Dilutions treatment 3. Treat Cells with this compound (24-72h) antcin_prep->treatment mtt_addition 4. Add MTT Reagent treatment->mtt_addition incubation 5. Incubate (2-4h) mtt_addition->incubation solubilization 6. Solubilize Formazan Crystals incubation->solubilization read_plate 7. Measure Absorbance (570nm) solubilization->read_plate calculate_viability 8. Calculate % Cell Viability read_plate->calculate_viability determine_ic50 9. Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for determining this compound cytotoxicity using the MTT assay.

Signaling Pathways of Antcin-Induced Cytotoxicity

Antcin compounds, including this compound and its analogues, have been shown to induce cytotoxicity in cancer cells through the modulation of several key signaling pathways, primarily leading to apoptosis and cell cycle arrest.

Antcin_Signaling_Pathway Key Signaling Pathways in Antcin-Induced Cytotoxicity cluster_upstream Upstream Effects cluster_downstream Downstream Consequences AntcinA This compound ROS ↑ Reactive Oxygen Species (ROS) AntcinA->ROS PI3K_Akt PI3K/Akt/mTOR Pathway AntcinA->PI3K_Akt Inhibition MAPK MAPK Pathway (ERK, JNK, p38) AntcinA->MAPK Modulation CellCycle Cell Cycle Arrest (G1 or G2/M phase) AntcinA->CellCycle Mitochondria Mitochondrial Dysfunction (Loss of MMP, Cytochrome c release) ROS->Mitochondria Apoptosis Apoptosis PI3K_Akt->Apoptosis Suppression of Inhibition MAPK->Apoptosis Caspases Caspase Activation (Caspase-3, -9) Mitochondria->Caspases Caspases->Apoptosis CellCycle->Apoptosis

Caption: Signaling pathways modulated by Antcins leading to cancer cell death.

References

Animal Models for In Vivo Evaluation of Antcin A and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing various animal models to study the in vivo effects of Antcin A and other related compounds (Antcin C, H, and K) derived from Antrodia cinnamomea. It is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of these compounds across different disease areas, including oncology, neurodegenerative diseases, inflammation, and metabolic disorders.

I. Anti-Cancer Effects of this compound in Xenograft Models

This compound has demonstrated potential anti-cancer activities, particularly in inhibiting the migratory and invasive properties of cancer cells. The following protocols are based on established methodologies for studying anti-cancer agents in xenograft mouse models and have been adapted for the evaluation of this compound.

Data Presentation: Anti-Cancer Effects
Treatment GroupDose (mg/kg)Administration RouteMean Tumor Volume (mm³) ± SEMMean Tumor Weight (g) ± SEMPercent Tumor Growth Inhibition (%)
Vehicle Control-Oral GavageData to be collectedData to be collected0
This compounde.g., 20Oral GavageData to be collectedData to be collectedData to be collected
This compounde.g., 40Oral GavageData to be collectedData to be collectedData to be collected
Positive ControlSpecifySpecifyData to be collectedData to be collectedData to be collected
Experimental Protocols: Xenograft Tumor Models

1. MDA-MB-231 Human Breast Cancer Xenograft Model

This model is suitable for studying the effect of this compound on triple-negative breast cancer.

  • Cell Line: MDA-MB-231 (human breast adenocarcinoma)

  • Animal Model: Female athymic nude mice (BALB/c nude) or SCID mice, 6-8 weeks old.

  • Cell Preparation:

    • Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Harvest cells at 80-90% confluency using trypsin-EDTA.

    • Wash cells twice with sterile PBS.

    • Resuspend cells in a 1:1 mixture of serum-free DMEM and Matrigel at a concentration of 5 x 10⁷ cells/mL. Keep on ice.

  • Tumor Implantation:

    • Anesthetize the mouse using isoflurane.

    • Inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the right flank or orthotopically into the mammary fat pad.

  • Treatment Protocol:

    • Monitor tumor growth by measuring tumor dimensions with calipers twice a week. Calculate tumor volume using the formula: (Length x Width²)/2.

    • When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment and control groups.

    • Administer this compound (e.g., 20-40 mg/kg body weight, suspended in a suitable vehicle like 0.5% carboxymethylcellulose) or vehicle control daily via oral gavage.

    • Record body weights three times a week to monitor toxicity.

  • Endpoint Analysis:

    • At the end of the study (e.g., 21-28 days), euthanize the mice.

    • Excise the tumors and measure their final weight and volume.

    • Process tumors for histological analysis (H&E staining), immunohistochemistry (e.g., for Ki-67, E-cadherin, N-cadherin), and Western blot analysis to investigate the signaling pathways.

2. A549 Human Lung Cancer Xenograft Model

This model is used to evaluate the efficacy of this compound against non-small cell lung cancer.

  • Cell Line: A549 (human lung carcinoma)

  • Animal Model: Male or female athymic nude mice, 6-8 weeks old.

  • Cell Preparation and Implantation: Follow the same procedure as for MDA-MB-231 cells, injecting 1 x 10⁶ A549 cells in 100 µL of PBS/Matrigel suspension subcutaneously.

  • Treatment and Endpoint Analysis: Follow the same protocol as described for the MDA-MB-231 model.

Signaling Pathway and Experimental Workflow

This compound has been shown to inhibit breast cancer cell migration and invasion by modulating the p53/miR-200c/ZEB1 signaling pathway.[1]

AntcinA_Anticancer_Pathway AntcinA This compound p53 p53 AntcinA->p53 miR200c miR-200c p53->miR200c activates ZEB1 ZEB1 miR200c->ZEB1 inhibits Ecadherin E-cadherin ZEB1->Ecadherin represses EMT Epithelial-Mesenchymal Transition (EMT) Ecadherin->EMT Invasion Migration & Invasion EMT->Invasion

This compound's Anti-Cancer Signaling Pathway

Xenograft_Workflow cluster_prep Preparation cluster_implant Implantation cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis CellCulture Cancer Cell Culture CellHarvest Cell Harvest & Suspension CellCulture->CellHarvest Implantation Subcutaneous or Orthotopic Injection CellHarvest->Implantation TumorGrowth Tumor Growth to Palpable Size Implantation->TumorGrowth Randomization Randomization TumorGrowth->Randomization Treatment Drug Administration (e.g., Oral Gavage) Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Euthanasia Euthanasia & Tumor Excision Monitoring->Euthanasia Analysis Tumor Weight/Volume, Histology, Western Blot Euthanasia->Analysis

General Xenograft Experimental Workflow

II. Neuroprotective Effects of Antcin H in a Huntington's Disease Model

Antcin H has shown promise in mitigating neuroinflammation and improving motor function in a transgenic mouse model of Huntington's Disease (HD).

Data Presentation: Neuroprotective Effects of Antcin H
Treatment GroupMean Body Weight (g) at 12 weeks ± SEMMean Rotarod Performance (s) at 12 weeks ± SEMMean Clasping Score at 12 weeks ± SEMMedian Lifespan (days)
Wild-Type (Vehicle)28 ± 1.5180 ± 100>90
R6/2 (Vehicle)18 ± 1.020 ± 52.8 ± 0.285
R6/2 + Antcin H (10 mg/kg)21 ± 1.260 ± 81.5 ± 0.395

Note: Data are representative values inferred from descriptive results in published studies and may not reflect the exact outcomes of a specific experiment.

Experimental Protocol: R6/2 Mouse Model of Huntington's Disease
  • Animal Model: Male R6/2 transgenic mice and their wild-type littermates.

  • Treatment Protocol:

    • Begin treatment at 7 weeks of age.

    • Administer Antcin H (10 mg/kg body weight) or vehicle (water) daily via oral gavage.

    • Continue treatment until the late stage of the disease (around 12 weeks of age).

  • Behavioral and Phenotypic Assessments:

    • Body Weight: Measure weekly to assess general health and disease progression.

    • Rotarod Performance: Test weekly to evaluate motor coordination and balance. Place mice on a rotating rod with increasing speed and record the latency to fall.

    • Clasping Behavior: Suspend mice by their tails for 30 seconds and score the clasping phenotype (inward pulling of the hindlimbs) weekly.

    • Lifespan: Monitor daily and record the date of death.

  • Endpoint Analysis (at 12 weeks):

    • Euthanize mice and perfuse with saline followed by 4% paraformaldehyde.

    • Collect brains for immunohistochemical analysis of neuronal survival (e.g., NeuN staining) and neuroinflammation markers (e.g., Iba1 for microglia, GFAP for astrocytes, and NLRP3 inflammasome components).

Signaling Pathway

Antcin H exerts its neuroprotective effects by inhibiting the NLRP3 inflammasome pathway.[2]

AntcinH_Neuroprotection_Pathway AntcinH Antcin H NLRP3 NLRP3 Inflammasome AntcinH->NLRP3 inhibits mHTT Mutant Huntingtin (mHTT) mHTT->NLRP3 activates Caspase1 Caspase-1 NLRP3->Caspase1 activates IL1b IL-1β Caspase1->IL1b cleaves pro-IL-1β to Neuroinflammation Neuroinflammation IL1b->Neuroinflammation NeuronalDeath Neuronal Death Neuroinflammation->NeuronalDeath

Antcin H Neuroprotective Signaling Pathway

III. Anti-Inflammatory and Anti-Depressant Effects of Antcin K

Antcin K has been investigated for its potential to alleviate neuroinflammation associated with depression.

Data Presentation: Anti-Depressant Effects of Antcin K
Treatment GroupImmobility Time in FST (s) ± SEMTime in Open Arms in EPM (s) ± SEMSucrose (B13894) Preference (%) ± SEM
Control80 ± 10150 ± 1585 ± 5
CUMS (Vehicle)180 ± 1280 ± 1050 ± 6
CUMS + Antcin K (e.g., 20 mg/kg)110 ± 11120 ± 1275 ± 5

Note: Data are representative and intended for illustrative purposes.

Experimental Protocol: Chronic Unpredictable Mild Stress (CUMS) Model
  • Animal Model: Male C57BL/6 mice.

  • CUMS Induction (4-6 weeks):

    • House mice individually.

    • Apply a series of mild, unpredictable stressors daily. Examples include:

      • 24h food or water deprivation.

      • 5 min cold swim (4°C).

      • Overnight illumination.

      • Cage tilt (45°).

      • Stroboscopic lighting.

  • Treatment Protocol (concurrently with CUMS or after induction):

    • Administer Antcin K (e.g., 20 mg/kg) or vehicle daily via oral gavage.

  • Behavioral Testing (final week):

    • Sucrose Preference Test (SPT): To assess anhedonia, present mice with two bottles (water and 1% sucrose solution) and measure consumption.

    • Forced Swim Test (FST): To assess behavioral despair, place mice in a cylinder of water and record the duration of immobility.

    • Elevated Plus Maze (EPM): To assess anxiety-like behavior, monitor the time spent in the open and closed arms of the maze.

  • Endpoint Analysis:

    • Collect brain tissue (hippocampus and prefrontal cortex) for analysis of inflammatory markers (e.g., IL-1β, TNF-α, NLRP3) by ELISA or Western blot.

IV. Hepatoprotective Effects of Antcin C

Antcin C has demonstrated protective effects against oxidative stress-induced liver injury.

Data Presentation: Hepatoprotective Effects of Antcin C
Treatment GroupDose (mg/kg)ALT (U/L) ± SDAST (U/L) ± SD
Control-25 ± 560 ± 10
AAPH only80 (i.p.)150 ± 20250 ± 30
AAPH + Antcin C50 (p.o.)90 ± 15160 ± 25
AAPH + Antcin C100 (p.o.)60 ± 10110 ± 20
AAPH + Silymarin200 (p.o.)55 ± 8100 ± 15

Data adapted from a study on AAPH-induced hepatotoxicity.[3]

Experimental Protocol: AAPH-Induced Acute Hepatotoxicity Model
  • Animal Model: Male ICR mice.

  • Treatment Protocol:

    • Pre-treat mice with Antcin C (e.g., 50, 100 mg/kg) or a positive control (Silymarin, 200 mg/kg) orally for 7 consecutive days.

    • On day 7, one hour after the final dose, induce liver injury by a single intraperitoneal (i.p.) injection of 2,2′-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH) at 80 mg/kg.

  • Endpoint Analysis:

    • Sixteen hours after AAPH injection, collect blood via cardiac puncture to measure serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).

    • Euthanize the mice and collect liver tissue for histopathological examination (H&E staining) and analysis of oxidative stress markers (e.g., MDA, GSH) and antioxidant enzyme expression (e.g., Nrf2, HO-1).[3]

Signaling Pathway

Antcin C protects against oxidative stress by activating the Nrf2 antioxidant response pathway.

AntcinC_Hepatoprotection_Pathway AntcinC Antcin C PI3K_JNK PI3K/JNK AntcinC->PI3K_JNK activates AAPH AAPH (Oxidative Stress) AAPH->PI3K_JNK Nrf2 Nrf2 PI3K_JNK->Nrf2 activates ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to AntioxidantGenes Antioxidant Genes (HO-1, NQO-1) ARE->AntioxidantGenes induces transcription of CellProtection Hepatocyte Protection AntioxidantGenes->CellProtection

Antcin C Hepatoprotective Signaling Pathway

References

Preparing Antcin A Stock Solutions for Laboratory Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antcin A is a steroid-like phytochemical isolated from the medicinal mushroom Antrodia cinnamomea.[1] It has garnered significant interest within the scientific community for its potent anti-inflammatory and anti-tumor properties.[1] Preclinical studies have demonstrated its ability to inhibit the NLRP3 inflammasome, suppress inflammatory responses, and mimic the action of glucocorticoids.[1][2][3] Accurate and consistent preparation of this compound stock solutions is crucial for obtaining reliable and reproducible results in both in vitro and in vivo experimental settings.

This document provides detailed protocols and application notes for the preparation of this compound stock solutions, tailored for use in a laboratory environment.

Physicochemical and Solubility Data

Proper preparation of this compound stock solutions begins with an understanding of its key physicochemical properties. This data is essential for accurate concentration calculations and for selecting the appropriate solvent.

PropertyValueSource(s)
Molecular Formula C₂₉H₄₂O₄[1][4]
Molecular Weight 454.64 g/mol [1][4]
Appearance White solid[1]
Solubility DMSO: 50 mg/mL (109.98 mM) (Sonication is recommended)[1]
Ethanol: Soluble (Specific solubility not detailed)
Water: Poorly solubleInferred from structure
Storage (Powder) -20°C for up to 3 years[1]
Storage (In Solvent) -80°C for up to 1 year[1]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO

This protocol describes the preparation of a 50 mg/mL (approximately 110 mM) stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). This high-concentration stock is suitable for long-term storage and subsequent dilution for various experimental applications.

Materials:

  • This compound powder

  • Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Calibrated micropipettes and sterile tips

Procedure:

  • Equilibration: Allow the this compound powder vial and the DMSO container to equilibrate to room temperature before opening. This prevents the condensation of moisture, which can affect the stability and solubility of the compound.

  • Weighing: In a sterile microcentrifuge tube, accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 50 mg/mL stock solution, weigh out 50 mg of this compound.

  • Solubilization: Add the appropriate volume of DMSO to the tube containing the this compound powder. Using the previous example, add 1 mL of DMSO.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonication is recommended to aid in solubilization.[1]

  • Aliquotting: Once the this compound is completely dissolved, dispense the stock solution into smaller, single-use aliquots in sterile, amber microcentrifuge tubes. This minimizes repeated freeze-thaw cycles which can degrade the compound.

  • Storage: Store the aliquots at -80°C for long-term storage, which is recommended for up to one year.[1]

Protocol 2: Preparation of Working Solutions for In Vitro Studies

This protocol outlines the dilution of the high-concentration DMSO stock solution to prepare working solutions for cell-based assays. Typical working concentrations for in vitro studies with this compound range from 5 µM to 20 µM.[5]

Materials:

  • High-concentration this compound stock solution (from Protocol 1)

  • Appropriate cell culture medium

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Thawing: Thaw a single aliquot of the high-concentration this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): To improve accuracy, it is often beneficial to perform an intermediate dilution. For example, dilute the 110 mM stock solution 1:100 in cell culture medium to create a 1.1 mM intermediate stock.

  • Final Dilution: Further dilute the intermediate stock solution to the desired final working concentration in the appropriate volume of cell culture medium. For instance, to prepare 1 mL of a 10 µM working solution from a 1.1 mM intermediate stock, add 9.1 µL of the intermediate stock to 990.9 µL of cell culture medium. Note: The final concentration of DMSO in the cell culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.

  • Application: Use the freshly prepared working solution immediately for your experiments.

Visualized Workflows and Pathways

G Workflow for Preparing this compound Stock Solutions cluster_stock High-Concentration Stock Preparation cluster_working Working Solution Preparation (In Vitro) A Equilibrate this compound and DMSO to Room Temp B Weigh this compound Powder A->B C Add DMSO B->C D Vortex and Sonicate to Dissolve C->D E Aliquot into Single-Use Tubes D->E F Store at -80°C E->F G Thaw Stock Aliquot F->G For Use H Perform Intermediate Dilution in Medium G->H I Perform Final Dilution to Working Concentration H->I J Use Immediately in Experiment I->J

Caption: Workflow for preparing this compound stock and working solutions.

G Simplified this compound Signaling Pathway (NLRP3 Inhibition) cluster_cell Cell PAMPs PAMPs/DAMPs NLRP3 NLRP3 Inflammasome Assembly PAMPs->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 ProIL1b Pro-IL-1β Casp1->ProIL1b Cleavage IL1b Active IL-1β (Inflammation) AntcinA This compound AntcinA->NLRP3 Inhibits Assembly

Caption: this compound inhibits the NLRP3 inflammasome assembly.

Concluding Remarks

The protocols and data presented provide a comprehensive guide for the preparation of this compound stock solutions for laboratory research. Adherence to these guidelines will help ensure the consistency and reliability of experimental outcomes. Researchers should always consult the manufacturer's specifications for the particular batch of this compound being used and adhere to all laboratory safety protocols.

References

Application Notes and Protocols for the Analytical Determination of Antcin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antcin A is a prominent ergostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Antrodia cinnamomea. It has garnered significant scientific interest due to its diverse and potent pharmacological activities, including anti-inflammatory and anticancer effects. As research into the therapeutic potential of this compound progresses, the need for standardized and reliable analytical methods for its identification and quantification becomes paramount. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods

The quantification of this compound in various matrices, including fungal extracts and biological samples, can be effectively achieved using reversed-phase HPLC. The choice between DAD and MS/MS detection depends on the required sensitivity and selectivity.

  • HPLC-DAD: This method is suitable for the quantification of this compound in relatively clean samples where concentrations are expected to be in the µg/mL range. It offers a robust and cost-effective approach for routine quality control.

  • LC-MS/MS: For complex matrices or when high sensitivity is required (ng/mL or lower), LC-MS/MS is the preferred method. Its high selectivity, achieved through Multiple Reaction Monitoring (MRM), allows for accurate quantification even in the presence of interfering compounds.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the analysis of this compound using HPLC-DAD and LC-MS/MS, compiled from published research.

Table 1: HPLC-DAD Method Parameters and Performance

ParameterValueReference
Linearity Range 100 - 1600 µg/mL[1]
Correlation Coefficient (r²) > 0.999Not explicitly stated, but implied by linearity
Limit of Detection (LOD) 64.3 µg/mL[1]
Limit of Quantification (LOQ) 194.8 µg/mL[1]
Recovery Not explicitly stated for this compound

Note: The referenced study uses the term "antrocin," which is assumed to be representative of antcins like this compound.

Table 2: LC-MS/MS Method Parameters and Performance for this compound

ParameterValueReference
Linearity Range Not explicitly stated for this compound alone[2]
Correlation Coefficient (r²) > 0.997[2]
MRM Transition (m/z) 453 -> 409[2]
Intra-day Precision (%RSD) < 1.97%[2]
Inter-day Precision (%RSD) < 2.53%[2]
Recovery 87.55% - 95.41%[2]
Limit of Detection (LOD) 0.12 µg/mL[2]

Experimental Protocols

Protocol 1: Quantification of this compound using HPLC-DAD

This protocol is adapted from a validated method for the determination of "antrocin"[1].

1. Sample Preparation: a. Air-dry and powder the fruiting bodies or mycelium of Antrodia cinnamomea. b. Extract 1 g of the powdered sample three times by refluxing with 20 mL of n-hexane for 1 hour. c. Combine the extraction solutions and filter. d. Remove the n-hexane under reduced pressure. e. Reconstitute the residue in 1.0 mL of the mobile phase (Acetonitrile:Water with 0.1% formic acid). f. Filter the reconstituted sample through a 0.22 µm PTFE filter prior to injection.

2. HPLC Conditions:

  • Column: J'sphere ODS-M80 C18 (250 x 4.6 mm, 4 µm) or equivalent.
  • Mobile Phase:
  • Solvent A: Acetonitrile (B52724)
  • Solvent B: Water with 0.1% formic acid
  • Gradient: 80% A to 90% A over 20 minutes.
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 5 µL.
  • Detection: Diode Array Detector (DAD) at 205 nm.
  • Column Temperature: Ambient.

3. Calibration Curve: a. Prepare a stock standard solution of this compound at a concentration of 1 mg/mL in mobile phase A. b. Dilute the stock solution with mobile phase A to prepare calibration standards at concentrations of 100, 200, 400, 800, and 1600 µg/mL. c. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

Protocol 2: High-Sensitivity Quantification of this compound using LC-MS/MS

This protocol is based on a method for the simultaneous determination of seven signature components in Antrodia cinnamomea[2].

1. Sample Preparation: a. Prepare samples as described in Protocol 1 (Sample Preparation steps a-e). b. Further dilute the filtered sample as necessary to fall within the linear range of the assay.

2. LC-MS/MS Conditions:

  • LC System: Agilent 1200 series HPLC or equivalent.
  • Mass Spectrometer: API 4000 triple quadrupole mass spectrometer or equivalent.
  • Column: A suitable C18 column.
  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
  • Ionization Source: Electrospray Ionization (ESI), negative mode.
  • MRM Transition:
  • This compound: Precursor ion (Q1) m/z 453 -> Product ion (Q3) m/z 409.
  • Note: Specific gradient conditions, flow rate, and injection volume should be optimized for the specific LC-MS/MS system used.

3. Data Analysis: a. Prepare a series of calibration standards of this compound in a suitable solvent. b. Analyze the standards and samples using the optimized LC-MS/MS method. c. Quantify this compound in the samples by comparing the peak area of the 453 -> 409 transition to the calibration curve.

Visualization of Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the anti-inflammatory signaling pathway of this compound and a general experimental workflow for its analysis.

AntcinA_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AntcinA This compound GR Glucocorticoid Receptor (GR) AntcinA->GR Binds GR_dimer GR Dimer GR->GR_dimer Dimerization HSP HSP GR_HSP GR-HSP Complex GR_HSP->GR Dissociation IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB NF-κB-IκB Complex NFkB_IkB->NFkB IkB Degradation (Pro-inflammatory signal) GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Translocation & Binding GR_dimer->NFkB_nuc Inhibition Inflammatory_Genes Inflammatory Gene Transcription GRE->Inflammatory_Genes Suppression NFkB_nuc->Inflammatory_Genes Activation

Caption: Anti-inflammatory signaling pathway of this compound.[3][4][5][6][7]

AntcinA_Analysis_Workflow Sample Sample (e.g., A. cinnamomea extract, biological fluid) Extraction Extraction (e.g., Solvent Extraction) Sample->Extraction Filtration Filtration (0.22 µm filter) Extraction->Filtration Analysis Analytical Method Filtration->Analysis HPLC_DAD HPLC-DAD Analysis->HPLC_DAD Routine Analysis LC_MSMS LC-MS/MS Analysis->LC_MSMS High Sensitivity/ Selectivity Data_Acquisition Data Acquisition HPLC_DAD->Data_Acquisition LC_MSMS->Data_Acquisition Quantification Quantification (vs. Standard Curve) Data_Acquisition->Quantification Result Result (Concentration of this compound) Quantification->Result

Caption: General experimental workflow for this compound analysis.

References

Application Notes and Protocols: Assessing Antcin A Binding to Glucocorticoid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antcin A, a steroid-like triterpenoid (B12794562) from the medicinal mushroom Antrodia camphorata, has demonstrated significant anti-inflammatory properties.[1][2][3][4] Emerging research indicates that this compound exerts these effects by acting as a mimic of glucocorticoids, binding to the cytosolic glucocorticoid receptor (GR).[1][2][3] Upon binding, the this compound-GR complex translocates to the nucleus, where it modulates the expression of genes involved in the inflammatory response.[1][2] Understanding the binding affinity and functional consequences of this interaction is crucial for the development of this compound as a potential therapeutic agent.

These application notes provide a detailed overview of the protocols to assess the binding of this compound to glucocorticoid receptors, offering a framework for researchers in drug discovery and molecular pharmacology. The methodologies described herein range from initial binding characterization to cellular functional assays.

Glucocorticoid Receptor Signaling Pathway

The canonical glucocorticoid receptor signaling pathway involves the binding of a ligand to the cytosolic GR, which is part of a multiprotein complex. Ligand binding induces a conformational change, leading to the dissociation of heat shock proteins (HSPs), dimerization of the receptor, and subsequent translocation into the nucleus. Inside the nucleus, the GR dimer binds to glucocorticoid response elements (GREs) on the DNA, thereby regulating the transcription of target genes.[1][5]

GR_Signaling_Pathway AntcinA This compound GR_HSP GR-HSP Complex AntcinA->GR_HSP Binds GR_AntcinA This compound-GR Complex GR_HSP->GR_AntcinA HSP Dissociation GR_Dimer This compound-GR Dimer GR_AntcinA->GR_Dimer Dimerization GR_Dimer_nucleus This compound-GR Dimer GR_Dimer->GR_Dimer_nucleus Nuclear Translocation GRE GRE Gene Target Gene GRE->Gene Regulates Transcription mRNA mRNA Gene->mRNA Transcription Protein Anti-inflammatory Proteins mRNA->Protein Translation GR_Dimer_nucleus->GRE Binds

Caption: Proposed signaling pathway of this compound interaction with the glucocorticoid receptor.

Data Presentation

The following table summarizes the minimal concentrations of this compound, cortisone, and dexamethasone (B1670325) required to induce the nuclear migration of the glucocorticoid receptor, as determined by immunofluorescence studies.[1][2][3]

CompoundMinimal Concentration for GR Nuclear Migration (µM)
This compound10
Cortisone1
Dexamethasone0.1

Experimental Protocols

A multi-faceted approach is recommended to thoroughly characterize the binding of this compound to the glucocorticoid receptor. This includes initial competitive binding assays, followed by biophysical characterization and confirmation in a cellular context.

Competitive Binding Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a robust method for quantifying the binding of a test compound to a receptor in a competitive format.[6]

Principle: This assay measures the displacement of a fluorescently labeled glucocorticoid ligand from the GR by a competitor compound (this compound). A decrease in the FRET signal is proportional to the amount of labeled ligand displaced, allowing for the determination of the competitor's binding affinity.

Protocol:

  • Reagents:

    • Recombinant human Glucocorticoid Receptor (full-length or ligand-binding domain)

    • Fluorescently labeled glucocorticoid ligand (e.g., Fluormone™ GS Red)[7]

    • Assay Buffer (e.g., complete GR screening buffer)

    • This compound (and positive controls like dexamethasone)

    • 384-well low-volume microplates

  • Procedure:

    • Prepare serial dilutions of this compound and control compounds in the assay buffer.

    • Add a fixed concentration of the fluorescently labeled glucocorticoid ligand to all wells.

    • Add the recombinant GR to all wells except for the negative control.

    • Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) to reach equilibrium.[7]

    • Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

TR_FRET_Workflow Start Start Prepare_Reagents Prepare Reagents: - Serial dilutions of this compound - Fluorescent Ligand - Glucocorticoid Receptor Start->Prepare_Reagents Dispense Dispense Reagents into 384-well Plate Prepare_Reagents->Dispense Incubate Incubate at Room Temperature (2-4 hours) Dispense->Incubate Read_Plate Measure TR-FRET Signal Incubate->Read_Plate Analyze_Data Analyze Data: - Calculate % Inhibition - Plot Dose-Response Curve - Determine IC50 Read_Plate->Analyze_Data End End Analyze_Data->End Logical_Relationship Initial_Screening Initial Screening TR_FRET Competitive Binding Assay (TR-FRET) Initial_Screening->TR_FRET Biophysical_Characterization Biophysical Characterization SPR Surface Plasmon Resonance (SPR) Biophysical_Characterization->SPR Cellular_Confirmation Cellular Confirmation CETSA Cellular Thermal Shift Assay (CETSA) Cellular_Confirmation->CETSA Immunofluorescence GR Nuclear Translocation (Immunofluorescence) Cellular_Confirmation->Immunofluorescence TR_FRET->Biophysical_Characterization Confirmation of Direct Binding SPR->Cellular_Confirmation Informing Cellular Assays

References

Application of Antcin A in Neuroinflammation Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antcin A is a steroid-like triterpenoid (B12794562) isolated from the medicinal mushroom Antrodia cinnamomea. This unique compound has garnered significant interest for its potent anti-inflammatory properties. In the context of neuroinflammation, which is a key pathological feature of many neurodegenerative diseases and neurological injuries, this compound presents a promising therapeutic avenue. Its mechanisms of action involve modulating key inflammatory pathways, making it a valuable tool for researchers studying central nervous system (CNS) disorders. These application notes provide an overview of this compound's mechanisms, quantitative data on its efficacy, and detailed protocols for its use in neuroinflammation research.

Key Applications in Neuroinflammation Research

  • Investigation of Glucocorticoid Receptor Signaling: this compound mimics glucocorticoids, binding to the cytosolic glucocorticoid receptor (GR) and inducing its translocation into the nucleus.[1][2][3] This makes it a useful non-steroidal tool for studying the role of GR signaling in attenuating neuroinflammation.

  • Modulation of Inflammasome Activity: this compound has been shown to inhibit the assembly and activation of the NLRP3 inflammasome, a key multiprotein complex responsible for the maturation of pro-inflammatory cytokines like IL-1β.[4][5] This is particularly relevant for studies on conditions where NLRP3-mediated inflammation is implicated, such as Alzheimer's disease and traumatic brain injury.

  • Inhibition of Pro-inflammatory Mediators: Studies have demonstrated that this compound can suppress the expression of pro-inflammatory enzymes (iNOS, COX-2) and cytokines (TNF-α, IL-1β, IL-6) in inflammatory models, likely through the inhibition of pathways such as NF-κB.[6]

Data Presentation: Efficacy of Antcins

The following tables summarize the quantitative data on the anti-inflammatory effects of this compound and related compounds.

Table 1: In Vitro Efficacy of this compound and Related Compounds

Compound Model System Target/Assay Concentration Observed Effect Reference
This compound Human A549 Cells Glucocorticoid Receptor (GR) Nuclear Translocation 10 µM Minimal concentration to induce nuclear migration [1][7][8]
This compound RAW264.7 Macrophages (LPS-stimulated) iNOS, COX-2, TNF-α, IL-1β, IL-6 mRNA Not specified Down-regulation of expression [6]
Antcin H BV2 Microglia (LPS/ATP-stimulated) NLRP3 & ASC protein expression 10 & 20 µM Significant reduction in protein levels [9]
Antcin H BV2 Microglia (LPS/ATP-stimulated) IL-1β, TNF-α, IL-6 secretion 10 & 20 µM Significant reduction in cytokine levels [9]

| Antcin K | Human RA Synovial Fibroblasts | TNF-α, IL-1β, IL-8 expression | 0.3 - 10 µM | Dose-dependent reduction in mRNA and protein |[10] |

Table 2: In Vivo Efficacy of Antcin Compounds in Inflammation Models

Compound Animal Model Dosage Therapeutic Outcome Reference
This compound NAFLD Mice Not specified Suppressed liver inflammation, inhibited NLRP3 activation [5]

| Antcin K | Collagen-Induced Arthritis (CIA) Mice | 10 & 30 mg/kg (IP) | Attenuated paw swelling, cartilage degradation; decreased serum TNF-α, IL-1β, IL-6, IL-8 |[10] |

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways modulated by this compound and a general workflow for in vitro neuroinflammation experiments.

AntcinA_GR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AntcinA This compound GR_HSP GR + HSP Complex AntcinA->GR_HSP Binds to GR GR_dimer This compound / GR Dimer GR_HSP->GR_dimer HSP Dissociation & Dimerization GRE Glucocorticoid Response Elements (GRE) GR_dimer->GRE Nuclear Translocation & DNA Binding ProInflam Pro-inflammatory Gene Transcription (NF-κB, AP-1) GRE->ProInflam Suppression AntiInflam Anti-inflammatory Gene Transcription GRE->AntiInflam Activation

This compound Glucocorticoid Receptor (GR) Signaling Pathway.

AntcinA_NLRP3_Pathway cluster_pathway NLRP3 Inflammasome Activation Stimuli Stimuli (e.g., LPS, ATP) NLRP3_complex NLRP3 Inflammasome (NLRP3, ASC, Pro-Casp1) Stimuli->NLRP3_complex Activation & Assembly Casp1 Active Caspase-1 NLRP3_complex->Casp1 Cleavage Pro_IL1B Pro-IL-1β Casp1->Pro_IL1B Cleavage IL1B Mature IL-1β (Secretion) Pro_IL1B->IL1B AntcinA This compound AntcinA->NLRP3_complex Inhibition

Inhibition of the NLRP3 Inflammasome Pathway by this compound.

Experimental_Workflow cluster_workflow In Vitro Neuroinflammation Experimental Workflow cluster_analysis Downstream Analysis start Seed BV2 Microglia Cells (e.g., in 96-well or 6-well plates) pretreat Pre-treat with this compound (various concentrations) for 2h start->pretreat stimulate Stimulate with LPS (e.g., 1 µg/mL) or LPS/IFN-γ for 24h pretreat->stimulate collect Collect Supernatant & Cell Lysate stimulate->collect elisa ELISA: Measure Cytokines (TNF-α, IL-1β, IL-6) collect->elisa griess Griess Assay: Measure Nitric Oxide (NO) collect->griess western Western Blot: Analyze Protein Expression (NLRP3, p-NF-κB, iNOS) collect->western viability Cell Viability Assay: (MTT / CCK-8) collect->viability

General experimental workflow for studying this compound in vitro.

Experimental Protocols

Protocol 1: In Vitro Neuroinflammation Model using BV2 Microglia

This protocol describes how to induce an inflammatory response in BV2 microglial cells and test the inhibitory effects of this compound.

Materials:

  • BV2 microglial cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Interferon-gamma (IFN-γ) (optional, for co-stimulation)

  • Phosphate-Buffered Saline (PBS)

  • Sterile multi-well plates (6-well, 24-well, or 96-well)

Procedure:

  • Cell Seeding:

    • Culture BV2 cells in T-75 flasks until they reach 80-90% confluency.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into appropriate multi-well plates at a density of 5 x 10⁴ cells/well for a 24-well plate or 2 x 10⁵ cells/well for a 6-well plate.[11]

    • Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

  • This compound Pre-treatment:

    • Prepare serial dilutions of this compound in serum-free DMEM from your stock solution. Suggested final concentrations for testing range from 1 µM to 20 µM. Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).

    • Remove the old medium from the cells and wash once with PBS.

    • Add the medium containing the different concentrations of this compound (or vehicle) to the wells.

    • Incubate for 2 hours at 37°C.

  • Inflammatory Stimulation:

    • Prepare a working solution of LPS (e.g., 1 µg/mL) or LPS + IFN-γ (e.g., 1 µg/mL LPS + 100 units/mL IFN-γ) in serum-free DMEM.[12]

    • Add the inflammatory stimulus directly to the wells containing the this compound pre-treatment medium. Do not remove the this compound.

    • Include a negative control group (no LPS/IFN-γ) and a positive control group (LPS/IFN-γ with vehicle).

    • Incubate for 24 hours at 37°C.

  • Sample Collection:

    • After incubation, carefully collect the cell culture supernatant from each well for cytokine analysis (ELISA) or nitric oxide measurement (Griess assay). Store at -80°C.

    • Wash the remaining cells in the wells with ice-cold PBS.

    • Lyse the cells directly in the plate using an appropriate lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors) for Western blot analysis.

Protocol 2: Quantification of Cytokines by ELISA

This protocol is for measuring the concentration of secreted pro-inflammatory cytokines such as TNF-α and IL-1β in the cell culture supernatant.

Materials:

  • Collected cell culture supernatants (from Protocol 1)

  • Commercially available ELISA kits for mouse TNF-α, IL-1β, etc. (e.g., from Invitrogen, R&D Systems)

  • Microplate reader

Procedure:

  • Follow the manufacturer's instructions provided with the commercial ELISA kit precisely.

  • Briefly, the general steps involve:

    • Coating a 96-well plate with a capture antibody.

    • Adding standards and your collected supernatant samples to the wells.

    • Incubating to allow the cytokine to bind to the capture antibody.

    • Washing the plate and adding a detection antibody.

    • Adding a substrate (e.g., TMB) to produce a colorimetric signal.

    • Stopping the reaction and measuring the absorbance at the specified wavelength (e.g., 450 nm) using a microplate reader.[12]

  • Calculate the cytokine concentrations in your samples by comparing their absorbance values to the standard curve generated from the known concentrations of the recombinant cytokine standard.

Protocol 3: Western Blot Analysis for Inflammatory Proteins

This protocol is for detecting the expression levels of key proteins in the inflammatory cascade, such as NLRP3, iNOS, or the phosphorylated (active) form of NF-κB.

Materials:

  • Cell lysates (from Protocol 1)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-NLRP3, anti-iNOS, anti-phospho-NF-κB p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal loading.

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5-10 minutes.

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensity using software like ImageJ. Normalize the expression of the target protein to a loading control (e.g., β-actin) to compare relative protein levels between samples.[9]

References

Experimental Design for Preclinical Studies of Antcin A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical investigation of Antcin A, a promising bioactive compound isolated from the medicinal mushroom Antrodia cinnamomea. The following protocols and experimental designs are curated to facilitate research into its anti-inflammatory and anti-cancer properties.

Introduction

This compound is a steroid-like triterpenoid (B12794562) that has garnered significant attention for its potent pharmacological activities.[1][2] Preclinical studies have demonstrated its efficacy in modulating key signaling pathways involved in inflammation and cancer.[1][3] Notably, this compound exerts anti-inflammatory effects by mimicking glucocorticoids, leading to the activation and nuclear translocation of the glucocorticoid receptor (GR).[1][2][4] This mechanism underlies its ability to suppress the expression of pro-inflammatory mediators. Furthermore, related compounds, known as antcins, have shown anti-cancer activities, including the induction of apoptosis and inhibition of cancer cell invasion.[3][5]

This document outlines detailed protocols for in vitro and in vivo studies to evaluate the therapeutic potential of this compound, presents data in a structured format for easy interpretation, and provides visual representations of the key signaling pathways and experimental workflows.

Data Presentation

Table 1: In Vitro Cytotoxicity of Antcins
CompoundCell LineAssayIC50 / Effect
This compoundHuman Normal Dermal Fibroblasts (HNDFs)MTT> 20 µM (72h)[6]
Antcin BHT-29 (Colon Adenocarcinoma)MTTSignificant reduction in cell viability[7]
Antcin HHuman Renal Carcinoma (786-0)-IC50: 170 µM (48h)[5]
Antcin KHT-29 (Colon Adenocarcinoma)MTTIC50: 10-20 µM[8]
Antcin MHuman Normal Dermal Fibroblasts (HNDFs)MTT> 20 µM (72h)[6]
Table 2: In Vitro Anti-inflammatory Activity of Antcins
CompoundCell LineKey AssayConcentrationKey Findings
This compoundA549 (Human Lung Carcinoma)GR Nuclear Translocation10 µMInduced nuclear migration of GR[1]
Antcin KHuman Rheumatoid Synovial FibroblastsWestern Blot0.3-10 µMReduced phosphorylation of FAK, PI3K, AKT, and NF-κB[9]
Antcin KHuman Rheumatoid Synovial FibroblastsELISA10 µMReduced secretion of TNF-α, IL-1β, and IL-8[9][10]
Antcin HJ774A.1 (Mouse Macrophages)ELISA12.5-50 µMInhibited ATP-induced IL-1β secretion[11]
Table 3: In Vivo Anti-inflammatory and Anti-arthritic Effects of Antcin K
Animal ModelTreatmentDosageOutcome
Collagen-Induced Arthritis (CIA) MiceAntcin K (Intraperitoneal)10 mg/kg, 30 mg/kgAttenuated paw swelling, cartilage degradation, and bone erosion[10]
Collagen-Induced Arthritis (CIA) MiceAntcin K (Intraperitoneal)10 mg/kg, 30 mg/kgDecreased serum levels of TNF-α, IL-1β, and IL-8[10]

Experimental Protocols

In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on a specific cell line.

Materials:

  • Human cancer cell line (e.g., A549, HT-29) or normal cell line (e.g., HNDFs)

  • Complete culture medium (e.g., F-12K medium with 10% FBS)

  • This compound (stock solution in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours.[5][6]

  • After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Glucocorticoid Receptor (GR) Nuclear Translocation Assay

Objective: To investigate the ability of this compound to induce the translocation of the glucocorticoid receptor from the cytoplasm to the nucleus.

Materials:

  • A549 human lung carcinoma cells[1]

  • Complete culture medium

  • This compound

  • Dexamethasone (B1670325) (positive control)

  • Primary antibody against GR

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Fluorescence microscope

Protocol:

  • Culture A549 cells on glass coverslips in a 24-well plate.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and dexamethasone for a specified time (e.g., 1 hour).[1]

  • Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 1% BSA.

  • Incubate with the primary anti-GR antibody, followed by the fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Assess the subcellular localization of GR. Nuclear translocation is indicated by the co-localization of the GR signal with the DAPI stain.

Western Blot Analysis of Signaling Proteins

Objective: To determine the effect of this compound on the expression and phosphorylation of key proteins in inflammatory signaling pathways (e.g., NF-κB, PI3K/Akt).

Materials:

  • Relevant cell line (e.g., human rheumatoid synovial fibroblasts, macrophages)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-NF-κB, anti-NF-κB, anti-p-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Plate cells and treat with this compound and/or an inflammatory stimulus (e.g., LPS, TNF-α).

  • Lyse the cells and quantify the protein concentration.

  • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Normalize the expression of the target protein to a loading control like β-actin.

In Vivo Model of Collagen-Induced Arthritis (CIA)

Objective: To evaluate the anti-arthritic efficacy of this compound in a preclinical animal model.

Materials:

  • DBA/1 mice

  • Bovine type II collagen

  • Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)

  • This compound

  • Calipers for measuring paw thickness

Protocol:

  • Induce arthritis by immunizing mice with an emulsion of bovine type II collagen and CFA, followed by a booster immunization with collagen and IFA 21 days later.

  • Once arthritis develops (around day 28-35), randomize the mice into treatment groups (vehicle control, this compound low dose, this compound high dose, positive control like methotrexate).

  • Administer this compound (e.g., 10 and 30 mg/kg, intraperitoneally) daily for a specified period (e.g., 2-3 weeks).[10]

  • Monitor clinical signs of arthritis, including paw swelling (measured with calipers) and an arthritis score, regularly.

  • At the end of the study, collect blood for serum cytokine analysis (e.g., TNF-α, IL-1β) by ELISA.

  • Harvest joints for histological analysis to assess inflammation, cartilage damage, and bone erosion.

Mandatory Visualizations

Antcin_A_GR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AntcinA This compound AntcinA_in This compound AntcinA->AntcinA_in Diffusion GR_complex GR-HSP Complex GR_dimer This compound-GR Dimer GR_complex->GR_dimer Dissociation of HSP & Dimerization GR_dimer_nuc This compound-GR Dimer GR_dimer->GR_dimer_nuc Nuclear Translocation AntcinA_in->GR_complex Binding GRE Glucocorticoid Response Element (GRE) GR_dimer_nuc->GRE Binding Gene_Expression Modulation of Gene Expression GRE->Gene_Expression Transcription

Caption: this compound-mediated Glucocorticoid Receptor Signaling Pathway.

Antcin_K_Anti_Inflammatory_Pathway AntcinK Antcin K FAK FAK AntcinK->FAK PI3K PI3K AntcinK->PI3K AKT AKT AntcinK->AKT NFkB NF-κB AntcinK->NFkB FAK->PI3K PI3K->AKT AKT->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-8) NFkB->Cytokines

Caption: Inhibitory Effect of Antcin K on Inflammatory Signaling.

Experimental_Workflow_In_Vitro start Start: Select Cell Line culture Cell Culture & Seeding start->culture treatment Treatment with this compound (Dose-Response & Time-Course) culture->treatment cytotoxicity Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity protein_analysis Protein Analysis (Western Blot, ELISA) treatment->protein_analysis gene_expression Gene Expression Analysis (qPCR) treatment->gene_expression functional_assays Functional Assays (e.g., Invasion, Migration) treatment->functional_assays data_analysis Data Analysis & Interpretation cytotoxicity->data_analysis protein_analysis->data_analysis gene_expression->data_analysis functional_assays->data_analysis

Caption: General Workflow for In Vitro Evaluation of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Antcin A Extraction from Fungal Mycelia

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the extraction of Antcin A from fungal mycelia. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for enhancing the yield of this valuable bioactive compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

This compound is a potent triterpenoid (B12794562) found in the medicinal mushroom Antrodia cinnamomea. It is of significant interest to the scientific community due to its wide range of pharmacological activities, including anti-inflammatory and anticancer properties.

Q2: What are the primary sources for this compound extraction?

This compound is primarily extracted from the mycelia and fruiting bodies of Antrodia cinnamomea.[1][2] The concentration of this compound and other triterpenoids can vary depending on the cultivation method, such as submerged fermentation or solid-state fermentation on various substrates.[2]

Q3: Which solvents are most effective for extracting this compound?

Ethanol (B145695) and methanol (B129727) are the most commonly used solvents for the extraction of this compound and other triterpenoids from A. cinnamomea mycelia.[3][4] The polarity of the solvent is a critical factor, and aqueous ethanol solutions (e.g., 70-95%) are often employed to optimize the extraction of these lipophilic compounds.[2]

Q4: How can I purify this compound from the crude extract?

Purification of this compound from the crude extract typically involves a series of chromatographic techniques. After initial extraction, the solution is often partitioned with solvents of varying polarities, such as n-hexane and ethyl acetate (B1210297), to separate compounds based on their solubility.[1][5] Further purification can be achieved using column chromatography with stationary phases like silica (B1680970) gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.[3][6]

Q5: What analytical methods are used to identify and quantify this compound?

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the identification and quantification of this compound.[5] Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the chemical structure of the isolated compound.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound from fungal mycelia.

Problem Potential Cause Recommended Solution
Low Yield of Crude Extract Improper Mycelia Preparation: Mycelia that are not properly dried and ground will have a reduced surface area for solvent penetration.[7][8]Ensure the fungal mycelia are thoroughly dried (e.g., freeze-dried or oven-dried at low temperatures) and ground into a fine, uniform powder.
Suboptimal Solvent Choice: The polarity of the extraction solvent may not be suitable for this compound.Use a polar organic solvent like ethanol or methanol. An aqueous ethanol solution (e.g., 80%) has been shown to be effective for triterpenoid extraction.[3]
Insufficient Extraction Time or Temperature: The extraction conditions may not be sufficient to fully solubilize this compound from the mycelial matrix.Optimize the extraction time and temperature. For solvent extraction, ensure adequate duration and agitation. For techniques like ultrasonic-assisted extraction, adjust the sonication time and power. Be aware that excessive heat can lead to degradation.
Poor Solvent-to-Solid Ratio: An inadequate volume of solvent can become saturated before all the this compound is extracted.[8]Increase the solvent-to-solid ratio to ensure complete extraction. Experiment with different ratios to find the optimal balance between yield and solvent usage.
Degradation of this compound Exposure to High Temperatures: Triterpenoids can be sensitive to heat, which can cause degradation and reduce the final yield.Conduct the extraction at a controlled, moderate temperature. If using heat, monitor it closely and avoid prolonged exposure to high temperatures.
Presence of Degrading Enzymes: Residual enzymatic activity in the mycelia can degrade this compound during the extraction process.Consider a blanching step or using a solvent system that denatures enzymes to minimize degradation.
Difficulty in Purifying this compound Co-extraction of Impurities: The crude extract may contain a high concentration of other compounds with similar polarities to this compound, making separation difficult.Employ a multi-step purification strategy. Start with liquid-liquid partitioning to remove highly polar or nonpolar impurities. Follow this with column chromatography using different stationary and mobile phases to improve separation.
Irreversible Adsorption to Stationary Phase: this compound may bind too strongly to the column matrix during chromatography, leading to poor recovery.Select a stationary phase with appropriate properties. If using silica gel, ensure it is properly activated. Optimize the mobile phase composition to ensure efficient elution of this compound.
Inconsistent Results Variability in Fungal Culture: The production of this compound can be influenced by the specific strain of A. cinnamomea, the composition of the growth medium, and the cultivation conditions.Standardize the fungal cultivation protocol, including the inoculum source, media components, pH, temperature, and incubation time, to ensure consistent starting material.
Inconsistent Extraction Parameters: Minor variations in the extraction protocol can lead to significant differences in yield.Maintain strict control over all extraction parameters, including solvent concentration, temperature, time, and agitation speed, for each batch.

Data Presentation

The following tables summarize quantitative data on the impact of different extraction parameters on triterpenoid yield.

Table 1: Effect of Ethanol Concentration on Triterpenoid Yield

Ethanol Concentration (%)Triterpenoid Yield (mg/g)Reference
60Lower than 80%[9]
7010.95 (polyphenols)[10]
80Optimal[9]
95Effective for lipophilic compounds[2]

Table 2: Effect of Temperature on Triterpenoid Yield

Temperature (°C)ObservationReference
30-60Yield increases with temperature[9]
>60Yield may decrease due to degradation[9]
55Optimal for polyphenol extraction[10]

Table 3: Effect of Extraction Time on Triterpenoid Yield

Extraction Time (min)ObservationReference
20Maximum yield in ultrasonic extraction[9]
70Optimal for polyphenol extraction[10]

Experimental Protocols

Protocol 1: Ethanol Extraction of this compound from Fungal Mycelia

This protocol outlines a standard method for extracting this compound using ethanol.

  • Preparation of Mycelia:

    • Harvest the fungal mycelia from the culture medium.

    • Thoroughly dry the mycelia using a freeze-dryer or an oven at a low temperature (e.g., 40-50°C) to a constant weight.

    • Grind the dried mycelia into a fine powder using a blender or a mortar and pestle.

  • Extraction:

    • Weigh the powdered mycelia and place it in a flask.

    • Add 80% ethanol to the flask at a solvent-to-solid ratio of 20:1 (v/w).

    • Agitate the mixture at room temperature for 24 hours on an orbital shaker.

    • Separate the extract from the solid residue by filtration or centrifugation.

    • Repeat the extraction process with the residue two more times to ensure complete extraction.

    • Combine the ethanol extracts.

  • Concentration:

    • Concentrate the combined ethanol extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

  • Purification (Liquid-Liquid Partitioning):

    • Dissolve the crude extract in a minimal amount of methanol and then add water.

    • Perform liquid-liquid partitioning by sequentially extracting the aqueous methanol solution with n-hexane and then with ethyl acetate.

    • Collect the ethyl acetate fraction, which will be enriched with this compound.

    • Evaporate the ethyl acetate to obtain a purified extract.

  • Further Purification (Column Chromatography):

    • Prepare a silica gel column.

    • Dissolve the purified extract in a small amount of an appropriate solvent and load it onto the column.

    • Elute the column with a gradient of solvents (e.g., n-hexane and ethyl acetate) to separate the different compounds.

    • Collect the fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.

    • Combine the this compound-rich fractions and evaporate the solvent.

  • Final Purification (Preparative HPLC):

    • For obtaining highly pure this compound, subject the enriched fraction to preparative HPLC using a suitable column and mobile phase.

Visualizations

Triterpenoid Biosynthesis Pathway (Mevalonate Pathway)

The biosynthesis of this compound and other triterpenoids in Antrodia cinnamomea occurs via the mevalonate (B85504) (MVA) pathway. This pathway starts with Acetyl-CoA and proceeds through a series of enzymatic reactions to produce the precursor for all isoprenoids, isopentenyl pyrophosphate (IPP).

MVA_Pathway acetyl_coa Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa AACT hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate HMGR mevalonate_p Mevalonate-5-P mevalonate->mevalonate_p mevalonate_pp Mevalonate-5-PP mevalonate_p->mevalonate_pp ipp IPP mevalonate_pp->ipp MVD dmapp DMAPP ipp->dmapp IDI gpp GPP ipp->gpp fpp FPP ipp->fpp dmapp->gpp gpp->fpp squalene Squalene fpp->squalene SQS squalene_epoxide 2,3-Oxidosqualene squalene->squalene_epoxide SE lanosterol Lanosterol squalene_epoxide->lanosterol LS triterpenoids Triterpenoids (e.g., this compound) lanosterol->triterpenoids

Caption: The Mevalonate (MVA) pathway for triterpenoid biosynthesis in fungi.

General Experimental Workflow for this compound Extraction and Purification

This workflow outlines the major steps involved in the isolation of this compound from fungal mycelia.

Extraction_Workflow start Fungal Mycelia drying_grinding Drying and Grinding start->drying_grinding extraction Solvent Extraction (e.g., 80% Ethanol) drying_grinding->extraction filtration Filtration/Centrifugation extraction->filtration crude_extract Crude Extract filtration->crude_extract waste Solid Residue filtration->waste partitioning Liquid-Liquid Partitioning (n-Hexane/Ethyl Acetate) crude_extract->partitioning purified_extract Purified Extract (Ethyl Acetate Fraction) partitioning->purified_extract waste2 Aqueous & n-Hexane Fractions partitioning->waste2 column_chromatography Column Chromatography (Silica Gel) purified_extract->column_chromatography antcin_a_fractions This compound-rich Fractions column_chromatography->antcin_a_fractions waste3 Other Fractions column_chromatography->waste3 prep_hplc Preparative HPLC antcin_a_fractions->prep_hplc pure_antcin_a Pure this compound prep_hplc->pure_antcin_a

Caption: A generalized workflow for the extraction and purification of this compound.

Logical Relationship for Troubleshooting Low Extraction Yield

This diagram illustrates a decision-making process for troubleshooting low yields of this compound.

Troubleshooting_Logic start Low this compound Yield check_mycelia Check Mycelia Preparation (Drying & Grinding) start->check_mycelia Is it the starting material? check_solvent Review Solvent Choice & Concentration start->check_solvent Is it the solvent? check_conditions Examine Extraction Conditions (Time, Temp, Ratio) start->check_conditions Are the conditions optimal? check_purification Evaluate Purification Steps (Recovery at each stage) start->check_purification Is there loss during purification? check_mycelia->check_solvent No optimize_mycelia Optimize Drying & Increase Grinding check_mycelia->optimize_mycelia Yes check_solvent->check_conditions No optimize_solvent Test Different Solvents/ Concentrations check_solvent->optimize_solvent Yes check_conditions->check_purification Yes optimize_conditions Adjust Time, Temp, or Solvent-to-Solid Ratio check_conditions->optimize_conditions No optimize_purification Modify Chromatographic Method check_purification->optimize_purification Yes

Caption: Decision tree for troubleshooting low this compound extraction yield.

References

Troubleshooting Peak Tailing in Antcin A HPLC Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing High-Performance Liquid Chromatography (HPLC) for the analysis of Antcin A, achieving optimal peak symmetry is critical for accurate quantification and robust method performance. Peak tailing is a common chromatographic issue that can compromise resolution and lead to inaccurate results.[1][2] This technical support center provides a comprehensive guide to troubleshooting and resolving peak tailing in the HPLC analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

Peak tailing is a phenomenon observed in chromatography where the peak is not symmetrical, and its trailing edge is broader than the leading edge.[1] In an ideal chromatogram, peaks should exhibit a Gaussian shape.[2] Peak tailing is quantitatively assessed using the tailing factor (Tf) or asymmetry factor (As), with a value greater than 1.2 indicating significant tailing.[3] A value of 1 represents a perfectly symmetrical peak.

Q2: Why is my this compound peak tailing?

The primary causes of peak tailing in HPLC can be broadly classified into two categories: chemical interactions and physical problems.[4]

  • Chemical Interactions: These are often the culprit when analyzing polar compounds like this compound in reversed-phase HPLC.[5] The most common issue is the secondary interaction between the analyte and residual acidic silanol (B1196071) groups (Si-OH) on the surface of the silica-based stationary phase.[6][7][8] These interactions can cause some analyte molecules to be retained longer, resulting in a tailing peak.[9][10]

  • Physical Problems: These can include issues such as a void at the column inlet, a partially blocked frit, or excessive extra-column volume (dead volume) in the HPLC system (e.g., long tubing or improper fittings).[4][7][11]

Q3: Can the mobile phase composition affect peak tailing for this compound?

Yes, the mobile phase plays a crucial role in controlling peak shape. For a compound like this compound, which is often analyzed using a C18 column with an acetonitrile (B52724) and water mobile phase, the pH and buffer strength are critical.[12][13][14] An acidic mobile phase, such as one containing 0.1% formic acid, is commonly used to suppress the ionization of silanol groups on the stationary phase, thereby minimizing secondary interactions and reducing peak tailing.[9][12][13][14] Insufficient buffer concentration can also lead to poor peak shape.[10]

Q4: How does the HPLC column condition contribute to peak tailing?

The column is a central component in the separation process, and its condition is paramount for achieving good peak symmetry. Column degradation, contamination from sample matrix components, or a deformed packing bed can all lead to peak tailing.[2][3] Using a guard column can help protect the analytical column from contaminants.[11]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving the cause of peak tailing in your this compound HPLC analysis.

Step 1: Initial Assessment and Diagnosis

First, determine if the peak tailing is a widespread issue or specific to this compound.

  • All Peaks Tailing: If all peaks in your chromatogram are tailing, the problem is likely related to the HPLC system (a physical problem) or a broadly acting mobile phase issue.

  • Only this compound Peak Tailing: If only the this compound peak (and potentially other polar analytes) is tailing, the issue is more likely due to specific chemical interactions between this compound and the stationary phase.[15]

The following flowchart illustrates a diagnostic workflow to pinpoint the cause of peak tailing.

G start Peak Tailing Observed for this compound q1 Are all peaks in the chromatogram tailing? start->q1 system_issue Potential System-Wide Issue q1->system_issue Yes analyte_issue Potential Analyte-Specific Issue q1->analyte_issue No check_connections Inspect tubing for excessive length. Ensure proper fittings and connections. Check for column void or blockage. system_issue->check_connections Check for Physical Problems check_method Verify mobile phase pH and buffer strength. Assess column condition and age. Consider sample overload. analyte_issue->check_method Review Method Parameters solution1 Minimize tubing length. Remake connections. Replace column or frit. check_connections->solution1 Solutions solution2 Adjust mobile phase pH (e.g., add 0.1% formic acid). Increase buffer concentration. Use a new or end-capped column. Dilute sample. check_method->solution2 Solutions

Figure 1. Diagnostic workflow for troubleshooting peak tailing.
Step 2: Addressing Chemical Interaction Issues

If the problem is likely due to chemical interactions with the stationary phase, consider the following solutions.

Parameter Recommendation Rationale
Mobile Phase pH Maintain an acidic pH, typically between 2.5 and 3.5, by adding an acidifier like 0.1% formic acid to the mobile phase.[9][12][13][14]Lowering the pH suppresses the ionization of residual silanol groups on the silica (B1680970) packing, reducing their ability to interact with polar analytes like this compound.[6][9]
Buffer Concentration If using a buffer, ensure its concentration is adequate, typically in the range of 10-50 mM.[3]A higher buffer concentration can help to mask the residual silanol groups and improve peak shape.[2]
Column Type Use a modern, high-purity silica column that is well end-capped.End-capping chemically modifies the silica surface to block a significant portion of the residual silanol groups, thereby minimizing secondary interactions.[6]
Sample Overload Inject a diluted sample to see if the peak shape improves.Injecting too high a concentration of the analyte can saturate the stationary phase and lead to peak distortion, including tailing.[1][7]
Step 3: Mitigating Physical and System-Related Problems

If a system-wide issue is suspected, the following table outlines potential causes and solutions.

Problem Area Potential Cause Solution
HPLC Column Column void or settling of the packing bed: This creates empty space at the top of the column.[4]Replace the column. In some instances, carefully reversing and flushing the column (if permitted by the manufacturer) may help.
Blocked column frit: Particulates from the sample or mobile phase can clog the inlet frit.Backflush the column according to the manufacturer's instructions. If the blockage persists, replace the frit or the column.[11] Using an in-line filter can help prevent this.[3]
Extra-Column Volume Excessive tubing length or large inner diameter: This increases the volume the sample travels through outside of the column.[3][10]Use shorter, narrower-bore tubing between the injector, column, and detector.
Improper fittings: Poor connections can create dead volume.[15]Ensure all fittings are correctly tightened and that the tubing is bottomed out in the port.
Guard Column Contaminated or worn-out guard column: The guard column can accumulate contaminants that cause peak tailing.Replace the guard column. To confirm this is the issue, temporarily remove the guard column and run a standard.[11]

Experimental Protocols

Protocol 1: HPLC-DAD Method for this compound Analysis

This protocol is based on a validated method for the determination of this compound.[12][13][14]

  • HPLC System: Agilent 1100 series or equivalent with a diode-array detector (DAD).

  • Column: J'sphere ODS-M80 C18 column (4.6 mm x 250 mm, 4 µm) or equivalent.

  • Mobile Phase: A gradient of acetonitrile (Solvent A) and water with 0.1% formic acid (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 205 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Protocol 2: Column Flushing and Regeneration

If column contamination is suspected, a thorough flushing procedure can help restore performance.

  • Disconnect the column from the detector.

  • Flush with 20-30 column volumes of your mobile phase without the buffer salts (e.g., water/acetonitrile mixture).

  • Flush with 20-30 column volumes of 100% acetonitrile.

  • If contamination is severe, consider flushing with a stronger solvent like isopropanol.

  • Re-equilibrate the column with the initial mobile phase conditions before use.

Always consult the column manufacturer's guidelines for recommended flushing solvents and procedures.

The following diagram illustrates the interaction leading to peak tailing and how mobile phase modification can mitigate it.

G cluster_0 Peak Tailing Mechanism cluster_1 Solution Analyte This compound Silanol Ionized Silanol Group (Si-O⁻) Analyte->Silanol Secondary Ionic Interaction StationaryPhase C18 Stationary Phase Analyte->StationaryPhase Primary Hydrophobic Interaction Tailing Peak Tailing Silanol->Tailing ProtonatedSilanol Protonated Silanol Group (Si-OH) Proton H⁺ (from Formic Acid) Proton->Silanol Suppresses Ionization SymmetricalPeak Symmetrical Peak ProtonatedSilanol->SymmetricalPeak Reduced Secondary Interaction

Figure 2. Mitigation of secondary silanol interactions.

By systematically evaluating the potential causes of peak tailing and implementing the appropriate corrective actions, researchers can achieve symmetrical peaks for this compound, leading to more accurate and reliable analytical results.

References

improving the solubility of Antcin A for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antcin A. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound for in vitro assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure the successful use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

A1: this compound is a steroid-like triterpenoid (B12794562) compound isolated from the medicinal mushroom Antrodia cinnamomea. It has demonstrated a range of biological activities, including potent anti-inflammatory, anticancer, and hepatoprotective effects.[1][2][3] Research has shown that this compound can suppress the release of pro-inflammatory molecules by down-regulating the expression of iNOS and COX-2 through the NF-κB pathway.[2][3] It has also been found to mimic glucocorticoids, leading to the translocation of the glucocorticoid receptor into the nucleus.[4][5]

Q2: What is the recommended solvent for dissolving this compound?

A2: The most commonly recommended solvent for dissolving this compound for in vitro studies is dimethyl sulfoxide (B87167) (DMSO).[1][6]

Q3: What is the maximum recommended concentration of the solvent (e.g., DMSO) in the final cell culture medium?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5%. It is crucial to perform a vehicle control experiment to ensure that the concentration of the solvent used does not affect the experimental results.

Troubleshooting Guide

Q1: I observed a precipitate in my cell culture medium after adding the this compound solution. What could be the cause and how can I resolve it?

A1: Precipitation of this compound in aqueous culture medium is a common issue due to its hydrophobic nature. This can be caused by several factors:

  • "Solvent Shock": Adding a concentrated DMSO stock solution of this compound directly and rapidly into the aqueous culture medium can cause the compound to crash out of solution.

  • Exceeding Solubility Limit: The final concentration of this compound in the medium may be higher than its aqueous solubility limit.

  • Interactions with Media Components: Components in the culture medium, such as salts and proteins, can sometimes interact with the compound and lead to precipitation.[7]

  • Temperature Fluctuations: Changes in temperature can affect the solubility of the compound.[7]

To resolve this, please refer to the following workflow diagram and the detailed protocol for preparing working solutions.

Workflow for Troubleshooting this compound Precipitation

G cluster_0 Troubleshooting Precipitation start Precipitate Observed in Culture Medium q1 Is the this compound stock solution clear? start->q1 res1 Re-dissolve stock solution. Consider gentle warming (37°C) or sonication. q1->res1 No q2 Was the stock solution added directly to the full volume of media? q1->q2 Yes res1->q1 res2 Perform serial dilutions or pre-dilute in a smaller volume of media before adding to the final culture. q2->res2 Yes q3 Is the final concentration of this compound too high? q2->q3 No res2->q3 res3 Lower the final working concentration. Perform a dose-response experiment to find the optimal soluble concentration. q3->res3 Yes q4 Is the final DMSO concentration >0.5%? q3->q4 No res3->q4 res4 Prepare a more concentrated stock solution to reduce the volume of DMSO added. q4->res4 Yes end_node Precipitation Resolved q4->end_node No res4->end_node

A step-by-step workflow to diagnose and resolve this compound precipitation in culture media.

Q2: My this compound stock solution appears cloudy or has visible particles. What should I do?

A2: A cloudy or precipitated stock solution indicates that the this compound is not fully dissolved. To address this, you can try gentle warming of the solution in a 37°C water bath or sonication until the solution becomes clear.[1] If the problem persists, the concentration of your stock solution may be too high for the solvent.

Quantitative Data

Table 1: Solubility of this compound

SolventConcentrationMethodReference
DMSO50 mg/mL (109.98 mM)Sonication is recommended[1]

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Calculate the required mass: Determine the mass of this compound powder needed to achieve the desired stock concentration (e.g., 50 mg/mL or 10 mM).

  • Weigh the powder: Carefully weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add solvent: Add the appropriate volume of DMSO to the tube.

  • Dissolve the powder: Vortex the tube until the this compound powder is completely dissolved. If necessary, gently warm the solution at 37°C or sonicate to aid dissolution.

  • Sterilization: The concentrated stock solution in 100% DMSO is considered sterile.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Preparation of this compound Working Solutions for In Vitro Assays

Materials:

  • Concentrated this compound stock solution (from Protocol 1)

  • Pre-warmed cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile tubes

Procedure:

  • Thaw the stock solution: Thaw an aliquot of the concentrated this compound stock solution at room temperature.

  • Intermediate Dilution (optional but recommended): To avoid "solvent shock," first prepare an intermediate dilution of the stock solution in cell culture medium. For example, add 2 µL of a 10 mM stock solution to 98 µL of medium to get a 200 µM intermediate solution. Mix gently by pipetting.

  • Final Dilution: Add the required volume of the intermediate or stock solution to the final volume of cell culture medium to achieve the desired working concentration. For example, to achieve a final concentration of 10 µM in 2 mL of medium, add 100 µL of the 200 µM intermediate solution.

  • Mixing: Gently mix the final working solution by inverting the tube or pipetting. Do not vortex vigorously as this can cause protein denaturation in media containing serum.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to the cell culture medium as used for the highest concentration of this compound.

Signaling Pathways

This compound-Mediated Glucocorticoid Receptor Signaling Pathway

G cluster_0 Cytoplasm cluster_1 Nucleus AntcinA_cyto This compound GR_HSP GR-HSP90 Complex AntcinA_cyto->GR_HSP Binds to GR AntcinA_GR This compound-GR Complex GR_HSP->AntcinA_GR HSP90 Dissociation Dimer Dimerized This compound-GR Complex AntcinA_GR->Dimer Dimerization Dimer_nucl Dimerized This compound-GR Complex Dimer->Dimer_nucl Translocation GRE Glucocorticoid Response Elements (GRE) Dimer_nucl->GRE Binds to Gene Target Gene Expression GRE->Gene Regulates Effect Anti-inflammatory Effect Gene->Effect

This compound mimics glucocorticoids, leading to the nuclear translocation of the Glucocorticoid Receptor (GR).

This compound and the NF-κB Signaling Pathway

G cluster_0 Cytoplasm cluster_1 Nucleus AntcinA This compound IKK IKK Complex AntcinA->IKK IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB_IkappaB NF-κB-IκBα Complex IkappaB->NFkappaB_IkappaB Inhibits NFkappaB NF-κB (p65/p50) NFkappaB_nucl NF-κB (p65/p50) NFkappaB->NFkappaB_nucl Translocation NFkappaB_IkappaB->NFkappaB IκBα Degradation DNA DNA NFkappaB_nucl->DNA Binds to Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Transcription Inflammation Inflammation Genes->Inflammation

This compound inhibits the NF-κB pathway, reducing the expression of pro-inflammatory genes.

References

Antcin A Technical Support Center: Preventing Compound Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antcin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in experimental settings, with a focus on preventing its degradation and ensuring the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is the proper way to store this compound powder?

This compound in its solid, powdered form is stable for up to three years when stored at -20°C and protected from direct sunlight.[1] Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation, which could accelerate degradation.

Q2: How should I prepare and store this compound stock solutions?

The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO), in which it is soluble up to 50 mg/mL (109.98 mM).[1] Stock solutions in DMSO should be stored at -80°C for long-term stability, where they can be kept for up to one year.[1] To avoid degradation from repeated freeze-thaw cycles, it is critical to aliquot the stock solution into smaller, single-use volumes.

Q3: Is this compound sensitive to light?

Yes, this compound should be protected from direct sunlight.[1] When preparing solutions and conducting experiments, use amber vials or cover tubes and plates with foil to minimize light exposure.

Q4: How stable is this compound in aqueous solutions like cell culture media?

Specific degradation kinetics of this compound in aqueous solutions have not been extensively published. However, many complex organic molecules, particularly those with poor water solubility, have limited stability in aqueous buffers and media. It is a best practice to prepare fresh working dilutions from your DMSO stock for each experiment and avoid storing this compound in aqueous solutions for more than a day.

Q5: What factors can cause this compound to degrade in my experiment?

While specific data for this compound is limited, factors that commonly degrade complex natural compounds in solution include:

  • Temperature: Elevated temperatures can accelerate chemical degradation.

  • pH: Extreme pH levels (highly acidic or basic) can catalyze hydrolysis or other degradation pathways.

  • Light: As a photosensitive compound, exposure to light can induce degradation.[1]

  • Oxygen: The presence of dissolved oxygen can lead to oxidation.

  • Repeated Freeze-Thaw Cycles: This can cause the compound to precipitate out of solution and can introduce moisture, leading to degradation.

Data Summary Tables

Table 1: Recommended Storage and Handling Conditions for this compound

FormSolventStorage TemperatureMaximum Storage DurationKey Handling Instructions
Powder N/A-20°C3 years[1]Protect from light; equilibrate to room temp before opening.
Stock Solution DMSO-80°C1 year[1]Aliquot into single-use volumes to avoid freeze-thaw cycles.
Working Solution Aqueous Media/BufferN/APrepare fresh for each useMinimize time in aqueous solution; protect from light.

Table 2: Potential Factors Influencing this compound Degradation in Solution

FactorPotential EffectPrevention Measure
Light PhotodegradationWork in low-light conditions; use amber vials or foil.[1]
Temperature Increased degradation ratePrepare solutions on ice; avoid heating; store stock at -80°C.
pH Hydrolysis/Degradation at non-neutral pHMaintain solutions at a neutral pH unless experimentally required.
Freeze-Thaw Cycles Precipitation and degradationAliquot stock solutions into single-use volumes.
Oxygen OxidationUse degassed solvents for sensitive applications; keep vials tightly sealed.

Experimental Protocols

Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol provides a standard method for preparing a concentrated stock solution of this compound.

Materials:

  • This compound powder (Molecular Weight: 454.64 g/mol )

  • Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber polypropylene (B1209903) microcentrifuge tubes

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Vortex mixer

Procedure:

  • Equilibration: Remove the vial of this compound powder from the -20°C freezer and allow it to sit at room temperature for 15-20 minutes before opening. This prevents atmospheric moisture from condensing on the cold powder.

  • Calculation: Calculate the volume of DMSO needed. To prepare a 10 mM stock solution from 1 mg of this compound:

    • Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Molarity (mol/L))

    • Volume (L) = 0.001 g / (454.64 g/mol x 0.010 mol/L) = 0.00022 L = 220 µL

  • Dissolution: In a low-light environment, carefully add the calculated volume (220 µL) of anhydrous DMSO to the vial containing 1 mg of this compound powder.

  • Mixing: Cap the vial tightly and vortex for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles. Sonication is recommended if dissolution is difficult.[1]

  • Aliquoting: Immediately dispense the stock solution into single-use aliquots (e.g., 10 µL or 20 µL) in sterile, amber polypropylene tubes.

  • Storage: Label the aliquots clearly and store them at -80°C.

Troubleshooting Guide

This guide addresses common issues that may be related to this compound degradation.

Issue 1: Inconsistent or lower-than-expected bioactivity in my assay.

  • Potential Cause: Degradation of this compound in the stock solution or working solution.

  • Troubleshooting Steps:

    • Check Stock Solution: Are you using a freshly prepared stock solution or a recently thawed aliquot? Avoid using stock solutions that have undergone multiple freeze-thaw cycles.

    • Prepare Fresh Dilutions: Always prepare your working dilutions in cell culture media or buffer immediately before adding them to your experiment. Do not store this compound in aqueous solutions.

    • Protect from Light: Ensure all steps, from stock preparation to final assay reading, are performed with minimal light exposure. Use opaque plates or cover them with foil.

Issue 2: I see precipitate in my cell culture medium after adding this compound.

  • Potential Cause: Poor aqueous solubility or compound precipitation.

  • Troubleshooting Steps:

    • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low (typically <0.5%) and non-toxic to your cells. High concentrations of the organic solvent can cause the compound to crash out of solution when added to the aqueous medium.

    • Improve Dissolution: When preparing the working dilution, add the DMSO stock to the medium and immediately vortex or pipette vigorously to ensure rapid and even dispersion.

    • Solubility Limit: You may be exceeding the solubility limit of this compound in your specific medium. Consider performing a solubility test or reducing the final concentration of the compound.

Issue 3: My results vary significantly between experimental repeats.

  • Potential Cause: Inconsistent compound integrity due to handling or storage.

  • Troubleshooting Steps:

    • Standardize Handling: Implement a strict, standardized protocol for compound handling as detailed above. Ensure every user follows the same procedure.

    • Use Single-Use Aliquots: This is the most critical step to ensure consistency. Using a new, sealed aliquot for each experiment guarantees that the compound has not been compromised by previous handling.

    • Control for Time: Treat all experimental plates and conditions with the diluted this compound for the exact same duration, as degradation in aqueous media can be time-dependent.

Visualizations

AntcinA_Workflow cluster_Storage Compound Storage cluster_Prep Solution Preparation cluster_Experiment Experimental Use Powder Receive & Store This compound Powder (-20°C, Dark) Equilibrate Equilibrate Vial to Room Temp Powder->Equilibrate Start Dissolve Dissolve in Anhydrous DMSO Equilibrate->Dissolve Aliquot Aliquot into Single-Use Tubes Dissolve->Aliquot StoreStock Store Stock (-80°C, Dark) Aliquot->StoreStock Thaw Thaw One Aliquot StoreStock->Thaw For Each Experiment Dilute Prepare Fresh Working Dilution (in Aqueous Media) Thaw->Dilute Use Use Immediately in Assay Dilute->Use

Caption: Recommended workflow for handling this compound to minimize degradation.

Troubleshooting_Logic Problem Inconsistent or Low Bioactivity? CheckStock Is stock solution from a single-use aliquot? Problem->CheckStock CheckDilution Was working solution prepared fresh (<1 hour before use)? CheckStock->CheckDilution Yes Solution_Aliquot Action: Always use single-use aliquots. Discard old stock. CheckStock->Solution_Aliquot No CheckLight Was experiment protected from light? CheckDilution->CheckLight Yes Solution_Fresh Action: Prepare dilutions immediately before use. Do not store in media. CheckDilution->Solution_Fresh No Solution_Light Action: Use amber tubes and cover plates. CheckLight->Solution_Light No Success Problem Likely Resolved CheckLight->Success Yes

Caption: Troubleshooting logic for inconsistent this compound experimental results.

References

Technical Support Center: Optimizing Antcin A Dosage for Murine Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing the dosage and administration of Antcin A in murine cancer models. The following information is compiled from available preclinical data on this compound and related compounds, alongside established best practices in vivo cancer research.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in a murine cancer model?

A1: Based on preclinical studies with related compounds, a suggested starting dose for this compound is in the range of 5-10 mg/kg/day administered intraperitoneally. One study demonstrated that "antrocin," a compound closely related to this compound, significantly suppressed the growth of lung cancer xenografts in mice at a dose of 5 mg/kg/day via intraperitoneal injection[1]. It is crucial to perform a Maximum Tolerated Dose (MTD) study to determine the optimal and safe dose for your specific mouse strain and cancer model.

Q2: How should I determine the Maximum Tolerated Dose (MTD) for this compound?

A2: An MTD study is critical to establish the highest dose of this compound that can be administered without causing unacceptable toxicity. A typical MTD study involves the following steps:

  • Use healthy, non-tumor-bearing mice of the same strain, sex, and age as in your planned efficacy study.

  • Divide the mice into small cohorts (e.g., 3-5 mice per group).

  • Administer escalating doses of this compound to each cohort. A common approach is to start with a low dose (e.g., 5 mg/kg) and increase it by a set factor (e.g., 2-fold) for each subsequent cohort.

  • Monitor the mice daily for clinical signs of toxicity, including weight loss, changes in behavior (lethargy, ruffled fur), and signs of distress. Body weight should be measured at least three times per week.

  • The MTD is typically defined as the highest dose that does not cause more than a 10-20% loss in body weight and does not result in mortality or severe clinical signs of toxicity.

Q3: What administration routes are appropriate for this compound in mice?

A3: Intraperitoneal (i.p.) injection is a commonly reported administration route for Antcins in murine studies[1][2]. Oral gavage is another potential route, as studies on Antrodia cinnamomea extracts have utilized it[3]. The choice of administration route will depend on the formulation of this compound and the experimental design. Pharmacokinetic and bioavailability studies are recommended to understand the drug's absorption and distribution with the chosen route.

Q4: What are the known mechanisms of action for Antcins that might influence experimental design?

A4: this compound and related compounds have been shown to exhibit anti-inflammatory and anti-tumor effects[4]. For instance, Antcin H has been found to inhibit the NLRP3 inflammasome in macrophages[5]. In vitro studies have shown that various Antcins can inhibit the growth of cancer cells and may modulate pathways related to cell cycle and apoptosis[3]. Understanding the potential molecular targets can help in selecting appropriate cancer models and designing relevant biomarker analyses.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
High Toxicity/Mortality Dose is above the MTD.Perform a thorough MTD study with smaller dose escalations.
Vehicle has inherent toxicity.Run a control group treated with the vehicle alone to assess its effects.
The animal strain is particularly sensitive.Consult literature for the known sensitivities of your chosen mouse model.
No Anti-Tumor Effect The dose is too low.Test higher doses, up to the MTD.
The treatment schedule is not optimal.Adjust the frequency and duration of treatment (e.g., daily vs. every other day).
Poor pharmacokinetics/bioavailability.Perform pharmacokinetic studies to assess drug exposure in plasma and tumor tissue. Consider a different administration route.
The tumor model is resistant to this compound.Test this compound in a panel of different cancer cell line xenografts to identify sensitive models.
Inconsistent Results Improper drug formulation/solubility.Ensure this compound is properly solubilized and stable in the chosen vehicle.
Variation in tumor implantation or size at the start of treatment.Standardize the tumor implantation procedure and randomize mice into treatment groups based on tumor volume.
Inconsistent drug administration.Ensure accurate and consistent dosing for all animals.

Quantitative Data Summary

Table 1: In Vivo Dosage of this compound and Related Compounds in Murine Models

CompoundMouse/Rat StrainCancer/Disease ModelDosageAdministration RouteKey FindingsReference
AntrocinMiceLung Cancer Xenograft5 mg/kg/dayIntraperitonealSignificantly suppressed tumor growth.[1]
AntrocinSprague Dawley RatsToxicity Study7.5 and 37.5 mg/kg/day for 28 daysOral GavageNo adverse effects observed.[1]
Antcin CICR MiceAAPH-induced Liver Injury12.5, 50, 100 mg/kg/day for 5 daysIntraperitonealProtected against liver injury in a dose-dependent manner.[2]

Detailed Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study for this compound
  • Animal Model: Use healthy, non-tumor-bearing mice (e.g., BALB/c or C57BL/6), 6-8 weeks old. The strain, sex, and age should match the planned efficacy study.

  • Housing: House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO, followed by dilution in saline or a mixture of saline/PEG/Tween). Ensure the final concentration of the vehicle is well-tolerated by the animals.

  • Dose Escalation:

    • Start with a cohort of 3-5 mice at a low dose (e.g., 5 mg/kg).

    • Administer this compound daily for a predetermined period (e.g., 5-14 days) via the chosen route (e.g., intraperitoneal injection).

    • If no significant toxicity is observed, escalate the dose in the next cohort by a factor of 1.5-2 (e.g., 7.5 mg/kg, 11.25 mg/kg or 10 mg/kg, 20 mg/kg).

  • Monitoring:

    • Record body weight at least three times per week.

    • Perform daily clinical observations for signs of toxicity (e.g., lethargy, ruffled fur, hunched posture, diarrhea).

    • At the end of the study, collect blood for hematology and serum chemistry analysis, and major organs for histopathological examination.

  • MTD Determination: The MTD is the highest dose that does not cause mortality, significant body weight loss (typically >15-20%), or other severe clinical signs of toxicity.

Protocol 2: Murine Xenograft Cancer Model Efficacy Study
  • Cell Culture: Culture the chosen human cancer cell line (e.g., A549 lung cancer, HepG2 liver cancer) under standard conditions.

  • Tumor Implantation:

    • Harvest cancer cells during their exponential growth phase.

    • Resuspend the cells in a sterile medium (e.g., PBS or Matrigel) at the desired concentration (e.g., 1-5 x 10^6 cells per 100 µL).

    • Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., athymic nude mice).

  • Tumor Growth Monitoring and Group Assignment:

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Measure tumor dimensions (length and width) with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.

    • Randomize mice with established tumors into treatment and control groups with similar average tumor volumes.

  • Treatment Administration:

    • Administer this compound at the predetermined optimal dose (below the MTD) and schedule.

    • The control group should receive the vehicle only.

    • A positive control group with a standard-of-care chemotherapeutic agent can also be included.

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study (e-g., when tumors in the control group reach a predetermined size), euthanize the mice.

    • Excise the tumors, weigh them, and process them for further analysis (e.g., histopathology, Western blotting, PCR).

Visualizations

Experimental_Workflow cluster_0 Phase 1: MTD Study cluster_1 Phase 2: Efficacy Study MTD_Start Select Healthy Mice Dose_Escalation Administer Escalating Doses of this compound MTD_Start->Dose_Escalation Monitor_Toxicity Monitor Body Weight and Clinical Signs Dose_Escalation->Monitor_Toxicity Determine_MTD Determine Maximum Tolerated Dose (MTD) Monitor_Toxicity->Determine_MTD Treatment Treat with this compound (at optimal dose) Determine_MTD->Treatment Inform Optimal Dose Xenograft Establish Murine Cancer Xenograft Model Randomize Randomize Mice into Groups Xenograft->Randomize Randomize->Treatment Monitor_Efficacy Monitor Tumor Growth and Body Weight Treatment->Monitor_Efficacy Analysis Endpoint Analysis (Tumor Weight, Biomarkers) Monitor_Efficacy->Analysis

Caption: Workflow for MTD and Efficacy Studies of this compound.

Troubleshooting_Logic cluster_NoEffect Troubleshooting: No Effect cluster_Toxicity Troubleshooting: High Toxicity cluster_Solutions_NoEffect Solutions cluster_Solutions_Toxicity Solutions Start Experiment Outcome No_Effect No Anti-Tumor Effect Start->No_Effect Toxicity High Toxicity Start->Toxicity Dose_Low Is Dose Too Low? No_Effect->Dose_Low Check Dose_High Dose Above MTD? Toxicity->Dose_High Check Schedule_Suboptimal Is Schedule Optimal? Dose_Low->Schedule_Suboptimal If No Increase_Dose Increase Dose (up to MTD) Dose_Low->Increase_Dose If Yes PK_Poor Poor Pharmacokinetics? Schedule_Suboptimal->PK_Poor If No Adjust_Schedule Adjust Treatment Schedule Schedule_Suboptimal->Adjust_Schedule If Yes Model_Resistant Resistant Tumor Model? PK_Poor->Model_Resistant If No Perform_PK Perform PK Studies PK_Poor->Perform_PK If Yes Change_Model Use Different Model Model_Resistant->Change_Model If Yes Vehicle_Toxic Vehicle Toxicity? Dose_High->Vehicle_Toxic If No Lower_Dose Lower Dose (Perform MTD) Dose_High->Lower_Dose If Yes Strain_Sensitive Sensitive Mouse Strain? Vehicle_Toxic->Strain_Sensitive If No Test_Vehicle Test Vehicle Alone Vehicle_Toxic->Test_Vehicle If Yes Check_Literature Consult Strain Literature Strain_Sensitive->Check_Literature If Yes

Caption: Troubleshooting Logic for In Vivo this compound Experiments.

References

minimizing off-target effects of Antcin A in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing potential off-target effects of Antcin A and its related compounds in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound, a steroid-like compound isolated from the medicinal mushroom Antrodia camphorata, primarily exerts its anti-inflammatory effects by mimicking glucocorticoids.[1][2] It diffuses across the cell membrane, binds to the cytosolic glucocorticoid receptor (GR), leading to the dissociation of heat-shock proteins. The this compound/GR complex then dimerizes and translocates to the nucleus, where it binds to glucocorticoid responsive elements (GREs) on target genes to regulate their expression, ultimately suppressing inflammation.[1][2]

Q2: What are potential "off-target" effects when using this compound and its derivatives?

While the primary target of this compound is the glucocorticoid receptor, it and other antcins can influence a variety of signaling pathways. These could be considered "off-target" effects if the researcher's focus is solely on the GR-mediated pathway. For example, various antcins have been shown to modulate pathways such as NF-κB, PI3K/AKT, FAK, and MAPK (ERK, p38), which can lead to a broad range of cellular responses beyond the intended anti-inflammatory effect.[3][4][5][6][7] Unexpected phenotypes, cytotoxicity, or inconsistent results may be attributable to these alternative signaling activities.

Q3: How can I determine an optimal working concentration for this compound to minimize off-target effects?

To minimize off-target effects, it is crucial to perform a dose-response experiment to determine the lowest concentration of this compound that elicits the desired on-target effect while minimizing unintended consequences.[8] Studies have shown that the minimal concentration of this compound required to induce nuclear migration of the glucocorticoid receptor is approximately 10 µM, which is about ten times higher than that of cortisone.[1][2] However, the optimal concentration will be cell-type specific.

Q4: Are there differences in the activities of various antcins (A, B, C, H, K, etc.)?

Yes, different antcins can have distinct primary activities and potencies. For instance, while this compound is most noted for its GR-mimicking anti-inflammatory effects, other antcins have been reported to have more pronounced effects on other pathways.[1] Antcin K has been shown to inhibit proinflammatory cytokine production through the FAK/PI3K/AKT and NF-κB signaling cascades.[3][4][6] Antcin H has been observed to inhibit renal cancer cell invasion via FAK-ERK pathways.[5] Therefore, the choice of antcin should be carefully considered based on the research objective.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected Cell Morphology or Phenotype The observed phenotype may be a result of one or more off-target effects. Different antcins can modulate various signaling pathways.- Perform pathway analysis (e.g., Western blotting for key signaling proteins like p-AKT, p-ERK, p-p38) to identify unexpectedly perturbed pathways.[8] - If possible, use a structurally unrelated compound that targets the same primary target to see if the same phenotype is observed.[8] - Consider if a different antcin with a more specific activity profile would be better suited for your experiment.
High Cell Toxicity or Apoptosis The concentration of this compound or the exposure time may be too high, leading to off-target cytotoxic effects.- Conduct a detailed matrix experiment varying both concentration and incubation time to find a window where on-target effects are maximized and toxicity is minimized.[8] - Perform cell viability assays (e.g., MTT, trypan blue exclusion) and apoptosis assays (e.g., Annexin V staining) to quantify the cytotoxic effects at different concentrations.[9]
Inconsistent Results Between Experiments - Degradation of the compound. - Variability in cell culture conditions.- Prepare single-use aliquots of your this compound stock solution to avoid repeated freeze-thaw cycles.[8] - Standardize cell culture protocols, including cell passage number and seeding density.[8] - Use analytical methods like HPLC to assess the stability of this compound in your experimental conditions over time.[8]
Desired On-Target Effect is Not Observed - The concentration of this compound may be too low. - The chosen cell line may not be responsive.- Increase the concentration of this compound in a stepwise manner, while monitoring for toxicity. - Test the compound in a different cell line that is known to be responsive to glucocorticoids or the specific pathway of interest.[8]

Data Presentation

Table 1: Comparative Activity of Glucocorticoids and this compound

CompoundMinimal Concentration for GR Nuclear Migration
Dexamethasone0.1 µM
Cortisone1 µM
This compound 10 µM

This data is based on studies of glucocorticoid receptor nuclear migration and can be used as a starting point for dose-ranging experiments.[1][2]

Table 2: IC50 Values of Various Antcins in Human Neonatal Dermal Fibroblasts (HNDFs) after 72h Incubation

CompoundIC50 (µM)
This compound> 20
Antcin B> 20
Antcin C> 20
Antcin H> 20
Antcin K> 20
Antcin M> 20

This table indicates the cytotoxic potential of different antcins in a specific cell line.[9]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve

  • Cell Seeding: Plate your cells of interest in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. A suggested starting range based on published data is 0.1 µM to 50 µM.[1][9]

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same concentration used to dissolve the this compound.

  • Incubation: Incubate the cells for a desired time point (e.g., 24, 48, or 72 hours).

  • Assessment of On-Target Effect: Measure the desired biological effect. For example, if you are studying the anti-inflammatory effect, you could measure the expression of a pro-inflammatory cytokine (e.g., TNF-α, IL-6) using ELISA or qPCR.

  • Assessment of Cytotoxicity: In a parallel plate, assess cell viability using an MTT assay or similar method to determine the concentration at which this compound becomes toxic.

  • Data Analysis: Plot the on-target effect and cell viability against the concentration of this compound to determine the optimal concentration that gives the desired effect with minimal toxicity.

Protocol 2: Western Blot Analysis to Detect Off-Target Signaling Pathway Activation

  • Cell Treatment: Treat cells with the determined optimal concentration of this compound for a specific duration. Include positive and negative controls.

  • Protein Extraction: Lyse the cells and extract total protein. Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against key signaling proteins that may be part of off-target pathways (e.g., phospho-AKT, phospho-ERK, phospho-p38, NF-κB p65). Also, probe for the total protein counterparts as loading controls.

  • Detection: Incubate with the appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine if this compound treatment leads to the activation or inhibition of these pathways.

Visualizations

AntcinA_Mechanism cluster_cell Cell cluster_nucleus Nucleus AntcinA This compound GR_HSP GR-HSP Complex AntcinA->GR_HSP Binds AntcinA_GR This compound-GR AntcinA->AntcinA_GR GR GR GR_HSP->GR Dissociates HSP HSP GR_HSP->HSP GR->AntcinA_GR Dimer Dimerized This compound-GR Complex AntcinA_GR->Dimer Dimerizes GRE GRE Dimer->GRE Translocates & Binds Gene_Expression Gene Expression (Anti-inflammatory) GRE->Gene_Expression Regulates

Caption: Primary mechanism of action of this compound via the Glucocorticoid Receptor (GR) pathway.

Troubleshooting_Workflow Start Start: Unexpected Experimental Outcome Check_Concentration Is the concentration optimized? Start->Check_Concentration Optimize_Dose Perform Dose-Response and Viability Assays Check_Concentration->Optimize_Dose No Check_Off_Target Suspect Off-Target Effects? Check_Concentration->Check_Off_Target Yes Optimize_Dose->Check_Off_Target Pathway_Analysis Perform Pathway Analysis (e.g., Western Blot) Check_Off_Target->Pathway_Analysis Yes Check_Consistency Are results inconsistent? Check_Off_Target->Check_Consistency No Consider_Alternative Consider Alternative Antcin or Control Compound Pathway_Analysis->Consider_Alternative End Resolution Consider_Alternative->End Standardize_Protocol Standardize Protocols & Check Compound Stability Check_Consistency->Standardize_Protocol Yes Check_Consistency->End No Standardize_Protocol->End

Caption: Troubleshooting workflow for unexpected results with this compound.

AntcinK_Pathways cluster_pathways Signaling Pathways AntcinK Antcin K FAK FAK AntcinK->FAK PI3K PI3K AntcinK->PI3K AKT AKT AntcinK->AKT NFkB NF-κB AntcinK->NFkB Cytokine_Production Pro-inflammatory Cytokine Production FAK->Cytokine_Production PI3K->AKT AKT->NFkB NFkB->Cytokine_Production

Caption: Potential off-target signaling pathways inhibited by Antcin K.

References

Technical Support Center: Enhancing the Oral Bioavailability of Antcin A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the oral bioavailability of Antcin A. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway information to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is enhancing its oral bioavailability important?

A1: this compound is a steroid-like triterpenoid (B12794562) compound isolated from the medicinal mushroom Antrodia cinnamomea. It has demonstrated potent anti-inflammatory and anti-cancer properties in preclinical studies. However, its lipophilic nature and poor aqueous solubility present significant challenges for oral administration, leading to low bioavailability and limiting its therapeutic potential. Enhancing its oral bioavailability is crucial for developing effective oral therapies based on this compound.

Q2: What are the main challenges in the oral delivery of this compound?

A2: The primary challenges for the oral delivery of this compound stem from its physicochemical properties:

  • Poor Aqueous Solubility: this compound is a hydrophobic molecule with low solubility in water, which limits its dissolution in the gastrointestinal fluids, a prerequisite for absorption. It is soluble in DMSO at 50 mg/mL, but this is not a suitable solvent for oral formulations.[1]

  • Low Permeability: While its lipophilic character might suggest good membrane permeability, factors such as molecular size and potential for efflux by transporters like P-glycoprotein can hinder its absorption across the intestinal epithelium.

  • First-Pass Metabolism: Like many xenobiotics, this compound may be subject to extensive first-pass metabolism in the gut wall and liver, further reducing the amount of active compound that reaches systemic circulation.

Q3: What are the promising strategies to enhance the oral bioavailability of this compound?

A3: Several formulation strategies can be employed to overcome the challenges of this compound's oral delivery:

  • Nanoformulations: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area-to-volume ratio, thereby improving its dissolution rate and saturation solubility.

  • Liposomal Encapsulation: Encapsulating this compound within liposomes can protect it from degradation in the gastrointestinal tract, enhance its solubility, and facilitate its transport across the intestinal mucosa.

  • Solid Dispersions: Creating solid dispersions of this compound in a hydrophilic polymer matrix can improve its wettability and dissolution.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can form fine emulsions in the gastrointestinal tract, increasing the solubilization and absorption of this compound.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments.

Issue Potential Cause Troubleshooting Steps
Low Drug Loading in Formulation Poor solubility of this compound in the chosen lipids or solvents.- Screen a wider range of lipids, co-solvents, and surfactants to identify a system with higher solubilizing capacity for this compound.- Employ heating or sonication during the formulation process to improve dissolution, while monitoring for any degradation of this compound.- For nanoformulations, ensure the concentration of this compound is below its saturation solubility in the organic phase.
Inconsistent Particle Size or High Polydispersity Index (PDI) Suboptimal formulation composition or processing parameters.- Optimize the ratio of lipids, surfactants, and co-surfactants.- Adjust homogenization or sonication parameters (e.g., time, power, temperature).- For liposomes, ensure the extrusion process is consistent with appropriate membrane pore sizes.
Poor In Vitro Dissolution Rate The formulation does not effectively enhance the release of this compound.- Re-evaluate the formulation components. For solid dispersions, the polymer should be highly water-soluble.- Increase the surfactant concentration in lipid-based formulations to improve emulsification and drug release.- For nanoformulations, a smaller particle size generally leads to a faster dissolution rate.
High Variability in In Vivo Pharmacokinetic Data Issues with the animal model, gavage procedure, or formulation stability.- Ensure consistent fasting times and health status of the animals.- Refine the oral gavage technique to ensure accurate and consistent dosing.- Assess the stability of the formulation in simulated gastric and intestinal fluids to rule out precipitation or degradation.

Quantitative Data Summary

Currently, there is a lack of publicly available, specific pharmacokinetic data (Cmax, Tmax, AUC) for orally administered this compound. The table below is a template that can be used to summarize and compare data from your own experiments or as new data becomes available in the literature.

Formulation Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Relative Bioavailability (%)
This compound (unformulated)100 (Reference)
This compound Nanoformulation
This compound Liposomes
This compound Solid Dispersion

Experimental Protocols

Preparation of this compound-Loaded Liposomes by Thin-Film Hydration Method

This protocol describes the preparation of liposomes encapsulating the hydrophobic drug this compound.

Materials:

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound, phosphatidylcholine, and cholesterol in a 10:2:1 molar ratio in a mixture of chloroform and methanol (2:1, v/v) in a round-bottom flask.

    • Remove the organic solvents using a rotary evaporator at 40°C under vacuum to form a thin, uniform lipid film on the inner surface of the flask.

    • Keep the flask under vacuum for at least 2 hours to ensure complete removal of residual solvents.

  • Hydration:

    • Hydrate the lipid film with pre-warmed (40°C) PBS (pH 7.4) by gentle rotation of the flask. This will form multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on an ice bath.

    • Alternatively, extrude the MLV suspension through polycarbonate membranes with decreasing pore sizes (e.g., 400 nm, 200 nm, 100 nm) using a mini-extruder.

  • Purification:

    • Remove the unencapsulated this compound by ultracentrifugation or size exclusion chromatography.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency by lysing the liposomes with a suitable solvent (e.g., methanol) and quantifying the amount of this compound using a validated analytical method like HPLC.

Preparation of this compound Nanosuspension by High-Pressure Homogenization

This protocol outlines the preparation of a crystalline nanosuspension of this compound.

Materials:

  • This compound

  • Stabilizer (e.g., Poloxamer 188, TPGS)

  • Purified water

Procedure:

  • Pre-suspension:

    • Disperse this compound powder in an aqueous solution of the stabilizer.

    • Stir the mixture at high speed using a magnetic stirrer to form a coarse suspension.

  • High-Pressure Homogenization:

    • Process the pre-suspension through a high-pressure homogenizer.

    • Optimize the homogenization pressure and number of cycles to achieve the desired particle size. Typically, pressures between 1000 and 1500 bar for 10-20 cycles are effective.

    • Maintain the temperature of the sample by using a cooling system to prevent overheating and potential degradation of this compound.

  • Characterization:

    • Measure the particle size and PDI using DLS or laser diffraction.

    • Assess the crystalline state of the nanoparticles using differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD).

    • Evaluate the in vitro dissolution rate of the nanosuspension compared to the unformulated drug.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound (Anti-inflammatory Action)

This compound has been shown to exert its anti-inflammatory effects by mimicking glucocorticoids.[2] It binds to the glucocorticoid receptor (GR), leading to its translocation into the nucleus and subsequent regulation of gene expression.[2]

AntcinA_Pathway AntcinA This compound CellMembrane Cell Membrane AntcinA->CellMembrane Diffusion GR_HSP GR-HSP Complex AntcinA->GR_HSP Binds Cytosol Cytosol CellMembrane->Cytosol Cytosol->GR_HSP AntcinA_GR This compound-GR Complex GR_HSP->AntcinA_GR HSP Dissociation Dimer Dimerized This compound-GR Complex AntcinA_GR->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation GRE Glucocorticoid Response Elements (GRE) Dimer->GRE Binds Nucleus->GRE GeneExpression Regulation of Gene Expression GRE->GeneExpression AntiInflammatory Anti-inflammatory Effects GeneExpression->AntiInflammatory

Caption: this compound anti-inflammatory signaling pathway via glucocorticoid receptor activation.

Experimental Workflow for Evaluating Oral Bioavailability

The following diagram illustrates a typical workflow for developing and evaluating a new oral formulation of this compound.

Bioavailability_Workflow Formulation Formulation Development (e.g., Liposomes, Nanoformulation) Characterization Physicochemical Characterization (Size, PDI, Encapsulation Efficiency) Formulation->Characterization Dissolution In Vitro Dissolution Studies Characterization->Dissolution AnimalStudy In Vivo Animal Study (Oral Administration) Dissolution->AnimalStudy Sampling Blood Sampling (Time Course) AnimalStudy->Sampling Analysis LC-MS/MS Analysis of This compound in Plasma Sampling->Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Analysis->PK_Analysis Evaluation Bioavailability Evaluation PK_Analysis->Evaluation

References

dealing with Antcin A instability during long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the potential instability of Antcin A during long-term storage. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: My this compound sample has been stored for several months, and I'm seeing variable results in my bioassays. Could this be a stability issue?

A: Yes, variability in bioassay results after long-term storage can be an indicator of compound degradation. This compound, being a triterpenoid (B12794562) with a steroid-like ergostane (B1235598) skeleton, may be susceptible to degradation over time, which can alter its biological activity. It is crucial to assess the purity and integrity of your this compound sample before use.

Q2: What are the primary factors that can affect the stability of this compound during storage?

A: While specific data on this compound is limited, based on the general stability of triterpenoids and steroid-like compounds, the following factors are critical to consider:

  • Temperature: Elevated temperatures can accelerate chemical degradation.[1]

  • Light: Exposure to UV or visible light can induce photodegradation.[2]

  • Oxygen: The presence of oxygen can lead to oxidative degradation. Ergostane-type steroids can undergo oxidative cleavage.[3][4]

  • pH: The pH of the solution in which this compound is dissolved can significantly impact its stability.

  • Humidity: For solid samples, exposure to moisture can promote hydrolysis and other degradation pathways.[2]

Q3: What are the recommended storage conditions for this compound?

A: To minimize degradation, it is recommended to store this compound under the following conditions:

ParameterRecommendationRationale
Form Solid (lyophilized powder)More stable than solutions.
Temperature -20°C or -80°CLow temperatures slow down chemical reactions.[1]
Light Protected from light (amber vials)Prevents photodegradation.[2][5]
Atmosphere Inert gas (e.g., argon or nitrogen)Minimizes oxidation.
Container Tightly sealed, appropriate materialPrevents exposure to moisture and air.

For solutions, it is advisable to prepare them fresh. If short-term storage of a solution is necessary, store it at -80°C in a tightly sealed vial, protected from light.

Q4: Are there any known degradation pathways for this compound?

A: Specific degradation pathways for this compound have not been extensively reported in the literature. However, based on its ergostane-type steroid structure, potential degradation pathways may include:

  • Oxidation: Particularly at the double bonds and hydroxyl groups of the steroid nucleus and side chain. Oxidative cleavage of the rings is a known degradation pathway for similar compounds.[3][4]

  • Hydrolysis: If this compound has ester functionalities, they could be susceptible to hydrolysis.

  • Isomerization: Changes in stereochemistry can be induced by factors like pH and temperature.

A forced degradation study is recommended to identify the likely degradation products and pathways for this compound.[6][7][8]

Troubleshooting Guides

Problem 1: I suspect my solid this compound has degraded. How can I check its purity?

Troubleshooting Steps:

  • Visual Inspection: Check for any change in color or appearance of the powder. While not conclusive, it can be an initial indicator.

  • Solubility Test: Attempt to dissolve a small amount in a standard solvent. A change in solubility might indicate degradation.

  • Analytical Chemistry:

    • HPLC Analysis: Use a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity. A decrease in the area of the main this compound peak and the appearance of new peaks are indicative of degradation.

    • LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the mass of potential degradation products, providing clues to the degradation pathway.

Problem 2: My this compound stock solution seems to have lost activity. What should I do?

Troubleshooting Steps:

  • Prepare Fresh Solution: Always prepare a fresh solution from a solid sample that has been stored under optimal conditions for comparison.

  • Analytical Confirmation: Analyze the stored stock solution and the freshly prepared solution using HPLC. Compare the chromatograms for any signs of degradation in the stored solution.

  • Bioassay Comparison: Test both the stored and fresh solutions in your bioassay to confirm if the loss of activity is due to degradation.

  • Review Solution Storage: Evaluate your stock solution storage conditions (solvent, temperature, light exposure, container). For future use, aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general approach. The specific parameters should be optimized for your system.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid for better peak shape) is a common starting point for triterpenoids.

  • Flow Rate: 1.0 mL/min.

  • Detection: PDA or UV detector at a wavelength where this compound has maximum absorbance (e.g., 210 nm, as many triterpenoids lack strong chromophores).[9]

  • Temperature: 25°C.

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) to a known concentration.

  • Validation: The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.[10] The key is to demonstrate that the method can separate this compound from its degradation products.

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential to understand the stability of a drug substance.[6][7][8]

  • Acid Hydrolysis: Incubate this compound solution with 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate this compound solution with 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound to 105°C for 24 hours.

  • Photodegradation: Expose this compound solution to light (ICH Q1B conditions) for a specified duration.

  • Analysis: Analyze the stressed samples by the validated stability-indicating HPLC method. Compare the chromatograms to a control sample to identify degradation products.

Visualizations

experimental_workflow cluster_storage Long-Term Storage cluster_experiment Experimental Use cluster_troubleshooting Troubleshooting AntcinA_solid This compound (Solid) Stock_Solution Prepare Stock Solution AntcinA_solid->Stock_Solution Dissolve Fresh_Sample Prepare Fresh Sample AntcinA_solid->Fresh_Sample From optimal storage Bioassay Perform Bioassay Stock_Solution->Bioassay Variable_Results Variable Results Observed Bioassay->Variable_Results Purity_Check Check Purity (HPLC/LC-MS) Variable_Results->Purity_Check Suspect Degradation Compare_Results Compare Bioassay Results Purity_Check->Compare_Results Fresh_Sample->Purity_Check Fresh_Sample->Compare_Results

This compound Experimental and Troubleshooting Workflow.

degradation_pathway cluster_stressors Stress Factors cluster_products Potential Degradation Products AntcinA This compound Oxidized Oxidized Products AntcinA->Oxidized Hydrolyzed Hydrolyzed Products AntcinA->Hydrolyzed Isomers Isomers AntcinA->Isomers Cleavage Ring Cleavage Products AntcinA->Cleavage Heat Heat Heat->AntcinA Light Light Light->AntcinA Oxygen Oxygen Oxygen->AntcinA pH pH (Acid/Base) pH->AntcinA

Potential Degradation Pathways of this compound.

References

Technical Support Center: Optimizing Antcin A Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the mass spectrometry analysis of Antcin A, with a focus on improving the signal-to-noise ratio (S/N).

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Question: Why am I observing a poor signal-to-noise ratio for this compound in my mass spectrum?

A low signal-to-noise ratio can be caused by several factors, from sample preparation to instrument settings. A systematic approach to troubleshooting is recommended to identify and resolve the issue.

Troubleshooting Workflow:

G cluster_0 Start: Poor S/N Ratio cluster_1 Step 1: Sample & Matrix Evaluation cluster_2 Step 2: LC System Check cluster_3 Step 3: Mass Spectrometer Diagnostics cluster_4 Resolution start Poor S/N Ratio Detected sample_prep Review Sample Preparation and Matrix Complexity start->sample_prep cleanup Implement Sample Cleanup (e.g., SPE) or Dilute Sample sample_prep->cleanup Complex Matrix? lc_system Investigate LC System for Contamination and Performance sample_prep->lc_system Matrix OK cleanup->lc_system end Issue Resolved cleanup->end Resolved lc_optimization Optimize Mobile Phase, Gradient, and Column Choice lc_system->lc_optimization Poor Chromatography? flush_system Flush System with High-Purity Solvents lc_system->flush_system High Background? ms_system Diagnose MS System Parameters lc_system->ms_system LC System OK lc_optimization->ms_system lc_optimization->end Resolved flush_system->ms_system flush_system->end Resolved ion_source Clean and Optimize Ion Source ms_system->ion_source Inefficient Ionization? detector_settings Adjust Detector Settings (Gain, etc.) ms_system->detector_settings High Baseline Noise? calibration Recalibrate Mass Spectrometer ms_system->calibration Mass Inaccuracy? ion_source->detector_settings ion_source->end Resolved detector_settings->calibration detector_settings->end Resolved calibration->end

Caption: A step-by-step workflow for troubleshooting a poor S/N ratio.

Detailed Troubleshooting Steps:

  • Sample Preparation and Matrix Effects:

    • Issue: A complex sample matrix can lead to ion suppression, where other components in the sample interfere with the ionization of this compound.[1][2]

    • Solution: Employ sample cleanup techniques like Solid Phase Extraction (SPE) to remove interfering substances. Alternatively, diluting the sample may alleviate ion suppression.[3]

  • Liquid Chromatography (LC) Separation:

    • Issue: Poor chromatographic separation can result in co-elution of this compound with other compounds, leading to ion suppression and a high baseline.[1] Contaminants in the mobile phase or from the LC system can also contribute to background noise.[2]

    • Solution: Optimize the LC method, including the mobile phase composition and gradient, to ensure this compound is well-resolved from other peaks.[3] Regularly flush the LC system with high-purity solvents to remove any contamination.[3]

  • Mass Spectrometer (MS) Parameters:

    • Issue: Suboptimal ion source conditions, incorrect detector settings, or a dirty ion source can significantly reduce signal intensity and increase noise.[1][2][4]

    • Solution:

      • Clean the Ion Source: Regularly clean the ion source components, such as the capillary, cone, and lenses, according to the manufacturer's guidelines.[3]

      • Optimize Source Parameters: Adjust the ion source parameters, including gas flows, temperatures, and voltages, to maximize the ionization of this compound.[3][5]

      • Adjust Detector Settings: Modify detector settings like the gain to minimize noise while maintaining an adequate signal.[1]

      • Calibrate the Instrument: Perform regular mass calibration to ensure accurate mass detection and optimal performance.[2][4]

Frequently Asked Questions (FAQs)

Section 1: Sample Preparation

  • Q1: What is the recommended solvent for dissolving this compound?

    • This compound is soluble in DMSO, with a solubility of 50 mg/mL (109.98 mM); sonication is recommended to aid dissolution.[6] For LC-MS analysis, it is crucial to then dilute the sample in a solvent compatible with the mobile phase.

  • Q2: How can I minimize contamination during sample preparation?

    • Use high-purity solvents and reagents.[7] Centrifuge or filter samples to remove particulates that could clog the LC column.[7] Additionally, run blank injections between samples to check for carryover from previous analyses.[4]

Section 2: LC-MS Method Development

  • Q3: What type of LC column is suitable for this compound analysis?

    • A C18 column is commonly used for the separation of this compound and related compounds.[8][9] For instance, a YMC-Pack ODS-A (3.5 µm, 2.1 × 150 mm) column has been successfully employed.[8]

  • Q4: What are the recommended mobile phases for this compound separation?

    • A common mobile phase combination is methanol (B129727) and water containing 0.1% formic acid.[8] Another reported method uses acetonitrile (B52724) and 0.1% phosphoric acid.[9] The addition of an acid like formic acid can help to improve peak shape and ionization efficiency.

  • Q5: Which ionization technique is best for this compound?

    • Electrospray ionization (ESI) is a widely used and effective "soft" ionization technique for analyzing this compound and similar compounds, often in negative ion mode.[8][10][11][12] ESI is well-suited for LC-MS applications and tends to produce intact molecular ions with minimal fragmentation.[13][14]

Section 3: Data Analysis and Interpretation

  • Q6: What are the expected m/z values for this compound in mass spectrometry?

    • In negative ion mode ESI, this compound (molecular weight: 454.64 g/mol ) is often detected as the deprotonated molecule [M-H]⁻.[6] For quantification using tandem mass spectrometry (MS/MS), a common MRM (Multiple Reaction Monitoring) transition for this compound is m/z 453 -> 409.[10]

  • Q7: How can I improve the signal-to-noise ratio during data processing?

    • Signal averaging, where multiple spectra are acquired and averaged, can significantly improve the S/N ratio.[15] Digital smoothing algorithms, such as a moving average or Savitzky-Golay filter, can also be applied to reduce noise, though care must be taken to avoid distorting the signal.[15]

Experimental Protocols

Protocol 1: Sample Preparation for this compound Analysis

  • Stock Solution Preparation: Accurately weigh a known amount of this compound standard and dissolve it in DMSO to a concentration of 1 mg/mL. Use sonication to ensure complete dissolution.

  • Working Standard Preparation: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition (e.g., 60% methanol in water with 0.1% formic acid).

  • Sample Extraction (from a biological matrix):

    • If working with a complex matrix, perform a liquid-liquid extraction with a suitable organic solvent or use a solid-phase extraction (SPE) C18 cartridge to isolate this compound and remove interfering compounds.

    • Ensure the final extract is evaporated to dryness and reconstituted in the initial mobile phase.

  • Final Preparation: Centrifuge the final samples and standards at high speed to pellet any particulates before transferring the supernatant to autosampler vials.

Protocol 2: LC-MS/MS Method for this compound Quantification

This protocol is based on established methods for the analysis of Antcin compounds.[8]

  • LC System:

    • Column: YMC-Pack ODS-A (3.5 µm, 2.1 × 150 mm) with a C18 guard column.[8]

    • Mobile Phase A: Methanol.[8]

    • Mobile Phase B: Water with 0.1% formic acid.[8]

    • Gradient Elution:

      • 0-2 min: 60-65% A

      • 2-8 min: 65-74% A

      • 8-23 min: 74% A

      • 23-30 min: 74-100% A

    • Flow Rate: 200 µL/min.[8]

    • Column Temperature: 40 °C.[8]

    • Injection Volume: 10 µL.[9]

  • MS System (Triple Quadrupole):

    • Ionization Mode: Negative Ion Electrospray (ESI).[8]

    • MRM Transition for this compound: Monitor the transition of m/z 453 -> 409.[10]

    • Source Parameters:

      • Spray Voltage: -3.2 kV.[8]

      • Sheath Gas Pressure: 35 arb.[8]

      • Auxiliary Gas Pressure: 10 arb.[8]

      • Capillary Temperature: 350°C.[8]

      • Heater Temperature: 300°C.[8]

Quantitative Data Summary

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
This compound453409[10]
Antcin B467408[10]
Antcin C469425[10]
Antcin H485413[10]
Antcin K487407[10]

Signaling Pathway and Logical Relationships

Logical Relationship: Factors Affecting Signal-to-Noise Ratio

G cluster_signal Signal Intensity cluster_noise Noise Level SN_Ratio Signal-to-Noise Ratio Analyte_Conc Analyte Concentration Analyte_Conc->SN_Ratio Ionization_Eff Ionization Efficiency Ionization_Eff->SN_Ratio Ion_Transmission Ion Transmission Ion_Transmission->SN_Ratio Detector_Gain Detector Gain Detector_Gain->SN_Ratio Chemical_Noise Chemical Noise (Matrix Effects, Contamination) Chemical_Noise->SN_Ratio Electronic_Noise Electronic Noise (Detector, System) Electronic_Noise->SN_Ratio

References

Technical Support Center: Strategies to Mitigate Antcin A Cytotoxicity in Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in managing the cytotoxic effects of Antcin A on normal cells during pre-clinical experiments. The following sections offer strategies, detailed experimental protocols, and insights into the signaling pathways involved.

Frequently Asked Questions (FAQs)

Q1: Does this compound exhibit selective cytotoxicity towards cancer cells over normal cells?

A1: Research suggests that this compound may exhibit some degree of selective cytotoxicity. For instance, one study indicated that this compound did not show significant cytotoxicity in HT-29 colon cancer cells at concentrations up to 40 µM. Another study investigating various triterpenoids from Antrodia cinnamomea noted that some of these compounds were not toxic to normal human cell lines, including mammary epithelial cells (MCF10A) and foreskin fibroblasts (HS68). However, comprehensive data across a wide range of normal and cancer cell lines is still emerging. A study on human normal dermal fibroblasts (HNDFs) reported an IC50 value for this compound, suggesting that at certain concentrations, it can be cytotoxic to normal cells.[1]

Q2: What are the primary mechanisms underlying this compound's effects on cells?

A2: The precise mechanisms of this compound are still under investigation and may be cell-type specific. However, studies on related antcins and this compound itself suggest the involvement of several signaling pathways:

  • Anti-inflammatory Effects: this compound has been shown to exert anti-inflammatory effects by mimicking glucocorticoids, which involves the translocation of the glucocorticoid receptor (GR) into the nucleus.[2][3]

  • Nrf2 Pathway: Related compounds like Antcin C have been demonstrated to protect liver cells from oxidative stress by activating the Nrf2-dependent antioxidant response.[4][5] Antcin M has also been shown to activate the Nrf2 pathway in human normal dermal fibroblasts.[1][6]

  • PI3K/Akt and NF-κB Pathways: Other antcins, such as Antcin K, have been found to modulate the PI3K/Akt and NF-κB signaling pathways, which are crucial in cell survival, proliferation, and inflammation.[7][8][9][10]

Understanding these pathways is crucial for developing strategies to protect normal cells.

Q3: What are the main strategies to reduce this compound's cytotoxicity in normal cells?

A3: Several strategies can be employed to minimize the off-target effects of this compound on normal cells:

  • Nanoparticle Encapsulation: Encapsulating this compound in nanoparticles can alter its biodistribution, potentially leading to preferential accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect and reducing exposure to healthy cells.

  • Structural Modification: Chemical modifications to the this compound structure could potentially enhance its therapeutic index by reducing its toxicity to normal cells while maintaining or improving its anti-cancer efficacy.

  • Combination Therapy: Co-administering this compound with other agents could allow for the use of lower, less toxic doses of this compound while achieving a synergistic therapeutic effect.[11][12] This could include cytoprotective agents that selectively shield normal cells from chemotherapy-induced damage.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
High cytotoxicity observed in normal cell lines at expected therapeutic concentrations. 1. The specific normal cell line may be particularly sensitive to this compound. 2. The concentration of this compound is too high for the specific cell line. 3. The experimental conditions are promoting off-target effects.1. Test a panel of different normal cell lines to establish a baseline for toxicity. 2. Perform a dose-response curve to determine the precise IC50 value for both your cancer and normal cell lines to calculate the selectivity index. 3. Optimize incubation time and cell density.
Inconsistent cytotoxicity results across experiments. 1. Variability in cell health and passage number. 2. Inconsistent preparation and storage of this compound stock solutions. 3. Issues with the cytotoxicity assay itself (e.g., reagent variability, timing).1. Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase before treatment. 2. Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them properly. Avoid repeated freeze-thaw cycles. 3. Standardize all steps of the cytotoxicity assay protocol, including incubation times and reagent concentrations.
Difficulty in translating in vitro findings to in vivo models due to toxicity. 1. Poor bioavailability and unfavorable pharmacokinetic profile of free this compound. 2. High systemic exposure leading to off-target toxicity.1. Consider formulating this compound into a nanoparticle delivery system to improve its pharmacokinetic properties. 2. Explore co-administration with a cytoprotective agent.

Data Presentation

Table 1: Comparative Cytotoxicity of this compound in Normal and Cancer Cell Lines

CompoundCell LineCell TypeAssayIC50 / Effect
This compound Human Normal Dermal Fibroblasts (HNDFs) Normal MTT >20 µM [1][6]
This compoundHT-29Colon AdenocarcinomaMTTNo significant cytotoxicity up to 40 µM[13]
Antcin CHepG2Hepatocellular CarcinomaMTTDid not show a cytotoxic effect up to 50 µM[14]
Antcin H786-0Renal CarcinomaNot specifiedIC50: 170 µM (48h)[15]
Antcin KHep 3BHepatocellular CarcinomaMTTIC50: 119.3 µM (48h)

Note: IC50 values can vary between studies due to different experimental conditions. This table is for comparative purposes.

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity Assessment

This protocol provides a general framework for assessing the cytotoxicity of this compound in cultured cells.

Materials:

  • 96-well plates

  • Cell culture medium appropriate for the cell line

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC50 value.

Protocol 2: Western Blot Analysis of Signaling Pathways

This protocol is for investigating the effect of this compound on the phosphorylation status and expression levels of key proteins in signaling pathways like Nrf2, PI3K/Akt, and NF-κB.

Materials:

  • 6-well plates

  • Cell culture medium

  • This compound stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for total and phosphorylated forms of target proteins, e.g., Nrf2, Akt, p-Akt, NF-κB p65, p-p65)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound for the desired time points. Include a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane and run the SDS-PAGE gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10-15 minutes each.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Perform densitometry analysis to quantify the protein bands and normalize to a loading control (e.g., GAPDH or β-actin).

Visualizations

Signaling Pathways

Antcin_Signaling_Pathways cluster_strategies Strategies to Reduce Cytotoxicity cluster_antcinA This compound cluster_pathways Potential Cellular Mechanisms Nanoparticle Encapsulation Nanoparticle Encapsulation This compound This compound Structural Modification Structural Modification Combination Therapy Combination Therapy GR Glucocorticoid Receptor This compound->GR Mimics Glucocorticoids Nrf2 Pathway Nrf2 Pathway This compound->Nrf2 Pathway (Potential Activation) PI3K/Akt Pathway PI3K/Akt Pathway This compound->PI3K/Akt Pathway (Potential Modulation) NF-kB Pathway NF-kB Pathway This compound->NF-kB Pathway (Potential Modulation) Anti-inflammatory\nResponse Anti-inflammatory Response GR->Anti-inflammatory\nResponse Antioxidant\nResponse Antioxidant Response Nrf2 Pathway->Antioxidant\nResponse Cell Survival/\nProliferation Cell Survival/ Proliferation PI3K/Akt Pathway->Cell Survival/\nProliferation Inflammation/\nCell Survival Inflammation/ Cell Survival NF-kB Pathway->Inflammation/\nCell Survival

Caption: Potential signaling pathways modulated by this compound and strategies to reduce cytotoxicity.

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity and Mechanistic Assays cluster_analysis Data Analysis and Strategy Development Cell Culture Seed Normal and Cancer Cell Lines This compound Treatment Treat with Serial Dilutions of this compound Cell Culture->this compound Treatment MTT Assay Assess Cell Viability (Determine IC50) This compound Treatment->MTT Assay Western Blot Analyze Signaling Pathway Proteins This compound Treatment->Western Blot Data Interpretation Compare IC50 Values (Normal vs. Cancer) MTT Assay->Data Interpretation Western Blot->Data Interpretation Strategy Formulation Develop Strategies to Reduce Normal Cell Cytotoxicity Data Interpretation->Strategy Formulation

Caption: A generalized workflow for assessing this compound cytotoxicity and developing mitigation strategies.

References

Validation & Comparative

Antcin A vs. Dexamethasone: A Comparative Guide on Anti-inflammatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of Antcin A, a naturally occurring triterpenoid, and dexamethasone (B1670325), a well-established synthetic corticosteroid. The information presented is supported by experimental data from scientific literature to assist in research and drug development endeavors.

Mechanism of Action: A Shared Pathway

Both this compound and dexamethasone exert their anti-inflammatory effects primarily through the activation of the glucocorticoid receptor (GR). Upon binding to this receptor in the cytoplasm, the ligand-receptor complex translocates to the nucleus.[1] Once in the nucleus, it modulates the expression of various genes involved in the inflammatory response. This shared mechanism underscores the potential of this compound as a glucocorticoid mimetic.[1]

The downstream effects of GR activation by both compounds involve the inhibition of the pro-inflammatory transcription factor, nuclear factor-kappa B (NF-κB). By suppressing the NF-κB signaling pathway, this compound and dexamethasone can reduce the expression of several key inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Quantitative Comparison of Bioactivity

Experimental data reveals significant differences in the potency of this compound and dexamethasone in activating the glucocorticoid receptor.

ParameterThis compoundDexamethasoneReference
Minimal Concentration for GR Nuclear Translocation 10 µM0.1 µM[1]
Simulated Binding Affinity to GR (PLP2 value) -95.0-104.1

PLP2 (Piecewise Linear Potential) is a scoring function used in molecular docking to estimate the binding affinity between a ligand and a protein. A more negative value indicates a higher predicted binding affinity.

While both compounds activate the glucocorticoid receptor, dexamethasone demonstrates a significantly higher potency, requiring a 100-fold lower concentration to induce GR nuclear translocation compared to this compound.[1] This is consistent with the simulated binding affinity scores, which predict a stronger interaction between dexamethasone and the glucocorticoid receptor.

Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for comparing the anti-inflammatory effects and the signaling pathways modulated by this compound and dexamethasone.

G cluster_0 In Vitro Model cluster_1 Treatment cluster_2 Endpoint Analysis Cell Culture Cell Culture Inflammatory Stimulus Inflammatory Stimulus Cell Culture->Inflammatory Stimulus e.g., LPS This compound This compound Inflammatory Stimulus->this compound Dexamethasone Dexamethasone Inflammatory Stimulus->Dexamethasone Vehicle Control Vehicle Control Inflammatory Stimulus->Vehicle Control GR Nuclear Translocation GR Nuclear Translocation This compound->GR Nuclear Translocation Cytokine Levels (TNF-α, IL-6) Cytokine Levels (TNF-α, IL-6) This compound->Cytokine Levels (TNF-α, IL-6) Enzyme Expression (COX-2, iNOS) Enzyme Expression (COX-2, iNOS) This compound->Enzyme Expression (COX-2, iNOS) Dexamethasone->GR Nuclear Translocation Dexamethasone->Cytokine Levels (TNF-α, IL-6) Dexamethasone->Enzyme Expression (COX-2, iNOS) Vehicle Control->GR Nuclear Translocation Vehicle Control->Cytokine Levels (TNF-α, IL-6) Vehicle Control->Enzyme Expression (COX-2, iNOS)

Experimental Workflow for Comparison

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus This compound This compound GR GR This compound->GR Dexamethasone Dexamethasone Dexamethasone->GR NF-kB Pathway NF-kB Pathway GR->NF-kB Pathway Inhibition Gene Expression Gene Expression GR->Gene Expression Translocation Inflammatory Mediators iNOS, COX-2, TNF-α, IL-6 NF-kB Pathway->Inflammatory Mediators Inhibition of Transcription

Anti-inflammatory Signaling Pathways

Experimental Protocols

Glucocorticoid Receptor (GR) Nuclear Translocation Assay

This protocol describes the immunofluorescence-based method to visualize the translocation of the glucocorticoid receptor from the cytoplasm to the nucleus upon treatment with this compound or dexamethasone.

1. Cell Culture and Treatment:

  • Human lung carcinoma cells (A549) are cultured in an appropriate medium until they reach a suitable confluency.

  • The cells are then treated with either this compound (e.g., 10 µM), dexamethasone (e.g., 0.1 µM), or a vehicle control for a specified period (e.g., 1 hour).

2. Fixation and Permeabilization:

  • After treatment, the cells are washed with phosphate-buffered saline (PBS) and then fixed with a solution like 4% paraformaldehyde for 10-15 minutes at room temperature.

  • The cells are washed again with PBS and then permeabilized with a detergent solution (e.g., 0.1% Triton X-100 in PBS) for 10 minutes to allow antibody access to intracellular proteins.

3. Immunostaining:

  • The cells are incubated with a blocking solution (e.g., 1% bovine serum albumin in PBS) to prevent non-specific antibody binding.

  • A primary antibody specific to the glucocorticoid receptor is then added and incubated for 1-2 hours at room temperature or overnight at 4°C.

  • After washing to remove unbound primary antibody, a fluorescently-labeled secondary antibody that binds to the primary antibody is added and incubated for 1 hour at room temperature in the dark.

  • The cell nuclei are counterstained with a fluorescent DNA-binding dye like DAPI.

4. Imaging and Analysis:

  • The cells are visualized using a fluorescence microscope.

  • The cellular localization of the GR is determined by observing the distribution of the fluorescent signal. In untreated cells, the signal is predominantly cytoplasmic, while in treated cells, the signal shifts to the nucleus, co-localizing with the DAPI stain.

Western Blot Analysis for iNOS and COX-2 Expression

This protocol outlines the procedure to quantify the protein expression levels of iNOS and COX-2 in response to an inflammatory stimulus and treatment with this compound or dexamethasone.

1. Cell Culture, Stimulation, and Treatment:

  • Macrophage-like cells (e.g., RAW 264.7) are cultured and then stimulated with an inflammatory agent such as lipopolysaccharide (LPS) to induce the expression of iNOS and COX-2.

  • Concurrently with or prior to LPS stimulation, the cells are treated with various concentrations of this compound, dexamethasone, or a vehicle control.

2. Protein Extraction:

  • After the incubation period, the cells are washed with cold PBS and then lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors to extract total cellular proteins.

  • The protein concentration of each lysate is determined using a protein assay kit (e.g., BCA or Bradford assay).

3. SDS-PAGE and Protein Transfer:

  • Equal amounts of protein from each sample are separated based on their molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are then transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

4. Immunoblotting:

  • The membrane is blocked to prevent non-specific antibody binding.

  • The membrane is then incubated with primary antibodies specific for iNOS and COX-2. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is also used as a loading control.

  • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibodies.

5. Detection and Quantification:

  • A chemiluminescent substrate is added to the membrane, which reacts with the enzyme on the secondary antibody to produce light.

  • The light signal is captured using an imaging system, and the intensity of the protein bands corresponding to iNOS, COX-2, and the loading control is quantified.

  • The expression levels of iNOS and COX-2 are normalized to the loading control to compare the effects of the different treatments.

References

Antcin A vs. Antcin B: A Comparative Analysis of Their Efficacy in Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the differential anti-cancer properties of two prominent triterpenoids from Antrodia cinnamomea.

Introduction

Antcin A and Antcin B, two ergostane-type triterpenoids isolated from the medicinal mushroom Antrodia cinnamomea, have garnered significant attention in cancer research for their distinct biological activities. While both compounds originate from the same natural source, their efficacy and mechanisms of action in targeting cancer cells diverge significantly. This guide provides an objective comparison of this compound and Antcin B, summarizing key experimental data, detailing methodologies, and visualizing their signaling pathways to inform future research and drug development endeavors.

Data Presentation: Quantitative Comparison of Cytotoxicity

The in vitro cytotoxic effects of this compound and Antcin B have been evaluated across various cancer cell lines. The following tables summarize the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50) and other measures of cytotoxicity.

CompoundCell LineCancer TypeAssayConcentrationEffect on Cell ViabilityCitation
This compound HT-29Colon AdenocarcinomaMTT40 µMNo significant cytotoxicity[1]
Antcin B HT-29Colon AdenocarcinomaMTT40 µMSignificant reduction (to 85.48% of control)[1]
This compound A549Lung CarcinomaMTT80 µM (48h & 72h)Significant cytotoxicity[2]
Antcin B A549Lung CarcinomaMTT80 µM (48h & 72h)No significant cytotoxicity[2]

Mechanistic Differences: A Tale of Two Pathways

The anti-cancer activities of this compound and Antcin B are governed by distinct molecular mechanisms. Antcin B acts as a potent pro-apoptotic agent, directly inducing cancer cell death, whereas this compound exhibits significant anti-inflammatory properties through a pathway that mimics glucocorticoids.

Antcin B: Induction of Apoptosis through Oxidative Stress

Antcin B has been demonstrated to be a strong cytotoxic agent against various cancer cells, primarily through the induction of apoptosis.[3] Its mechanism involves the generation of reactive oxygen species (ROS), which triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[3]

Key molecular events in Antcin B-induced apoptosis include:

  • Increased ROS Production: Treatment with Antcin B leads to an accumulation of intracellular ROS, a critical initiator of apoptosis.[3]

  • Caspase Activation: It activates a cascade of caspases, including caspase-3, -8, and -9, which are the executioner enzymes of apoptosis.

  • Mitochondrial Dysfunction: Antcin B disrupts the mitochondrial membrane potential, leading to the release of cytochrome c, a key step in the intrinsic apoptotic pathway.

  • Modulation of Bcl-2 Family Proteins: It alters the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, favoring apoptosis.[3]

This compound: Anti-inflammatory Action via Glucocorticoid Receptor Activation

In contrast to the direct cytotoxic effects of Antcin B, this compound's primary role appears to be anti-inflammatory, a mechanism that can indirectly impact cancer progression as chronic inflammation is a known driver of tumorigenesis. This compound achieves this by mimicking glucocorticoids and activating the glucocorticoid receptor (GR).[4]

Upon binding to the cytosolic GR, this compound induces a conformational change in the receptor, leading to its dissociation from heat shock proteins and subsequent translocation into the nucleus.[4] In the nucleus, the this compound-GR complex can modulate the expression of genes involved in inflammation. This mechanism is not observed with Antcin B.[4]

Experimental Protocols

To facilitate the replication and further investigation of the findings presented, detailed methodologies for the key experiments are provided below.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound and Antcin B on cancer cells.

  • Cell Seeding: Cancer cells (e.g., HT-29, A549) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or Antcin B (typically ranging from 5 to 100 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic cells following treatment with Antcin B.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the desired concentrations of Antcin B for the indicated time.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect changes in the expression and activation of key proteins in the signaling pathways affected by this compound and Antcin B.

  • Protein Extraction: After treatment, cells are lysed using RIPA buffer supplemented with protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., cleaved caspase-3, Bax, Bcl-2 for Antcin B studies; GR for this compound studies).

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualization

Signaling Pathway Diagrams

Antcin_B_Apoptosis_Pathway AntcinB Antcin B ROS ↑ Reactive Oxygen Species (ROS) AntcinB->ROS Mitochondria Mitochondria ROS->Mitochondria DeathReceptor Death Receptor (e.g., Fas) ROS->DeathReceptor Bax ↑ Bax Mitochondria->Bax Bcl2 ↓ Bcl-2 Mitochondria->Bcl2 Caspase8 Caspase-8 activation DeathReceptor->Caspase8 CytochromeC Cytochrome c release Bax->CytochromeC Bcl2->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Antcin B induces apoptosis through both intrinsic and extrinsic pathways.

Antcin_A_GR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AntcinA This compound GR_HSP Glucocorticoid Receptor (GR) + Heat Shock Proteins (HSP) AntcinA->GR_HSP Binds AntcinA_GR This compound-GR Complex GR_HSP->AntcinA_GR Dissociation of HSP GeneExpression Modulation of Gene Expression (Anti-inflammatory) AntcinA_GR->GeneExpression Nuclear Translocation

Caption: this compound exerts its anti-inflammatory effects via glucocorticoid receptor activation.

Experimental Workflow Diagram

Experimental_Workflow cluster_assays Efficacy and Mechanistic Assays start Cancer Cell Culture treatment Treatment with This compound or Antcin B start->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI Staining) treatment->apoptosis western_blot Protein Expression (Western Blot) treatment->western_blot data_analysis Data Analysis and Comparison viability->data_analysis apoptosis->data_analysis western_blot->data_analysis conclusion Conclusion on Differential Efficacy data_analysis->conclusion

Caption: Workflow for comparing the efficacy of this compound and Antcin B.

Conclusion

The comparative analysis of this compound and Antcin B reveals distinct and compelling profiles for their potential application in cancer therapy. Antcin B emerges as a direct-acting cytotoxic agent, inducing apoptosis in cancer cells through well-defined oxidative stress-mediated pathways. In contrast, this compound's primary strength lies in its potent anti-inflammatory properties, which could be leveraged to modulate the tumor microenvironment. This guide provides a foundational understanding for researchers to further explore the therapeutic potential of these two intriguing natural compounds, either as standalone agents or in combination therapies, for the treatment of various cancers. Further head-to-head studies across a broader range of cancer cell lines are warranted to fully elucidate their comparative efficacy and therapeutic windows.

References

Unveiling the Glucocorticoid-Mimicking Power of Antcin A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antcin A, a triterpenoid (B12794562) isolated from the medicinal mushroom Antrodia cinnamomea, has emerged as a promising natural compound with potent anti-inflammatory properties. This guide provides a comprehensive comparison of this compound's glucocorticoid-mimicking mechanism with the well-established synthetic glucocorticoid, dexamethasone (B1670325). By presenting key experimental data, detailed protocols, and visual pathways, we aim to offer an objective resource for evaluating this compound's potential as a therapeutic agent.

At a Glance: this compound vs. Dexamethasone

FeatureThis compoundDexamethasone
Mechanism of Action Mimics glucocorticoids by binding to the Glucocorticoid Receptor (GR), inducing its nuclear translocation and modulating gene expression.[1][2]A synthetic glucocorticoid that binds to and activates the GR, leading to the regulation of inflammatory gene expression.[1]
Binding Affinity (Simulated) Lower than dexamethasone (PLP2 Score: -95.0).[1]Higher than this compound (PLP2 Score: -104.1).[1]
GR Nuclear Translocation Induces nuclear translocation of GR.[1][3]Potent inducer of GR nuclear translocation.[1][3]
Potency (GR Translocation) Minimal effective concentration of 10 µM.[1][3]Minimal effective concentration of 0.1 µM.[1][3]
Downstream Effects Suppresses pro-inflammatory mediators.[4]Suppresses a wide range of pro-inflammatory cytokines and enzymes.

Quantitative Data Comparison

The following tables summarize the key quantitative data from studies validating the glucocorticoid-mimicking mechanism of this compound and comparing its activity with glucocorticoids.

Table 1: Glucocorticoid Receptor (GR) Activation and Binding Affinity

CompoundMinimal Concentration for GR Nuclear Translocation (µM)Simulated Binding Affinity Score (PLP2)
This compound 10[1][3]-95.0[1]
Cortisone 1[1][3]-96.4 (for Cortisol)[1]
Dexamethasone 0.1[1][3]-104.1[1]

Table 2: Inhibition of Pro-inflammatory Markers

CompoundTargetAssay SystemIC50 Value
This compound Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophages19.61 µM[4]
Dexamethasone IL-6 ProductionLPS-induced in human whole blood~1-10 nM (representative value)

Note: Direct comparative IC50 values for this compound and dexamethasone in the same inflammatory assay system were not available in the searched literature. The provided values are from different studies and serve as an approximate comparison of potency.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.

Glucocorticoid-Mimicking Signaling Pathway of this compound

This compound Glucocorticoid-Mimicking Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Antcin_A This compound GR_complex GR-HSP Complex Antcin_A->GR_complex Binds Antcin_A_GR This compound-GR Complex GR_complex->Antcin_A_GR HSP Dissociation GR_dimer This compound-GR Dimer Antcin_A_GR->GR_dimer Dimerization GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Nuclear Translocation and Binding Gene_Expression Modulation of Gene Expression GRE->Gene_Expression Transcription Regulation Anti_inflammatory Anti-inflammatory Proteins ↑ Gene_Expression->Anti_inflammatory Pro_inflammatory Pro-inflammatory Proteins ↓ Gene_Expression->Pro_inflammatory

Caption: Proposed molecular mechanism of this compound's anti-inflammatory effect.

Experimental Workflow: Validating GR Nuclear Translocation

Workflow for GR Nuclear Translocation Assay A 1. Cell Culture (e.g., A549 cells) B 2. Treatment (this compound or Dexamethasone) A->B C 3. Cell Fixation and Permeabilization B->C D 4. Immunofluorescence Staining (Anti-GR Antibody) C->D E 5. Nuclear Staining (DAPI) D->E F 6. Fluorescence Microscopy E->F G 7. Image Analysis (Quantify nuclear vs. cytoplasmic GR) F->G

Caption: A typical workflow for assessing glucocorticoid receptor nuclear translocation.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the validation of this compound's glucocorticoid-mimicking mechanism.

Glucocorticoid Receptor (GR) Nuclear Translocation Assay

Objective: To visually determine and quantify the movement of the GR from the cytoplasm to the nucleus upon treatment with this compound or a control compound like dexamethasone.

Materials:

  • Cell line expressing GR (e.g., A549 human lung carcinoma cells)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound and Dexamethasone stock solutions (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody: Rabbit anti-GR antibody

  • Secondary antibody: FITC-conjugated goat anti-rabbit IgG

  • Nuclear stain: 4',6-diamidino-2-phenylindole (DAPI)

  • Mounting medium

  • Fluorescence microscope

Protocol:

  • Cell Seeding: Seed A549 cells onto glass coverslips in a 24-well plate and culture until they reach 70-80% confluency.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 10, 50 µM), dexamethasone (e.g., 0.1, 1, 10 µM) as a positive control, and a vehicle control (DMSO) for 1-2 hours.

  • Fixation: After treatment, wash the cells twice with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash the cells three times with PBS and block with 1% BSA in PBS for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the cells with the primary anti-GR antibody (diluted in blocking solution) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells three times with PBS and incubate with the FITC-conjugated secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.

  • Nuclear Staining: Wash the cells three times with PBS and stain the nuclei with DAPI for 5 minutes.

  • Mounting and Visualization: Wash the cells a final three times with PBS and mount the coverslips onto microscope slides using a mounting medium. Visualize the localization of the GR (green fluorescence) and nuclei (blue fluorescence) using a fluorescence microscope.

  • Analysis: Capture images and analyze the fluorescence intensity of GR in the nucleus versus the cytoplasm to quantify the extent of nuclear translocation.

Molecular Docking of this compound to the Glucocorticoid Receptor

Objective: To computationally model the interaction between this compound and the ligand-binding domain of the GR to predict binding affinity and key interactions.

Software and Resources:

  • Molecular modeling software (e.g., AutoDock, Schrödinger Maestro)

  • 3D structure of the human GR ligand-binding domain (obtainable from the Protein Data Bank, PDB)

  • 3D structure of this compound and dexamethasone

Protocol:

  • Protein and Ligand Preparation:

    • Download the crystal structure of the GR ligand-binding domain from the PDB.

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

    • Generate or obtain the 3D structures of this compound and dexamethasone and optimize their geometries.

  • Binding Site Definition: Identify the ligand-binding pocket of the GR based on the co-crystallized ligand in the PDB structure or through pocket detection algorithms.

  • Molecular Docking:

    • Perform docking simulations to predict the binding poses of this compound and dexamethasone within the GR binding site.

    • Use a suitable scoring function (e.g., PLP2) to estimate the binding affinity for each ligand.

  • Analysis of Interactions:

    • Visualize the docked poses of the ligands within the GR binding pocket.

    • Analyze the key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligands and the amino acid residues of the GR.

    • Compare the binding modes and interactions of this compound and dexamethasone.

NF-κB Reporter Assay

Objective: To measure the inhibitory effect of this compound on the transcriptional activity of NF-κB, a key pro-inflammatory transcription factor.

Materials:

  • Cell line with a stably integrated NF-κB-responsive luciferase reporter gene (e.g., HEK293-NF-κB-luc)

  • Cell culture medium

  • This compound and Dexamethasone stock solutions

  • NF-κB activating agent (e.g., TNF-α or lipopolysaccharide - LPS)

  • Luciferase assay system

  • Luminometer

Protocol:

  • Cell Seeding: Seed the NF-κB reporter cell line in a 96-well white, clear-bottom plate and incubate overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound or dexamethasone for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for 6-8 hours. Include an unstimulated control and a stimulated vehicle control.

  • Cell Lysis: After stimulation, wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.

  • Luciferase Activity Measurement: Add the luciferase substrate to the cell lysates and immediately measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration. Calculate the percentage of NF-κB inhibition for each treatment condition relative to the stimulated vehicle control.

Conclusion

The available evidence strongly supports the glucocorticoid-mimicking mechanism of this compound. It directly interacts with the glucocorticoid receptor, initiating a signaling cascade that culminates in anti-inflammatory effects. While this compound demonstrates a lower potency in activating GR compared to the synthetic glucocorticoid dexamethasone, its natural origin and distinct chemical structure may offer a different therapeutic window and side-effect profile. Further head-to-head studies quantifying the dose-dependent inhibition of a broader range of inflammatory mediators and comprehensive gene expression analyses are warranted to fully elucidate the comparative efficacy and potential of this compound as a novel anti-inflammatory agent. This guide provides a foundational understanding for researchers to design and interpret future investigations into this promising natural compound.

References

Differential Effects of Antcin A and Antcin K on the NF-κB Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanisms by which two prominent bioactive compounds from Antrodia cinnamomea, Antcin A and Antcin K, modulate the nuclear factor-kappa B (NF-κB) signaling pathway. The information presented herein is supported by experimental data from peer-reviewed studies to assist researchers in understanding their distinct anti-inflammatory properties.

Executive Summary

This compound and Antcin K, despite their structural similarities, exhibit fundamentally different primary mechanisms of action in regulating inflammatory pathways. Experimental evidence strongly indicates that this compound exerts its anti-inflammatory effects by acting as a glucocorticoid mimetic, activating the glucocorticoid receptor (GR). In contrast, Antcin K directly inhibits the NF-κB signaling cascade. This guide will dissect these differential effects, present the supporting quantitative data, and provide detailed experimental methodologies.

Comparative Analysis of NF-κB Pathway Modulation

The differential effects of this compound and Antcin K on the NF-κB pathway are primarily attributed to their distinct molecular targets.

Antcin K: A Direct Inhibitor of the NF-κB Pathway

Multiple studies have demonstrated that Antcin K directly interferes with the NF-κB signaling cascade. This inhibition is characterized by a reduction in the phosphorylation of key signaling intermediates and a subsequent decrease in NF-κB transcriptional activity.

This compound: An Indirect Modulator of the NF-κB Pathway via Glucocorticoid Receptor Activation

The anti-inflammatory action of this compound is primarily mediated through its interaction with the glucocorticoid receptor (GR).[1][2][3] Upon binding to the cytosolic GR, this compound induces the receptor's translocation into the nucleus, a mechanism it shares with glucocorticoids like dexamethasone.[1][2] This activation of the GR can, in turn, lead to the transrepression of NF-κB-mediated gene expression. It is a well-established mechanism that activated GR can interfere with NF-κB signaling, for instance, by inducing the synthesis of the NF-κB inhibitor, IκBα. One study demonstrated that this compound, but not Antcin K, caused the nuclear migration of the glucocorticoid receptor.[1][2]

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of Antcin K on the NF-κB pathway. At present, direct quantitative data for this compound's effect on the NF-κB pathway is not available in the reviewed literature; its effect is inferred from its GR agonist activity.

Table 1: Effect of Antcin K on NF-κB p65 Phosphorylation

Cell LineTreatmentConcentration (µM)Reduction in p-p65 LevelsReference
Rheumatoid Arthritis Synovial Fibroblasts (RASF)Antcin K0.3, 1, 3, 10Dose-dependent decrease[4]
Chondrosarcoma CellsAntcin KNot specifiedDecreased[5]

Table 2: Effect of Antcin K on NF-κB Luciferase Reporter Activity

Cell LineTreatmentConcentration (µM)Inhibition of Luciferase ActivityReference
Rheumatoid Arthritis Synovial Fibroblasts (RASF)Antcin K0.3, 1, 3, 10Dose-dependent decrease[4]
Chondrosarcoma Cells (JJ012 and SW1353)Antcin K10Significant decrease[5]

Signaling Pathway Diagrams

The following diagrams illustrate the distinct mechanisms of this compound and Antcin K.

Antcin_NFkB_Pathways cluster_AntcinA This compound Pathway cluster_AntcinK Antcin K Pathway AntcinA This compound GR Glucocorticoid Receptor (GR) AntcinA->GR binds GR_complex This compound-GR Complex GR->GR_complex Nucleus_A Nucleus GR_complex->Nucleus_A translocates GRE Glucocorticoid Response Elements (GRE) Nucleus_A->GRE binds Anti_Inflammatory_Genes Anti-inflammatory Gene Expression GRE->Anti_Inflammatory_Genes activates NFkB_inhibition_indirect NF-κB Inhibition (e.g., via IκBα synthesis) GRE->NFkB_inhibition_indirect induces AntcinK Antcin K IKK IKK Complex AntcinK->IKK inhibits p_p65 p-p65 AntcinK->p_p65 inhibits phosphorylation IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB->p_p65 phosphorylation Nucleus_K Nucleus p_p65->Nucleus_K translocates Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus_K->Inflammatory_Genes activates

Caption: Differential signaling pathways of this compound and Antcin K.

Experimental Workflow Diagram

The following diagram outlines a general experimental workflow for comparing the effects of this compound and Antcin K on the NF-κB pathway.

Experimental_Workflow cluster_assays Downstream Assays start Cell Culture (e.g., RASF, Chondrosarcoma cells) stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) start->stimulus treatment Treatment with This compound or Antcin K (various concentrations) western_blot Western Blot (p-p65, total p65, IκBα) treatment->western_blot luciferase_assay NF-κB Luciferase Reporter Assay treatment->luciferase_assay gr_translocation GR Nuclear Translocation Assay (Immunofluorescence) treatment->gr_translocation stimulus->treatment data_analysis Data Analysis and Comparison western_blot->data_analysis luciferase_assay->data_analysis gr_translocation->data_analysis

Caption: General experimental workflow for comparative analysis.

Experimental Protocols

1. Western Blot for Phospho-p65

  • Cell Lysis: After treatment with this compound or Antcin K and/or an inflammatory stimulus, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.

  • Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated p65 (e.g., anti-phospho-NF-κB p65 (Ser536)) and an antibody for total p65 as a loading control, diluted in blocking buffer.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using a chemiluminescence imaging system. Densitometry analysis is used to quantify the protein bands.

2. NF-κB Luciferase Reporter Assay

  • Transfection: Cells are transiently transfected with a luciferase reporter plasmid containing NF-κB response elements in its promoter, along with a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.

  • Treatment: After 24 hours of transfection, cells are treated with this compound or Antcin K at various concentrations, followed by stimulation with an NF-κB activator (e.g., TNF-α).

  • Cell Lysis: Cells are washed with PBS and lysed using a passive lysis buffer.

  • Luciferase Activity Measurement: The luciferase activity in the cell lysates is measured using a luminometer according to the manufacturer's instructions for the dual-luciferase reporter assay system. The firefly luciferase activity is normalized to the Renilla luciferase activity.

3. Glucocorticoid Receptor (GR) Nuclear Translocation Assay (Immunofluorescence)

  • Cell Culture and Treatment: Cells are grown on coverslips and treated with this compound, Antcin K, or a positive control (e.g., dexamethasone).

  • Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100 in PBS.

  • Blocking: Non-specific binding is blocked with a blocking solution (e.g., 1% BSA in PBS).

  • Primary Antibody Incubation: Cells are incubated with a primary antibody against the glucocorticoid receptor.

  • Secondary Antibody Incubation: After washing, cells are incubated with a fluorescently labeled secondary antibody.

  • Nuclear Staining: The nuclei are counterstained with DAPI.

  • Imaging: The coverslips are mounted on glass slides, and the subcellular localization of GR is visualized using a fluorescence microscope.

Conclusion

The available evidence clearly delineates distinct anti-inflammatory mechanisms for this compound and Antcin K. Antcin K acts as a direct inhibitor of the NF-κB pathway, offering a targeted approach to suppressing inflammation. In contrast, this compound functions as a glucocorticoid mimetic, activating the GR, which can indirectly lead to the inhibition of NF-κB. This fundamental difference in their molecular targets is crucial for consideration in drug development and therapeutic applications, as it may translate to different efficacy and side-effect profiles. Further head-to-head comparative studies are warranted to fully elucidate the relative potencies and potential synergistic or antagonistic effects of these two compounds on the NF-κB pathway and the broader inflammatory response.

References

A Comparative Analysis of Antcin A and Other Major Triterpenoids from Antrodia cinnamomea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antrodia cinnamomea, a rare medicinal mushroom native to Taiwan, is a rich source of bioactive triterpenoids, which have garnered significant attention for their therapeutic potential. Among these, Antcin A stands out for its potent anti-inflammatory properties. This guide provides a comparative analysis of this compound with other prominent triterpenoids from Antrodia cinnamomea, focusing on their biological activities, mechanisms of action, and efficacy, supported by experimental data.

Comparative Biological Activity of Antrodia Triterpenoids

The triterpenoids of Antrodia cinnamomea, primarily classified into ergostane (B1235598) and lanostane (B1242432) types, exhibit a wide range of pharmacological effects, including anti-inflammatory, anti-cancer, and hepatoprotective activities.[1][2] Antcins, a unique group of ergostane-type triterpenoids, are among the most studied compounds from this fungus.[1]

Anti-inflammatory Activity

A key differentiator among Antrodia triterpenoids is their anti-inflammatory mechanism. This compound uniquely exerts its anti-inflammatory effect by mimicking glucocorticoids.[3][4] It binds to the cytosolic glucocorticoid receptor (GR), leading to its translocation into the nucleus and subsequent regulation of inflammatory gene expression.[3][4] In contrast, other major antcins such as Antcin B, C, H, and K do not induce the nuclear migration of the glucocorticoid receptor.[3][4]

However, Antcin K has been shown to possess anti-inflammatory properties through alternative signaling pathways, including the inhibition of PI3K/Akt and NF-κB, as well as the MEK1/2-ERK and p38 pathways.[5][6] This suggests that while this compound acts as a natural glucocorticoid mimetic, other triterpenoids from Antrodia cinnamomea can modulate inflammation through different molecular targets. The anti-inflammatory activity of this compound has been demonstrated to be dependent on its structure, particularly the absence of a hydrophilic group at the C-7 position, which is present in other antcins.[3]

Cytotoxic and Anti-Cancer Activity

Several triterpenoids from Antrodia cinnamomea have demonstrated significant cytotoxic effects against various cancer cell lines. Extracts rich in triterpenoids have shown superior cytotoxicity against hepatocellular carcinoma (HepG2) cells compared to conventional ethanol (B145695) extracts.[7][8] Specific antcins have also been investigated for their anti-cancer potential. For instance, Antcin B and methylantcinate B can induce both extrinsic and intrinsic apoptosis in hepatocellular carcinoma cells.[2] Antcin H has been found to inhibit the invasion of renal cancer cells by inactivating the FAK-ERK-C/EBP-β/c-Fos-MMP-7 pathways.[9] Furthermore, total triterpenoids from fermented Antrodia cinnamomea mycelium have been shown to inhibit the proliferation, migration, and invasion of HepG2 cells.[10]

Hepatoprotective and Other Activities

Triterpenoids are considered major contributors to the hepatoprotective effects of Antrodia cinnamomea.[11][12] Antcin H, in particular, has been noted for its hepatoprotective activity.[2] Beyond liver protection, these compounds exhibit a range of other beneficial effects. For example, dehydroeburicoic acid and eburicoic acid have potent anti-diabetic and anti-hyperlipidemic properties.[2][12] Additionally, several antcins, including A, B, C, and I, have been shown to inhibit the angiotensin-converting enzyme 2 (ACE2), the receptor for SARS-CoV-2, suggesting their potential as prophylactic agents.[13][14]

Quantitative Data Comparison

The following tables summarize the quantitative data on the biological activities of various Antrodia triterpenoids.

Compound/ExtractCell LineAssayIC50 / Effective ConcentrationCitation
Triterpenoid (B12794562) Extract (SFE)HepG2Cytotoxicity (MTT)43.96 µg/mL (72h)[7][8]
Ethanol Extract (EtOH-E)HepG2Cytotoxicity (MTT)48.30 µg/mL (72h)[7][8]
This compound-GR Nuclear Translocation10 µM[3][4]
Cortisone-GR Nuclear Translocation1 µM[3][4]
Dexamethasone-GR Nuclear Translocation0.1 µM[3][4]
Antcin H786-0 (Renal Carcinoma)Cytotoxicity170 µM (48h)[9]

SFE: Supercritical Fluid Extraction

CompoundBiological ActivityNotable FindingCitation
This compound Anti-inflammatoryMimics glucocorticoids, activates glucocorticoid receptor.[3][4]
Antcin B Anti-cancerInduces apoptosis in hepatocellular carcinoma cells.[2]
Antcin C Anti-inflammatory, Anti-cancerPossesses anti-inflammatory and anti-cancer properties.[15]
Antcin H Hepatoprotective, Anti-cancerExhibits hepatoprotective effects and inhibits renal cancer cell invasion.[2][9]
Antcin K Anti-inflammatoryInhibits inflammation via PI3K/Akt, NF-κB, MEK/ERK, and p38 pathways.[5][6]
Dehydroeburicoic Acid Anti-diabetic, Anti-hyperlipidemicShows potent activity against diabetes and high lipid levels.[2][12]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental processes, the following diagrams are provided in DOT language.

Antcin_A_Signaling_Pathway cluster_cell Cell Cytoplasm cluster_nucleus Nucleus This compound This compound GR Glucocorticoid Receptor (GR) This compound->GR Binds to HSP Heat Shock Protein (HSP) GR->HSP Dissociates from This compound-GR Complex This compound-GR Complex GR->this compound-GR Complex Dimerized Complex Dimerized This compound-GR Complex This compound-GR Complex->Dimerized Complex Dimerization GRE Glucocorticoid Responsive Element (GRE) Dimerized Complex->GRE Translocates and Binds to Gene Expression Regulation of Gene Expression GRE->Gene Expression Anti-inflammatory Proteins Anti-inflammatory Proteins Gene Expression->Anti-inflammatory Proteins Enhances Pro-inflammatory Proteins Pro-inflammatory Proteins Gene Expression->Pro-inflammatory Proteins Suppresses Anti-inflammatory Effect Anti-inflammatory Effect Anti-inflammatory Proteins->Anti-inflammatory Effect Pro-inflammatory Proteins->Anti-inflammatory Effect Inhibition of

Caption: this compound Anti-inflammatory Signaling Pathway.

Antcin_K_Signaling_Pathway cluster_pathways Inhibitory Pathways Antcin K Antcin K PI3K/Akt PI3K/Akt Antcin K->PI3K/Akt Inhibits MEK1/2-ERK MEK1/2-ERK Antcin K->MEK1/2-ERK Inhibits p38 p38 Antcin K->p38 Inhibits NF-kB NF-κB Activation PI3K/Akt->NF-kB VCAM-1 VCAM-1 Expression MEK1/2-ERK->VCAM-1 p38->VCAM-1 Pro-inflammatory Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) NF-kB->Pro-inflammatory Cytokines Inflammation Inflammation Pro-inflammatory Cytokines->Inflammation VCAM-1->Inflammation

Caption: Antcin K Anti-inflammatory Signaling Pathways.

Experimental_Workflow cluster_assays Biological Assays Start Start: Antrodia cinnamomea (Fruiting Bodies/Mycelia) Extraction Triterpenoid Extraction (e.g., Ethanol, SFE) Start->Extraction Isolation Isolation & Purification (e.g., HPLC) Extraction->Isolation Compound ID Compound Identification (LC-MS/MS, NMR) Isolation->Compound ID Bioassays Biological Activity Assays Compound ID->Bioassays Cytotoxicity Cytotoxicity Assay (e.g., MTT) Bioassays->Cytotoxicity Anti-inflammatory Anti-inflammatory Assay (e.g., GR Translocation, Cytokine Measurement) Bioassays->Anti-inflammatory Mechanism Mechanism of Action Studies (e.g., Western Blot for Signaling Proteins) Bioassays->Mechanism Data Analysis Data Analysis (IC50, Statistical Analysis) End End: Comparative Analysis Data Analysis->End Cytotoxicity->Data Analysis Anti-inflammatory->Data Analysis Mechanism->Data Analysis

Caption: Comparative Experimental Workflow.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in the literature for the analysis of Antrodia triterpenoids.

Triterpenoid Extraction
  • Objective: To extract triterpenoids from the fruiting bodies or mycelia of Antrodia cinnamomea.

  • Ethanol Extraction:

    • Dried and powdered sample material is refluxed with absolute ethanol at 70-80°C for 1.5-2 hours.[16][17]

    • The extraction process is repeated multiple times (e.g., three times).[16]

    • The solvent from all extractions is collected, combined, and concentrated under reduced pressure.[17]

  • Supercritical Fluid Extraction (SFE):

    • SFE is performed using CO2 as the solvent, often with a co-solvent like ethanol.[7]

    • Extraction conditions such as pressure and temperature are optimized (e.g., 34.5 MPa and 60°C).[7][8]

    • The resulting extract is collected for further analysis.

Quantification of Total Triterpenoids
  • Objective: To determine the total triterpenoid content in an extract.

  • Vanillin-Acetic Acid Colorimetric Method:

    • A dried aliquot of the extract is mixed with a 5% (w/v) vanillin-acetic acid solution and perchloric acid.[16]

    • The mixture is incubated at a specific temperature (e.g., 60-70°C) for a set time (e.g., 15-20 minutes).[16][18]

    • After cooling, the solution is diluted with an appropriate solvent (e.g., ethyl acetate (B1210297) or acetic acid).[16][18]

    • The absorbance is measured spectrophotometrically at a specific wavelength (e.g., 560 nm).[16]

    • A standard curve, typically using oleanolic acid, is prepared to calculate the triterpenoid concentration.[16]

High-Performance Liquid Chromatography (HPLC) Analysis
  • Objective: To separate, identify, and quantify individual triterpenoids.

  • Methodology:

    • A C18 column is commonly used for separation.[18]

    • The mobile phase typically consists of a gradient of acetonitrile (B52724) and water with an acid modifier like formic or phosphoric acid.[4][18]

    • The flow rate is maintained at a constant speed (e.g., 1 mL/min).[4]

    • Detection is performed using a UV detector at a wavelength suitable for triterpenoids (e.g., 254 nm).[4]

    • For identification and structural elucidation, HPLC is often coupled with mass spectrometry (LC-MS/MS).[7][18]

Cell Viability (MTT) Assay
  • Objective: To assess the cytotoxic effects of triterpenoids on cancer cell lines.

  • Protocol:

    • Cells (e.g., HepG2) are seeded in 96-well plates and allowed to adhere.

    • The cells are then treated with various concentrations of the triterpenoid extracts or pure compounds for specific durations (e.g., 24, 48, 72 hours).[7]

    • After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

This guide provides a comprehensive overview and comparative analysis of this compound and other key triterpenoids from Antrodia cinnamomea. The data presented underscore the diverse and potent biological activities of these compounds, highlighting their potential for further research and development in the pharmaceutical and nutraceutical industries. The detailed protocols and pathway diagrams serve as valuable resources for researchers in this field.

References

Confirming the Cellular Target Engagement of Antcin A: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, definitively identifying the molecular target of a bioactive compound is a cornerstone of mechanism-of-action studies and a critical step in the drug discovery pipeline. This guide provides a comparative overview of methodologies to confirm the cellular target engagement of Antcin A, a steroid-like phytochemical from the medicinal mushroom Antrodia cinnamomea. While indirect evidence points to the glucocorticoid receptor (GR) as a primary target, this guide also presents a roadmap for direct biophysical validation.

This compound has garnered significant interest for its potent anti-inflammatory properties. Studies suggest that it mimics the action of glucocorticoids by interacting with the cytosolic glucocorticoid receptor (GR). Upon binding, the this compound-GR complex is thought to translocate to the nucleus, where it modulates the expression of inflammation-related genes.[1][2][3] This guide will delve into the existing evidence for this interaction and compare this compound with established glucocorticoids. Furthermore, it will provide detailed protocols for state-of-the-art techniques that can offer direct and quantitative confirmation of this target engagement at the protein level.

Quantitative Comparison of Glucocorticoid Receptor Activation

Current evidence for this compound's engagement with the glucocorticoid receptor primarily relies on assessing a key downstream event: the nuclear translocation of GR. The following table summarizes the comparative potency of this compound, cortisone, and dexamethasone (B1670325) in inducing this cellular event.

CompoundMinimal Concentration for GR Nuclear Translocation (µM)Simulated Binding Affinity (PLP2 score)
This compound 10-95.0
Cortisone 1Not Available
Dexamethasone 0.1-104.1

This data is derived from studies on human lung cancer cell line A549.[1][2][3]

Proposed Signaling Pathway of this compound

The proposed mechanism of action for this compound's anti-inflammatory effects is initiated by its binding to the cytosolic glucocorticoid receptor. This binding event triggers a cascade of events leading to the modulation of gene expression.

AntcinA_Pathway cluster_cell cluster_cytosol Cytosol cluster_nucleus Nucleus AntcinA This compound GR_HSP GR-HSP Complex AntcinA->GR_HSP Binds to GR, HSP dissociates CellMembrane Cell Membrane Cytosol Cytosol Nucleus Nucleus GR_dimer This compound-GR Dimer GR_HSP->GR_dimer Dimerization GRE Glucocorticoid Response Elements (GREs) GR_dimer->GRE Nuclear Translocation and DNA Binding GeneExpression Modulation of Gene Expression GRE->GeneExpression AntiInflammatory Anti-inflammatory Effects GeneExpression->AntiInflammatory

Caption: Proposed signaling pathway of this compound.

Experimental Protocols for Direct Target Engagement Confirmation

While the nuclear translocation data is compelling, direct biophysical assays are the gold standard for confirming target engagement. The following are detailed protocols for Cellular Thermal Shift Assay (CETSA) and Drug Affinity Responsive Target Stability (DARTS), which can be employed to validate the direct binding of this compound to the glucocorticoid receptor.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement in a cellular environment by measuring the change in thermal stability of a protein upon ligand binding.

CETSA_Workflow Start Intact Cells Treatment Treat with this compound or Vehicle Control Start->Treatment Heating Heat Shock at Temperature Gradient Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Centrifugation to Separate Soluble and Aggregated Proteins Lysis->Centrifugation Analysis Analyze Soluble Fraction (Western Blot or Mass Spectrometry) Centrifugation->Analysis Result Shift in Thermal Melt Curve Indicates Target Engagement Analysis->Result

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., A549, which expresses GR) to approximately 80% confluency. Treat the cells with this compound at various concentrations and a vehicle control for a specified time.

  • Cell Harvesting and Resuspension: Harvest the cells and wash them with PBS. Resuspend the cell pellet in a suitable buffer.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Lysis: Lyse the cells by freeze-thaw cycles or other appropriate methods.

  • Ultracentrifugation: Separate the soluble protein fraction from the aggregated proteins by ultracentrifugation.

  • Protein Analysis: Analyze the supernatant (soluble fraction) by SDS-PAGE and Western blotting using an antibody specific for the glucocorticoid receptor.

  • Data Analysis: Quantify the band intensities and plot them against the corresponding temperatures to generate a thermal melt curve. A shift in the melting temperature (Tm) in the presence of this compound compared to the vehicle control indicates target stabilization and therefore, direct engagement.

Drug Affinity Responsive Target Stability (DARTS)

DARTS is another label-free method to identify the protein targets of a small molecule. It is based on the principle that a protein, when bound to a small molecule, becomes more resistant to proteolysis.

DARTS_Workflow Start Cell Lysate Treatment Incubate with this compound or Vehicle Control Start->Treatment Proteolysis Limited Proteolysis (e.g., with Pronase) Treatment->Proteolysis Quench Stop Proteolysis Proteolysis->Quench Analysis Analyze Protein Fragments (SDS-PAGE or Mass Spectrometry) Quench->Analysis Result Protected Protein Band Indicates Target Engagement Analysis->Result

Caption: Experimental workflow for the Drug Affinity Responsive Target Stability (DARTS) assay.

Methodology:

  • Cell Lysis: Prepare a cell lysate from a relevant cell line.

  • Compound Incubation: Incubate the cell lysate with various concentrations of this compound or a vehicle control.

  • Limited Proteolysis: Add a protease (e.g., pronase or thermolysin) to the lysates and incubate for a specific time to allow for partial protein digestion.

  • Stop Proteolysis: Stop the proteolytic reaction by adding a protease inhibitor cocktail and SDS-PAGE loading buffer.

  • Protein Analysis: Separate the protein fragments by SDS-PAGE and visualize them by Coomassie staining or perform Western blotting for the glucocorticoid receptor.

  • Data Analysis: Compare the protein banding patterns between the this compound-treated and vehicle-treated samples. A protein band that is more prominent (less digested) in the presence of this compound is a potential target. This can be confirmed by excising the band and identifying the protein using mass spectrometry.

Off-Target Profiling

A crucial aspect of characterizing a bioactive compound is to assess its selectivity. While the glucocorticoid receptor is the primary hypothesized target of this compound, it is important to investigate potential off-target interactions to understand its full pharmacological profile and anticipate any potential side effects.

Approaches for Off-Target Identification:

  • Proteome-wide CETSA (CETSA-MS): This unbiased approach combines the CETSA workflow with quantitative mass spectrometry to identify all proteins in the cell that are thermally stabilized by this compound.

  • Kinase Profiling: Many small molecules exhibit off-target effects by interacting with kinases. Screening this compound against a panel of kinases can identify any potential inhibitory activity.

  • Chemical Proteomics: This involves using a modified version of this compound (e.g., with a biotin (B1667282) tag) to pull down interacting proteins from a cell lysate, which are then identified by mass spectrometry.

Conclusion

The available evidence strongly suggests that this compound engages the glucocorticoid receptor, leading to its nuclear translocation and subsequent anti-inflammatory effects. However, direct biophysical confirmation of this interaction in a cellular context is currently lacking in the public domain. The experimental protocols for CETSA and DARTS provided in this guide offer robust and reliable methods to definitively validate this target engagement. Furthermore, a thorough investigation of potential off-target interactions is essential for a comprehensive understanding of this compound's mechanism of action and its therapeutic potential. By employing these advanced techniques, researchers can build a more complete and conclusive picture of how this compound functions at the molecular level, paving the way for its further development as a therapeutic agent.

References

A Comparative Guide to the Mechanisms of Action of Various Antcins

Author: BenchChem Technical Support Team. Date: December 2025

Antcins, a group of steroid-like compounds primarily isolated from the medicinal mushroom Antrodia cinnamomea, have garnered significant attention in biomedical research for their diverse pharmacological activities.[1] These activities include anti-cancer, anti-inflammatory, antioxidant, and hepatoprotective effects.[1][2] This guide provides a detailed comparison of the mechanisms of action of several key antcins, presenting experimental data, outlining methodologies, and visualizing the complex signaling pathways involved.

Comparative Data on Antcin Mechanisms

The following table summarizes the primary mechanisms of action, molecular targets, and observed effects of different antcins across various experimental models.

AntcinModel SystemKey Molecular TargetsSignaling Pathway(s) AffectedObserved EffectsQuantitative Data (Example)
Antcin A Human lung carcinoma (A549) cells; Mouse models of liver injuryGlucocorticoid Receptor (GR), NLRP3 Inflammasome, MAPK3GR signaling, NF-κBAnti-inflammatory by mimicking glucocorticoids, inhibits pyroptosis, protects against acute liver injury.[3][4][5]Induces GR nuclear migration at 10 µM.[5]
Antcin B Human hepatocellular carcinoma (HepG2) cellsCaspases (2, 3, 8, 9), Bcl-2 family proteinsIntrinsic & Extrinsic Apoptosis PathwaysInduces apoptosis via enhanced oxidative stress and caspase activation.[6]N/A
Antcin C Human hepatocellular carcinoma (HepG2) cells; Mouse model of hepatotoxicityNrf2, JNK1/2, PI3K, HO-1, NQO-1Nrf2/ARE PathwayProtects against oxidative stress and apoptosis by upregulating antioxidant genes.[7][8]Protects HepG2 cells from AAPH-induced cell death at 5-20 µM.[7]
Antcin H Human renal carcinoma (786-0) cells; EBV-associated B cell lymphomaSrc, FAK, ERK, c-Fos, C/EBP-β, MMP-7, JAK/STATFAK/ERK/MMP-7, JAK/STATInhibits cancer cell migration and invasion; Induces apoptosis and enhances chemotherapy effects.[9][10][11]IC50 value of 170 µM for growth inhibition in 786-0 cells (48h).[10]
Antcin K Human hepatoma (Hep 3B), chondrosarcoma, and synovial fibroblast cellsIntegrins (β1, β3, α5, αv), FAK, Src, PI3K, Akt, mTOR, NF-κB, MMP-7Integrin/FAK, PI3K/Akt/mTOR/NF-κBInhibits cancer cell metastasis (adhesion, migration, invasion) and inflammation.[2][12][13]Inhibited adhesion of Hep 3B cells at concentrations of 10-40 µM.[12]

Detailed Mechanisms and Signaling Pathways

This section explores the specific molecular pathways modulated by individual antcins. Each description is accompanied by a diagram generated using the DOT language to visualize the signaling cascade.

This compound: Glucocorticoid Mimicry and Anti-Inflammatory Action

This compound exerts its anti-inflammatory effects through a mechanism that mimics glucocorticoids.[3] Its lipophilic nature allows it to diffuse across the cell membrane and bind to the cytosolic glucocorticoid receptor (GR). This binding event causes the dissociation of heat-shock proteins (HSPs), leading to the dimerization of the this compound/GR complex. The dimer then translocates into the nucleus, where it binds to glucocorticoid responsive elements (GREs) on target genes, suppressing the expression of pro-inflammatory proteins.[3][5]

G cluster_cell cluster_nucleus Nucleus AntcinA This compound GR_HSP GR + HSP AntcinA->GR_HSP Binds CellMembrane Cell Membrane Cytosol Cytosol Nucleus Nucleus AntcinA_GR This compound-GR Complex GR_HSP->AntcinA_GR HSP Dissociation Dimer Dimerized Complex AntcinA_GR->Dimer Dimerization GRE GRE Binding Dimer->GRE Translocation Inflammation Pro-inflammatory Gene Expression GRE->Inflammation Repression

Caption: this compound's glucocorticoid-mimicking anti-inflammatory pathway.
Antcin C: Nrf2-Mediated Hepatoprotection

Antcin C protects liver cells from oxidative stress by activating the Nrf2 signaling pathway.[7][8] It promotes the activation of PI3K and JNK1/2, which leads to the phosphorylation and nuclear translocation of the transcription factor Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), driving the expression of a suite of protective antioxidant genes, including HO-1 and NQO-1. This cascade ultimately reduces reactive oxygen species (ROS) and inhibits apoptosis.[7]

G AntcinC Antcin C PI3K PI3K AntcinC->PI3K JNK JNK1/2 AntcinC->JNK OxidativeStress Oxidative Stress (e.g., AAPH) ROS ROS Generation OxidativeStress->ROS Nrf2_Keap1 Nrf2-Keap1 PI3K->Nrf2_Keap1 JNK->Nrf2_Keap1 Nrf2 Nrf2 (Active) Nrf2_Keap1->Nrf2 Nrf2 Release & Translocation ARE Nrf2/ARE Binding Nrf2->ARE AntioxidantGenes Antioxidant Genes (HO-1, NQO-1) ARE->AntioxidantGenes Upregulation AntioxidantGenes->ROS Inhibition Apoptosis Apoptosis ROS->Apoptosis

Caption: Antcin C's activation of the Nrf2 antioxidant pathway.
Antcin H: Inhibition of Renal Cancer Cell Invasion

In renal cancer, Antcin H inhibits cell invasion by targeting the focal adhesion kinase (FAK) signaling pathway.[9] It suppresses the activation of Src and FAK, which in turn prevents the phosphorylation of paxillin. This disruption of the Src/FAK/paxillin axis impairs the formation of lamellipodia, crucial structures for cell motility. Concurrently, Antcin H inhibits the ERK1/2 pathway, which reduces the activity of transcription factors c-Fos and C/EBP-β. This leads to the downregulation of Matrix Metalloproteinase-7 (MMP-7), an enzyme critical for breaking down the extracellular matrix during invasion.[9][14]

G AntcinH Antcin H Src Src AntcinH->Src FAK FAK AntcinH->FAK Src->FAK Paxillin Paxillin FAK->Paxillin ERK ERK1/2 FAK->ERK Lamellipodia Lamellipodium Formation Paxillin->Lamellipodia cFos c-Fos ERK->cFos CEBPb C/EBP-β ERK->CEBPb MMP7 MMP-7 Expression cFos->MMP7 CEBPb->MMP7 Invasion Cell Invasion Lamellipodia->Invasion MMP7->Invasion

Caption: Antcin H's inhibition of the FAK-ERK-MMP-7 invasion pathway.
Antcin K: Dual Action on Metastasis and Inflammation

Antcin K demonstrates potent activity against both cancer metastasis and inflammation through overlapping signaling pathways, primarily involving PI3K/Akt.

a) Anti-Metastatic Pathway in Hepatoma: Antcin K inhibits hepatoma cell metastasis by downregulating the expression of several integrin subunits.[12][13] This reduces cell adhesion and subsequently suppresses the downstream activation of FAK and Src. The inhibition cascade continues through the PI3K/Akt and MAPK (MEK/ERK) pathways, culminating in reduced expression and activity of MMP-2 and MMP-9, which are key enzymes for invasion.[12]

G AntcinK Antcin K Integrins Integrins (β1, α5, etc.) AntcinK->Integrins FAK FAK Integrins->FAK Src Src FAK->Src Metastasis Adhesion, Migration, Invasion FAK->Metastasis PI3K PI3K Src->PI3K Akt Akt PI3K->Akt MAPK MAPK (ERK, JNK) Akt->MAPK MMPs MMP-2/9 MAPK->MMPs MMPs->Metastasis

Caption: Antcin K's suppression of integrin-mediated metastasis.

b) Anti-Inflammatory Pathway in Chondrosarcoma: In chondrosarcoma cells, Antcin K inhibits cell motility by downregulating the PI3K/Akt/mTOR signaling cascade.[2][15] This leads to the inactivation of the transcription factor NF-κB. The suppression of NF-κB results in decreased production of MMP-7, thereby inhibiting the invasive potential of the cancer cells. This pathway is also implicated in its anti-inflammatory effects in other cell types, where it reduces the expression of pro-inflammatory cytokines.[16]

G AntcinK Antcin K PI3K PI3K AntcinK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR NFkB NF-κB mTOR->NFkB MMP7 MMP-7 NFkB->MMP7 Motility Cell Motility & Invasion MMP7->Motility

Caption: Antcin K's inhibition of the PI3K/Akt/mTOR/NF-κB pathway.

Key Experimental Protocols

The findings presented in this guide are based on established molecular and cellular biology techniques. Below are brief overviews of the key experimental protocols used to elucidate the mechanisms of action of antcins.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of antcins on cancer cells and to determine non-toxic concentrations for other experiments.

  • Principle: Viable cells with active metabolism convert the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.

  • Methodology:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are then treated with various concentrations of an antcin (or a vehicle control) for a specified period (e.g., 24, 48, or 72 hours).[17]

    • The MTT reagent is added to each well and incubated for 3-4 hours to allow for formazan crystal formation.[18]

    • A solubilizing agent (e.g., DMSO or acidified isopropanol) is added to dissolve the formazan crystals.[17]

    • The absorbance is measured using a microplate reader at a wavelength of ~570 nm. Cell viability is calculated as a percentage relative to the untreated control cells.[17]

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins, such as kinases (FAK, Akt), signaling molecules (Nrf2), and apoptotic markers.

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the protein of interest.

  • Methodology:

    • Cells are treated with antcins, and total protein is extracted using lysis buffers.

    • Protein concentration is determined to ensure equal loading.

    • Proteins are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

    • The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody against the target protein (e.g., anti-p-Akt, anti-MMP-7).

    • A secondary antibody conjugated to an enzyme (like HRP) is added, which binds to the primary antibody.

    • A chemiluminescent substrate is applied, and the resulting signal is captured, allowing for the visualization and quantification of the protein band. A housekeeping protein (e.g., β-actin) is used as a loading control.[7]

Luciferase Reporter Assay

This assay is used to measure the transcriptional activity of specific promoters or transcription factors (e.g., NF-κB, AP-1) in response to antcin treatment.

  • Principle: Cells are transfected with a plasmid containing the firefly luciferase gene under the control of a specific promoter or response element. The amount of light produced by the luciferase enzyme is directly proportional to the transcriptional activity.

  • Methodology:

    • Cells are co-transfected with a reporter plasmid (e.g., MMP-7 promoter-luciferase) and a control plasmid (e.g., Renilla luciferase for normalization).

    • After transfection, cells are treated with the antcin of interest.

    • Cells are lysed, and the luciferase and Renilla activities are measured using a luminometer.

    • The relative luciferase activity is calculated by normalizing the firefly luciferase signal to the Renilla luciferase signal, indicating the effect of the antcin on promoter activity.[10]

References

Antcin A and the Glucocorticoid Receptor: A Comparative Binding Affinity Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinity of Antcin A to the glucocorticoid receptor (GR), a key target in the development of anti-inflammatory therapeutics. While direct experimental binding affinity data for this compound remains to be published, this document synthesizes available computational and cell-based functional data to offer a comparative perspective against well-established GR ligands, dexamethasone (B1670325) and cortisol.

Executive Summary

This compound, a triterpenoid (B12794562) from the medicinal mushroom Antrodia camphorata, has demonstrated anti-inflammatory properties suggested to be mediated through the glucocorticoid receptor. Molecular docking studies predict that this compound binds to the GR, and cellular assays confirm its ability to induce GR nuclear translocation, a critical step in GR signaling. This guide presents a comparison of this compound with the potent synthetic glucocorticoid dexamethasone and the endogenous ligand cortisol, based on theoretical binding scores and functional assays. Detailed experimental protocols for determining binding affinity are also provided to facilitate further research in this area.

Comparative Binding Affinity

Direct experimental determination of the dissociation constant (Kd), inhibition constant (Ki), or half-maximal inhibitory concentration (IC50) for this compound binding to the glucocorticoid receptor is not yet available in the scientific literature. However, a 2011 study by Chen et al. provides valuable insights through molecular modeling and a functional cell-based assay.[1][2]

The following table summarizes the available theoretical and functional data for this compound in comparison to dexamethasone and cortisol.

CompoundTheoretical Binding Affinity (PLP2 Score)¹Minimal Concentration for GR Nuclear Migration (µM)²
This compound -95.010
Cortisol -96.41
Dexamethasone -104.10.1

¹ The PLP2 (Piecewise Linear Potential) score is a theoretical calculation of binding affinity from molecular docking studies; a more negative value suggests a stronger interaction.[2] ² Data from a study on the migration of the glucocorticoid receptor into the nucleus in a cellular model.[1][2]

It is important to note that while computational data provides a useful prediction, it is not a substitute for experimentally determined binding affinities.

For the purpose of a broader comparison, the following table includes experimentally determined binding affinity values for the well-characterized GR ligands, dexamethasone and cortisol.

CompoundBinding Affinity MetricValue (nM)Assay Type
Dexamethasone Kd5.7 - 6.7Radioligand Binding Assay
IC503.1 - 10.1Radioligand Binding / Fluorescence Polarization
Cortisol Kd17.5 - 24.6Radioligand Binding Assay
IC508.9 - 15.5Radioligand Binding Assay

Glucocorticoid Receptor Signaling Pathway

The binding of a ligand to the glucocorticoid receptor initiates a signaling cascade that ultimately modulates the transcription of target genes. The diagram below illustrates the canonical GR signaling pathway.

GR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Glucocorticoid (e.g., this compound) GR_complex GR-Hsp90 Complex Ligand->GR_complex Binding GR_Ligand Activated GR GR_complex->GR_Ligand Hsp90 Dissociation Dimer GR Dimer GR_Ligand->Dimer Dimerization GRE Glucocorticoid Response Element (GRE) Dimer->GRE Binding Dimer->GRE Transcription Gene Transcription (Anti-inflammatory effects) GRE->Transcription Modulation

Canonical Glucocorticoid Receptor Signaling Pathway.

Experimental Protocols

Accurate determination of binding affinity is fundamental to drug discovery. The following are detailed methodologies for two common assays used to quantify the interaction between a ligand and the glucocorticoid receptor.

Radioligand Binding Assay

This competitive binding assay measures the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand from the glucocorticoid receptor.

Radioligand_Binding_Assay cluster_workflow Experimental Workflow prep Prepare GR-containing cytosol or purified receptor incubate Incubate GR, [³H]dexamethasone (radioligand), and varying concentrations of this compound prep->incubate separate Separate bound from free radioligand (e.g., filtration) incubate->separate quantify Quantify radioactivity of bound fraction separate->quantify analyze Data analysis to determine IC50 and Ki quantify->analyze

Workflow for a Radioligand Binding Assay.

Protocol Steps:

  • Receptor Preparation: Prepare a source of glucocorticoid receptors, typically from cell lysates (e.g., from cells overexpressing GR) or purified recombinant GR.

  • Reaction Mixture: In a multi-well plate, combine the receptor preparation, a fixed concentration of a high-affinity radiolabeled glucocorticoid (e.g., [³H]dexamethasone), and a range of concentrations of the unlabeled test compound (this compound). Include control wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of an unlabeled known ligand).

  • Incubation: Incubate the plate to allow the binding to reach equilibrium. Incubation time and temperature should be optimized (e.g., 18-24 hours at 4°C).

  • Separation: Separate the receptor-bound radioligand from the free radioligand. A common method is rapid vacuum filtration through glass fiber filters that trap the receptor-ligand complexes.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by fitting the data to a sigmoidal dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

Fluorescence Polarization (FP) Assay

This is a homogeneous assay that measures the change in the polarization of fluorescent light emitted by a fluorescently labeled GR ligand (tracer) upon binding to the receptor.

Protocol Steps:

  • Reagent Preparation: Prepare assay buffer, a fluorescently labeled glucocorticoid receptor ligand (e.g., a fluorescein-labeled dexamethasone derivative), and the glucocorticoid receptor.

  • Reaction Setup: In a microplate, add the fluorescent tracer, the glucocorticoid receptor, and varying concentrations of the test compound (this compound).

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow the binding reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using a suitable plate reader.

  • Data Analysis: The binding of the tracer to the larger receptor molecule slows its rotation, resulting in a high polarization value. Competitive binding of the test compound displaces the tracer, leading to a decrease in polarization. The IC50 value is determined by plotting the change in fluorescence polarization against the test compound concentration.

Conclusion

The available data suggests that this compound interacts with the glucocorticoid receptor and can initiate downstream signaling events. While the theoretical binding affinity of this compound appears to be lower than that of cortisol and significantly lower than the synthetic steroid dexamethasone, further experimental validation is necessary. The protocols outlined in this guide provide a framework for researchers to conduct these crucial binding affinity studies. A definitive understanding of this compound's binding characteristics will be instrumental in evaluating its potential as a novel anti-inflammatory agent.

References

Unveiling the Potency of Antcin A: A Comparative Guide to its Bioactivity Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Taipei, Taiwan - Researchers, scientists, and drug development professionals now have access to a comprehensive comparative analysis of Antcin A and its related compounds, potent triterpenoids isolated from the medicinal mushroom Antrodia cinnamomea. This guide synthesizes experimental data to objectively evaluate their performance in oncology, revealing distinct mechanisms of action and efficacy across various cancer cell lines. This analysis is intended to inform future research and development endeavors in the pursuit of novel therapeutic agents.

This compound and its analogues have demonstrated significant cytotoxic effects against a range of cancers by inducing apoptosis and cell cycle arrest. Their bioactivity is attributed to the modulation of critical signaling pathways, including the PI3K/AKT and MAPK pathways. This guide provides a detailed examination of their comparative cytotoxicity, the distinct signaling cascades they influence, and the experimental protocols supporting these findings.

Quantitative Comparison of Bioactivity

The following tables summarize the key quantitative data from various studies, providing a head-to-head comparison of the cytotoxic effects of different Antcins across multiple human cancer cell lines.

Table 1: Comparative Cytotoxicity (IC50 Values) of Antcins in Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Exposure Time (h)Citation
This compoundHT-29Colon AdenocarcinomaNo significant cytotoxicity up to 40 µM48[1]
Antcin BHepG2Hepatocellular CarcinomaNot specified, but induced apoptosis-[2][3]
(25S)-Antcin BHT-29Colon AdenocarcinomaSignificant reduction in cell viability at 40 µM48[1]
Antcin CHepG2Hepatocellular Carcinoma14.5 µg/mL72[4][5]
Antcin CMCF-7Breast Adenocarcinoma12.8 µg/mL72[4][5]
Antcin H786-0Renal Carcinoma17048[6]
Antcin KHT-29Colon Adenocarcinoma~15 (estimated from graph)48[7]
Antcin KHep 3BHepatocellular CarcinomaInduces apoptosis at 80-125mM24[8]
AntrocinPC-3Prostate Cancer~10048[9]
AntrocinLAPC4Prostate Cancer~10048[9]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.

Deciphering the Molecular Mechanisms: Signaling Pathways

Antcins exert their anticancer effects by modulating several key signaling pathways that are often dysregulated in cancer. The diagrams below illustrate the primary pathways affected by these compounds.

Caption: Antcin-induced apoptosis involves both extrinsic and intrinsic pathways.[2][3][8]

G Antrocin-Mediated Inhibition of PI3K/AKT and MAPK Pathways cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK Pathway Antrocin Antrocin PI3K PI3K Antrocin->PI3K inhibits MAPK MAPK (ERK, JNK, p38) Antrocin->MAPK inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR GSK3b GSK-3β AKT->GSK3b Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival beta_catenin β-catenin GSK3b->beta_catenin beta_catenin->Cell_Survival AP1 AP-1 (c-Fos/c-Jun) MAPK->AP1 MMP7 MMP-7 AP1->MMP7 Invasion Invasion MMP7->Invasion

Caption: Antrocin inhibits cancer cell survival, proliferation, and invasion.[9][10]

Experimental Protocols

The following are summaries of the key experimental methodologies used to evaluate the bioactivity of Antcins.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10^4 cells/well) and allowed to adhere overnight.[7]

  • Treatment: Cells are treated with various concentrations of Antcin compounds or a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).[7][9]

  • MTT Addition: After the treatment period, the culture medium is replaced with fresh medium containing MTT solution (e.g., 1 mg/mL).[7]

  • Incubation: The plates are incubated to allow the MTT to be metabolized by viable cells into formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).[7]

  • Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[7]

  • Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis. Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium (B1200493) iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

  • Cell Treatment: Cells are treated with Antcin compounds for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer. The percentage of cells in different quadrants (viable, early apoptotic, late apoptotic, and necrotic) is determined.[8]

Cell Cycle Analysis (PI Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated and harvested.

  • Fixation: Cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.

  • Staining: The fixed cells are treated with RNase to remove RNA and then stained with propidium iodide (PI), which stoichiometrically binds to DNA.

  • Flow Cytometry: The DNA content of the cells is measured by flow cytometry. The resulting histogram is analyzed to determine the percentage of cells in each phase of the cell cycle.[9]

Conclusion

The collective evidence strongly suggests that Antcins, a class of triterpenoids from Antrodia cinnamomea, hold significant promise as anticancer agents. Their ability to induce apoptosis and cell cycle arrest across a variety of cancer cell lines is well-documented. The differential sensitivity of various cell lines to specific Antcin analogues highlights the importance of further research to elucidate their structure-activity relationships and to identify the most potent compounds for specific cancer types. The detailed experimental data and pathway analyses provided in this guide serve as a valuable resource for the scientific community to advance the development of these natural compounds into effective cancer therapies.

References

Enhancing Chemotherapeutic Efficacy: A Comparative Guide to the Synergistic Effects of Antcin A

Author: BenchChem Technical Support Team. Date: December 2025

The quest for more effective and less toxic cancer therapies has led researchers to explore the synergistic potential of natural compounds in combination with conventional chemotherapy. Antcin A, a steroid-like compound isolated from the medicinal mushroom Antrodia cinnamomea, has emerged as a promising candidate in this arena. Exhibiting potent anti-inflammatory and anti-cancer properties, this compound has been shown to enhance the cytotoxic effects of standard chemotherapeutic agents against various cancer types, offering a multi-pronged attack on tumor growth and survival.

This guide provides a comparative analysis of the synergistic effects of this compound with different chemotherapy drugs, supported by experimental data from preclinical studies. It is designed for researchers, scientists, and drug development professionals to facilitate an objective assessment of this compound's potential as an adjunct to chemotherapy.

Comparative Analysis of Synergistic Efficacy

The synergistic interaction between this compound (or its closely related analogue, antrocin) and chemotherapy has been quantified in several studies, primarily using the Combination Index (CI), where CI < 1 indicates synergy. The data below summarizes key findings from in vitro and in vivo studies.

Table 1: In Vitro Synergistic Effects of this compound/Antrocin with Chemotherapy

Cancer TypeCell LineChemotherapy DrugThis compound/Antrocin ConcentrationChemotherapy ConcentrationCombination Index (CI)Key Findings
Breast CancerMDA-MB-231Paclitaxel (B517696)Not specifiedNot specifiedCI < 1Sequential treatment with antrocin followed by paclitaxel synergistically inhibited cell viability.
Breast CancerMCF-7PaclitaxelNot specifiedNot specifiedCI < 1Synergistic inhibition of cell viability observed with sequential treatment.

Table 2: In Vivo Synergistic Effects of this compound/Antrocin with Chemotherapy

Cancer TypeAnimal ModelChemotherapy DrugThis compound/Antrocin DosageChemotherapy DosageTumor Growth InhibitionKey Findings
Breast CancerXenograft (MDA-MB-231)PaclitaxelNot specifiedNot specifiedSignificantly enhancedSequential treatment synergistically inhibited tumor growth in vivo.
Lung CarcinomaXenograft (Line-1)Cisplatin (B142131)300 mg/kg2.5 mg/kg~80% reduction in tumor volumeCo-administration of Antrodia cinnamomea extract and cisplatin exhibited synergistic antitumor activity.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the assessment of this compound's synergistic effects.

Cell Viability and Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Materials:

  • 96-well microtiter plates

  • Adherent cancer cell lines

  • Complete cell culture medium

  • This compound and chemotherapy drug stock solutions

  • Trichloroacetic acid (TCA), 10% (w/v), cold

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells in 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with various concentrations of this compound, the chemotherapy drug, and their combination for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Gently add cold 10% TCA to each well and incubate for 1 hour at 4°C.

  • Washing: Remove the TCA and wash the plates five times with 1% acetic acid to remove unbound dye. Air dry the plates completely.

  • SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid. Air dry the plates.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well and shake for 10 minutes to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 565 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect both adherent and floating cells from the culture plates.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Protein Expression Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample and assess the impact of treatment on signaling pathways.

Materials:

  • Cell lysates from treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-Akt, Akt, β-catenin, Notch1, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify band intensities using densitometry software and normalize to a loading control like β-actin.

Signaling Pathways and Mechanisms of Synergy

The synergistic effect of this compound with chemotherapy is believed to stem from its ability to modulate multiple oncogenic signaling pathways, thereby sensitizing cancer cells to the cytotoxic effects of chemotherapeutic agents.

Synergy_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation A Cancer Cell Culture (e.g., Breast, Lung) B Treatment - this compound - Chemotherapy Drug - Combination A->B C Cell Viability Assay (SRB or MTT) B->C D Apoptosis Assay (Annexin V/PI Staining) B->D E Western Blot Analysis B->E F Data Analysis (Combination Index) C->F G Xenograft Mouse Model F->G Proceed if Synergistic H Treatment Administration G->H I Tumor Growth Monitoring H->I J Ex Vivo Analysis (Immunohistochemistry) I->J

Experimental workflow for assessing this compound and chemotherapy synergy.

This compound has been shown to target key survival pathways that are often dysregulated in cancer and contribute to chemoresistance.

Signaling_Pathway cluster_pathways Key Signaling Pathways cluster_effects Cellular Outcomes AntcinA This compound PI3K_Akt PI3K/Akt Pathway AntcinA->PI3K_Akt Inhibits beta_catenin β-catenin/Notch1 Pathway AntcinA->beta_catenin Inhibits Chemosensitivity Increased Chemosensitivity AntcinA->Chemosensitivity Synergistic Effect Chemo Chemotherapy (e.g., Paclitaxel, Cisplatin) Apoptosis Increased Apoptosis Chemo->Apoptosis Induces Chemo->Chemosensitivity Synergistic Effect Proliferation Decreased Proliferation PI3K_Akt->Proliferation Promotes Stemness Reduced Cancer Stemness beta_catenin->Stemness Promotes

Signaling pathways modulated by this compound to enhance chemotherapy.

By downregulating pro-survival pathways such as PI3K/Akt and oncogenic and stemness markers like β-catenin and Notch1, this compound can lower the threshold for apoptosis induction by chemotherapeutic drugs.[1] This multi-target approach not only enhances the direct killing of cancer cells but may also address the challenge of cancer stem cells, which are often resistant to conventional therapies. The synergistic combination, therefore, holds the potential for improved therapeutic outcomes and may allow for the use of lower, less toxic doses of chemotherapy.

References

Antcin A and the Glucocorticoid Receptor: A Comparative Analysis of Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Antcin A's interaction with the glucocorticoid receptor (GR) relative to established glucocorticoids like dexamethasone (B1670325) and cortisone. The following sections present available experimental data, outline key experimental protocols for assessing GR activation, and visualize the underlying signaling pathways to offer a comprehensive overview of this compound's specificity for this critical therapeutic target.

Comparative Analysis of Glucocorticoid Receptor Activation

This compound, a triterpenoid (B12794562) isolated from the medicinal mushroom Antrodia camphorata, has been identified as a compound that mimics the action of glucocorticoids by activating the glucocorticoid receptor (GR).[1][2][3] This activation is a key step in the anti-inflammatory effects of glucocorticoids. The primary mechanism involves the translocation of the GR from the cytoplasm into the nucleus upon ligand binding.[1]

Studies have shown that this compound induces this nuclear translocation of the GR, a hallmark of receptor activation.[1][2][3] However, its potency in this regard is lower than that of the well-known synthetic glucocorticoid, dexamethasone, and the endogenous glucocorticoid, cortisone.[1] The minimal concentrations required to induce GR nuclear migration provide a semi-quantitative measure of their relative capabilities.[1][2][3]

Table 1: Comparative Glucocorticoid Receptor Activation

CompoundMinimal Concentration for GR Nuclear Translocation (µM)Simulated Binding Affinity Score (PLP2)
This compound 10[1][2][3]-95.0[1]
Cortisone 1[1][2][3]-96.4[1]
Dexamethasone 0.1[1][2][3]-104.1[1]

PLP2 (Piecewise Linear Potential 2) is a scoring function used in molecular docking to estimate the binding affinity between a ligand and a receptor. A more negative score suggests a stronger binding affinity.

Structural Basis of Specificity

The specificity of this compound for the glucocorticoid receptor, when compared to other related antcin compounds (B, C, H, and K), appears to be determined by its chemical structure.[1][2][3] Molecular modeling studies suggest that the hydrophobic nature of the C-7 position on the this compound steroid-like backbone is crucial for its interaction with the hydrophobic binding cavity of the GR.[1] In contrast, other antcins that possess a hydrophilic group at this position are presumably repelled from the binding site, which explains their inability to induce GR nuclear translocation.[1][2][3]

Glucocorticoid Receptor Signaling Pathway

The binding of an agonist, such as this compound or dexamethasone, to the cytosolic glucocorticoid receptor initiates a signaling cascade that culminates in the modulation of target gene expression. This pathway is central to the anti-inflammatory and immunosuppressive effects of glucocorticoids.

GR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist Glucocorticoid Agonist (e.g., this compound, Dexamethasone) GR_complex Inactive GR-HSP Complex Agonist->GR_complex Binding & Dissociation of HSP GR_active Active GR GR_complex->GR_active GR_dimer GR Dimer GR_active->GR_dimer Dimerization GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Nuclear Translocation & DNA Binding Gene_expression Target Gene Transcription GRE->Gene_expression Anti_inflammatory Anti-inflammatory Proteins Gene_expression->Anti_inflammatory Upregulation Pro_inflammatory Pro-inflammatory Proteins Gene_expression->Pro_inflammatory Downregulation

Glucocorticoid Receptor (GR) Signaling Pathway.

Experimental Protocols

Validating the specificity of a compound like this compound for the glucocorticoid receptor involves a series of well-established experimental procedures. Below are detailed methodologies for key assays.

Glucocorticoid Receptor Nuclear Translocation Assay

This assay visually determines the ability of a compound to induce the movement of the GR from the cytoplasm to the nucleus.

Experimental Workflow

Nuclear_Translocation_Workflow A Seed cells expressing fluorescently-tagged GR (e.g., GR-GFP) in a multi-well plate B Incubate cells overnight A->B C Treat cells with varying concentrations of This compound, Dexamethasone (positive control), and vehicle (negative control) B->C D Incubate for a defined period (e.g., 1-2 hours) C->D E Fix and permeabilize the cells D->E F Stain nuclei with a DNA dye (e.g., DAPI) E->F G Acquire images using a high-content imaging system or fluorescence microscope F->G H Quantify the ratio of nuclear to cytoplasmic fluorescence intensity to determine GR translocation G->H

Workflow for GR Nuclear Translocation Assay.

Protocol:

  • Cell Culture: Plate cells (e.g., A549 human lung carcinoma cells, which endogenously express GR) in a suitable multi-well plate (e.g., 96-well) at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound, dexamethasone (as a positive control), and any other test compounds in cell culture medium. Add the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 1 hour) to allow for GR translocation.

  • Fixation and Permeabilization: Gently wash the cells with phosphate-buffered saline (PBS) and then fix them with a solution of 4% paraformaldehyde in PBS for 15 minutes at room temperature. After washing with PBS, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunofluorescence Staining: Block non-specific binding with a blocking buffer (e.g., PBS with 1% bovine serum albumin) for 1 hour. Incubate the cells with a primary antibody specific for the GR overnight at 4°C. After washing, incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

  • Nuclear Staining: Counterstain the nuclei with a DNA-binding dye like DAPI (4',6-diamidino-2-phenylindole).

  • Imaging and Analysis: Acquire images using a fluorescence microscope. The localization of the GR (visualized by the secondary antibody) and the nucleus (visualized by DAPI) are compared. The degree of co-localization indicates the extent of nuclear translocation.

Glucocorticoid Receptor Competitive Binding Assay

This assay quantifies the ability of a test compound to compete with a known radiolabeled or fluorescently-labeled GR ligand for binding to the receptor, allowing for the determination of binding affinity (Kᵢ or IC₅₀).

Experimental Workflow

Binding_Assay_Workflow A Prepare a source of GR (e.g., purified recombinant GR or cell lysate) B Incubate GR with a fixed concentration of a labeled GR ligand (e.g., [3H]-dexamethasone or a fluorescent ligand) A->B C Add varying concentrations of unlabeled competitor compounds (this compound, unlabeled dexamethasone) B->C D Incubate to allow binding to reach equilibrium C->D E Separate receptor-bound from unbound labeled ligand (e.g., via filtration or size-exclusion chromatography) D->E F Quantify the amount of bound labeled ligand (e.g., scintillation counting or fluorescence polarization) E->F G Plot the percentage of specific binding against the logarithm of the competitor concentration F->G H Determine the IC50 value from the resulting dose-response curve G->H

Workflow for GR Competitive Binding Assay.

Protocol:

  • Receptor Preparation: Prepare a source of GR, which can be purified recombinant human GR or a cytosolic extract from cells overexpressing the receptor.

  • Reaction Mixture: In a multi-well plate, combine the GR preparation, a fixed concentration of a radiolabeled GR agonist (e.g., [³H]dexamethasone), and a range of concentrations of the unlabeled test compound (this compound) or a reference compound (unlabeled dexamethasone).

  • Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand. A common method is rapid filtration through glass fiber filters, which retain the receptor-ligand complexes.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. This value can be used to calculate the inhibitory constant (Kᵢ), which reflects the binding affinity of the compound for the receptor.

Glucocorticoid Response Element (GRE) Reporter Gene Assay

This cell-based functional assay measures the ability of a compound to activate the GR and induce the transcription of a reporter gene under the control of a glucocorticoid response element (GRE).

Experimental Workflow

Reporter_Assay_Workflow A Transfect host cells (e.g., HEK293T) with two plasmids: 1. A GR expression vector 2. A reporter vector with a luciferase gene downstream of a GRE B Seed the transfected cells into a multi-well plate A->B C Treat cells with a range of concentrations of this compound, Dexamethasone (positive control), and vehicle (negative control) B->C D Incubate for a period sufficient for gene transcription and protein expression (e.g., 18-24 hours) C->D E Lyse the cells to release the luciferase enzyme D->E F Add a luciferase substrate to the cell lysate E->F G Measure the luminescence produced using a luminometer F->G H Plot luminescence against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 G->H

References

Safety Operating Guide

Navigating the Safe Disposal of Antcin A: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Core Principle: Treat as Hazardous Cytotoxic Waste

Antcin A is a potent bioactive compound used in research for its anti-inflammatory and potential anti-tumor effects. Due to its cytotoxic nature, all materials contaminated with this compound must be handled and disposed of as hazardous cytotoxic waste.

Step 1: Risk Assessment and Preparation

Before commencing any experiment involving this compound, a thorough risk assessment must be conducted. This includes:

  • Reviewing all available information on the compound's potential hazards.

  • Establishing a designated work area for handling this compound.

  • Ensuring that all necessary personal protective equipment (PPE) and waste disposal containers are readily accessible.

Step 2: Personal Protective Equipment (PPE)

To prevent personal exposure, the following PPE must be worn when handling this compound:

  • Gloves: Double-gloving with chemotherapy-approved gloves is recommended.

  • Gown: A disposable, solid-front gown.

  • Eye Protection: Safety glasses or a face shield.

  • Respiratory Protection: An N95 respirator or higher, particularly when handling the compound in powder form or if there is a risk of aerosolization.

Step 3: Waste Segregation and Disposal Procedures

Proper segregation of waste at the point of generation is critical. All waste streams contaminated with this compound must be kept separate from general laboratory waste.

Waste TypeDisposal Container and Procedure
Solid Waste Container: Leak-proof, puncture-resistant container with a sealable lid, clearly labeled "Cytotoxic Waste" or "Chemotherapy Waste".Procedure: Collect unused this compound powder, contaminated labware (e.g., pipette tips, tubes), and contaminated PPE in the designated container. Double-bagging the waste within the container is a recommended best practice.
Liquid Waste Container: Approved, sealed, and leak-proof container for chemical waste, labeled "Hazardous Waste: this compound (Cytotoxic)".Procedure: Collect all stock solutions, media, and buffers containing this compound. Do not dispose of liquid this compound waste down the drain.
Sharps Container: Designated, puncture-resistant sharps container for cytotoxic waste.Procedure: Immediately dispose of any needles, syringes, or other contaminated sharps into the designated container. Do not recap, bend, or break needles.
Step 4: Spill Management

In the event of an this compound spill, the following steps should be taken immediately:

  • Secure the Area: Restrict access to the spill area and post a "Caution: Cytotoxic Spill" sign.

  • Wear Full PPE: Ensure you are wearing the full complement of PPE as described in Step 2.

  • Contain and Clean: Use a cytotoxic spill kit to contain and absorb the spill. For solid spills, gently cover with damp absorbent material to avoid raising dust.

  • Decontaminate: Clean the spill area with an appropriate decontaminating agent.

  • Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as cytotoxic solid waste.

Step 5: Final Disposal

The final disposal of all this compound waste must be conducted through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management contractor. Store sealed and labeled cytotoxic waste containers in a designated, secure area while awaiting pickup. The standard method for the final disposal of cytotoxic waste is high-temperature incineration.

This compound Signaling Pathway

This compound exerts its anti-inflammatory effects by mimicking glucocorticoids. The compound diffuses across the cell membrane and binds to the cytosolic glucocorticoid receptor (GR), initiating a signaling cascade that ultimately leads to the suppression of pro-inflammatory gene expression.[1][2]

AntcinA_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AntcinA This compound GR_HSP GR-HSP Complex AntcinA->GR_HSP Binds to AntcinA_GR This compound-GR Complex GR GR GR_HSP->GR Dissociates HSP HSP Dimer Dimerized This compound-GR Complex AntcinA_GR->Dimer Dimerization Dimer_n Dimerized This compound-GR Complex Dimer->Dimer_n Translocation GRE Glucocorticoid Responsive Element (GRE) ProInflammatory Pro-inflammatory Gene Expression GRE->ProInflammatory Inhibits Suppression Suppression Dimer_n->GRE Binds to

Caption: this compound anti-inflammatory signaling pathway.

Disclaimer: This document provides guidance based on general best practices for the disposal of cytotoxic and investigational compounds. Researchers must always consult and adhere to their institution's specific safety protocols and all applicable local, state, and federal regulations.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Antcin A

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in the pioneering fields of drug discovery and development, the safe handling of potent chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the operational use and disposal of Antcin A, a promising bioactive compound. By adhering to these procedural steps, researchers can mitigate risks and ensure a secure laboratory environment.

Personal Protective Equipment (PPE) and Engineering Controls

Given the potent biological activity of this compound, a stringent approach to personal protection is necessary to minimize exposure. The following table summarizes the recommended PPE and essential engineering controls.

Equipment Specification Rationale
Gloves Double-gloving with nitrile gloves.Provides a robust barrier against dermal absorption. The outer glove can be removed if contaminated without exposing the skin.
Eye Protection Chemical safety goggles or a full-face shield.Protects eyes from splashes of solutions or airborne particles of the compound.
Lab Coat A dedicated lab coat, preferably disposable or made of a material that can be decontaminated.Prevents contamination of personal clothing.
Respiratory Protection An N95 respirator or higher, particularly when handling the powder form.Minimizes the risk of inhaling aerosolized particles.
Engineering Controls A certified chemical fume hood or a ventilated balance enclosure.Essential for containing the compound, especially when weighing or preparing solutions, to prevent inhalation exposure and environmental contamination.

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is critical to safely manage this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in a clearly labeled, sealed container at -20°C in a designated and secure location.[1]

  • Maintain an accurate inventory of the compound.

2. Preparation of Solutions:

  • All handling of solid this compound must be conducted within a chemical fume hood or a ventilated enclosure to control dust.

  • Wear all recommended PPE, including double gloves, a lab coat, and respiratory protection.

  • When preparing solutions, add the solvent (e.g., DMSO) slowly to the vial containing the powdered this compound to avoid splashing.[2] Sonication may be recommended for complete dissolution.[2]

3. Experimental Use:

  • Conduct all experiments involving this compound in a designated area of the laboratory.

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Avoid generating aerosols. Use techniques such as low-speed centrifugation and careful pipetting.

4. Decontamination:

  • Decontaminate all surfaces and equipment that have come into contact with this compound. A suitable decontamination solution should be validated for its effectiveness.

  • Wipe surfaces with the decontamination solution followed by a clean water rinse.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste Segregation and Collection:

  • Solid Waste: Dispose of all contaminated disposables, such as gloves, absorbent pads, and empty vials, in a dedicated, clearly labeled hazardous waste container.[3]

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other waste streams.[3]

  • Sharps Waste: Needles, syringes, and other sharps contaminated with this compound must be placed in a designated sharps container for hazardous chemical waste.[4]

Disposal Procedure:

  • All waste containers must be sealed and stored in a designated satellite accumulation area.

  • Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[4][5]

  • Never dispose of this compound waste down the drain or in the regular trash.

Quantitative Toxicity and Safety Data

Parameter Finding Source
Oral Toxicity In a 28-day study, this compound at a dose of 37.5 mg/kg did not cause adverse effects in rats.[6][7] In a 90-day study, a powder containing this compound showed a no-observed-adverse-effect level (NOAEL) of 1000 mg/kg/day in rats.[8][9][6][7][8][9]
Genotoxicity This compound did not show any mutagenic potential in Ames tests, chromosomal aberration tests, or micronucleus tests.[7][7]
Cytotoxicity This compound has shown cytotoxic effects in various cancer cell lines.[10]
Health Hazards As a potent bioactive compound, it may be harmful if inhaled, absorbed through the skin, or swallowed. It has the potential to cause respiratory tract, skin, and eye irritation.[11][11]

Experimental Protocols and Signaling Pathways

Experimental Protocol: Cellular Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxic effects of this compound on cell lines.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells with this compound for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Signaling Pathway: Inhibition of the NLRP3 Inflammasome

This compound is a potent inhibitor of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome.[12] The inflammasome is a multi-protein complex that plays a critical role in the innate immune system by activating inflammatory responses. The following diagram illustrates the inhibitory effect of this compound on this pathway.

Caption: this compound inhibits the assembly and activation of the NLRP3 inflammasome.

Experimental Workflow: Safe Handling and Disposal of this compound

The following diagram outlines the logical flow for the safe handling and disposal of this compound in a laboratory setting.

AntcinA_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal Receive Receive & Store This compound at -20°C Don_PPE Don Appropriate PPE Receive->Don_PPE Weigh_Dissolve Weigh & Dissolve in Chemical Fume Hood Don_PPE->Weigh_Dissolve Conduct_Exp Conduct Experiment Weigh_Dissolve->Conduct_Exp Decontaminate Decontaminate Work Area & Equipment Conduct_Exp->Decontaminate Segregate_Waste Segregate Waste (Solid, Liquid, Sharps) Decontaminate->Segregate_Waste Label_Waste Label Hazardous Waste Containers Segregate_Waste->Label_Waste Store_Waste Store in Satellite Accumulation Area Label_Waste->Store_Waste EHS_Pickup Arrange for EHS Waste Pickup Store_Waste->EHS_Pickup

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Antcin A
Reactant of Route 2
Antcin A

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。